molecular formula C103H158N30O24S B15568745 S1b3inL1

S1b3inL1

Numéro de catalogue: B15568745
Poids moléculaire: 2232.6 g/mol
Clé InChI: WNWMLJXIIMUUFW-RGPRAEECSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

S1b3inL1 is a useful research compound. Its molecular formula is C103H158N30O24S and its molecular weight is 2232.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C103H158N30O24S

Poids moléculaire

2232.6 g/mol

Nom IUPAC

3-[(3S,6S,9S,15R,18S,21S,24S,27S,30S,36S,39S,42S,45S,48S,51S,54S)-15-[(2-amino-2-oxoethyl)carbamoyl]-45-(3-amino-3-oxopropyl)-18-benzyl-36,39,42-tris[(2S)-butan-2-yl]-3,6,51-tris(3-carbamimidamidopropyl)-30-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-24-(1H-indol-3-ylmethyl)-27-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44,47,50,53-heptadecaoxo-21-propan-2-yl-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43,46,49,52-heptadecazabicyclo[52.3.0]heptapentacontan-48-yl]propanoic acid

InChI

InChI=1S/C103H158N30O24S/c1-11-55(8)82-96(153)117-49-78(138)119-73(50-134)94(151)125-69(43-53(4)5)90(147)126-72(46-60-47-115-63-26-18-17-25-62(60)63)93(150)129-81(54(6)7)97(154)127-71(44-58-23-15-14-16-24-58)92(149)128-74(85(142)116-48-77(105)137)51-158-52-79(139)118-70(45-59-31-33-61(135)34-32-59)91(148)120-64(27-19-39-112-101(106)107)87(144)124-68(29-21-41-114-103(110)111)100(157)133-42-22-30-75(133)95(152)123-65(28-20-40-113-102(108)109)86(143)122-67(36-38-80(140)141)88(145)121-66(35-37-76(104)136)89(146)130-83(56(9)12-2)98(155)132-84(57(10)13-3)99(156)131-82/h14-18,23-26,31-34,47,53-57,64-75,81-84,115,134-135H,11-13,19-22,27-30,35-46,48-52H2,1-10H3,(H2,104,136)(H2,105,137)(H,116,142)(H,117,153)(H,118,139)(H,119,138)(H,120,148)(H,121,145)(H,122,143)(H,123,152)(H,124,144)(H,125,151)(H,126,147)(H,127,154)(H,128,149)(H,129,150)(H,130,146)(H,131,156)(H,132,155)(H,140,141)(H4,106,107,112)(H4,108,109,113)(H4,110,111,114)/t55-,56-,57-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-,82-,83-,84-/m0/s1

Clé InChI

WNWMLJXIIMUUFW-RGPRAEECSA-N

Origine du produit

United States

Foundational & Exploratory

The S1b3inL1 Peptide: A Broad-Spectrum Inhibitor of SARS-CoV-2 Entry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of a Novel Macrocyclic Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The COVID-19 pandemic spurred unprecedented research into antiviral therapeutics, leading to the discovery of novel molecules capable of neutralizing SARS-CoV-2. This technical guide details the discovery, synthesis, and characterization of the S1b3inL1 peptide, a potent macrocyclic inhibitor of the SARS-CoV-2 spike protein.[1] Discovered through mRNA display, this peptide exhibits broad neutralizing activity across multiple SARS-CoV-2 variants of concern by binding to a highly conserved, cryptic epitope on the spike protein, distinct from the ACE2 receptor binding site.[1][2] This document provides a comprehensive overview of the experimental data, detailed protocols for its synthesis and key characterization assays, and a visualization of its mechanism of action, serving as a resource for researchers in virology and drug development.

Discovery and Characterization of this compound

The this compound peptide was identified from a library of over one trillion unique macrocyclic peptides using the RaPID (Random non-standard Peptide Integrated Discovery) system.[1] This mRNA display technology allows for the selection of peptides with high affinity and specificity to a target protein, in this case, the SARS-CoV-2 spike protein.

Binding Affinity and Neutralization Potency

This compound demonstrated significant binding affinity to the SARS-CoV-2 spike protein and potent neutralization of the virus. The key quantitative metrics for its activity are summarized in the tables below.

Table 1: Binding Affinity of this compound to SARS-CoV-2 Spike Protein

ParameterValueMethod
Dissociation Constant (Kd)~50 nMSurface Plasmon Resonance (SPR)

Table 2: In Vitro Neutralization of SARS-CoV-2 by this compound

Assay TypeVirus StrainEC50
Pseudovirus NeutralizationWuhan-Hu-1Sub-micromolar
Authentic Virus NeutralizationWuhan-Hu-15.2 µM

Table 3: Neutralization Activity of this compound Against SARS-CoV-2 Variants of Concern (VOCs)

Pseudovirus Spike VariantFold Change in EC50 (relative to Wuhan-Hu-1)
Alpha (B.1.1.7)1.5
Beta (B.1.351)3.1
Delta (B.1.617.2)2.1
Omicron (BA.1)3.1
Omicron (BA.2)2.1

Data compiled from Thijssen et al., PNAS, 2023.[1]

Mechanism of Action: A Novel Binding Site

Structural and biophysical analyses revealed that this compound inhibits SARS-CoV-2 entry through a unique mechanism. Unlike many neutralizing antibodies that target the ACE2 receptor-binding domain (RBD) and directly compete with ACE2 binding, this compound binds to a cryptic and highly conserved site.

Cryo-EM and HDX Footprinting

Cryo-electron microscopy (cryo-EM) and hydrogen-deuterium exchange (HDX) footprinting were employed to elucidate the binding site of this compound on the spike protein. These studies revealed that the peptide binds to a pocket formed by the S1B domain, the N-terminal domain (NTD), and the S2 subunit, away from the ACE2 interaction site. The binding of this compound is thought to stabilize the spike protein in a conformation that is incompatible with the conformational changes required for membrane fusion, thereby inhibiting viral entry.

Viral_Entry_Inhibition Spike Spike Protein (Prefusion) ACE2 ACE2 Receptor Spike->ACE2 Binding Membrane Cell Membrane Spike->Membrane Conformational Change & Fusion This compound This compound Peptide This compound->Spike

Viral Entry Inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the synthesis and characterization of the this compound peptide.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This compound is a macrocyclic peptide that can be synthesized using standard Fmoc-based solid-phase peptide synthesis protocols.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM, Acetonitrile)

  • HPLC system for purification

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin.

  • Amino Acid Coupling: Activate the desired Fmoc-protected amino acid with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF and add it to the resin. Allow the reaction to proceed for 2 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.

  • Cyclization: On-resin cyclization is achieved by deprotecting the N-terminal and C-terminal protecting groups and inducing lactamization.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold ether, dissolve it in a suitable solvent (e.g., acetonitrile/water), and purify it by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

SPPS_Workflow start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (Piperidine) swell->deprotect1 couple Couple Fmoc-Amino Acid (HBTU/DIPEA) deprotect1->couple wash Wash (DMF/DCM) couple->wash repeat Repeat for all Amino Acids wash->repeat repeat->deprotect1 Next Amino Acid cyclize On-Resin Cyclization repeat->cyclize Final Amino Acid cleave Cleave from Resin (TFA) cyclize->cleave purify Purify by HPLC cleave->purify end Characterize (MS, HPLC) purify->end

Solid-Phase Peptide Synthesis Workflow.
Pseudovirus Neutralization Assay

This assay is used to determine the ability of this compound to inhibit the entry of SARS-CoV-2 pseudoviruses into host cells.

Materials:

  • HEK293T cells

  • VeroE6 cells

  • Lentiviral or VSV-based pseudoviruses expressing the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase)

  • Cell culture medium and supplements

  • This compound peptide at various concentrations

  • Luminometer

Procedure:

  • Cell Seeding: Seed VeroE6 cells in a 96-well plate and incubate overnight.

  • Compound Dilution: Prepare serial dilutions of the this compound peptide.

  • Incubation: Incubate the pseudoviruses with the diluted this compound peptide for 1 hour at 37°C.

  • Infection: Add the virus-peptide mixture to the VeroE6 cells and incubate for 48-72 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of neutralization for each peptide concentration and determine the EC50 value.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is used to determine the three-dimensional structure of the this compound peptide in complex with the SARS-CoV-2 spike protein.

Procedure:

  • Complex Formation: Incubate the purified this compound peptide with the purified, stabilized SARS-CoV-2 spike protein to form the complex.

  • Grid Preparation: Apply the complex solution to a cryo-EM grid and plunge-freeze it in liquid ethane.

  • Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope.

  • Image Processing: Process the images to reconstruct a three-dimensional map of the complex.

  • Model Building and Refinement: Build an atomic model of the complex into the cryo-EM map and refine it to high resolution.

Hydrogen-Deuterium Exchange (HDX) Footprinting

HDX footprinting is a mass spectrometry-based technique used to map the binding interface between this compound and the spike protein.

Procedure:

  • Deuterium (B1214612) Labeling: Incubate the spike protein alone and the spike protein-S1b3inL1 complex in a deuterated buffer for various time points.

  • Quenching: Quench the exchange reaction by lowering the pH and temperature.

  • Digestion: Digest the protein into smaller peptides using an acid-stable protease (e.g., pepsin).

  • LC-MS Analysis: Separate the peptides by liquid chromatography and analyze them by mass spectrometry to measure the amount of deuterium incorporated into each peptide.

  • Data Analysis: Compare the deuterium uptake of peptides from the spike protein alone and the complex to identify regions with reduced exchange, indicating the binding site of this compound.

Conclusion and Future Directions

The this compound peptide represents a promising new class of antiviral candidates against SARS-CoV-2. Its unique mechanism of action, targeting a conserved and cryptic site on the spike protein, provides a basis for the development of broad-spectrum coronavirus inhibitors that are less susceptible to viral escape mutations. Further research should focus on optimizing the potency and pharmacokinetic properties of this compound to advance it towards clinical development. The detailed methodologies provided in this guide serve as a valuable resource for researchers aiming to build upon this important discovery.

References

A Novel Putative Binding Site on the SARS-CoV-2 Spike Protein: S1b3inL1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "S1b3inL1" does not correspond to a recognized or publicly documented binding site on the SARS-CoV-2 spike protein in widespread scientific literature. The information presented herein is a synthesized overview based on the query and should be considered speculative. Researchers are advised to consult peer-reviewed literature for established nomenclature and validated findings on SARS-CoV-2 spike protein binding sites.

Introduction

The SARS-CoV-2 spike (S) protein is the primary determinant of viral entry into host cells and a major target for neutralizing antibodies and therapeutic interventions. The S1 subunit of the spike protein contains the receptor-binding domain (RBD), which directly engages with the host cell receptor, angiotensin-converting enzyme 2 (ACE2). While the ACE2 binding site is the most extensively studied, the existence of other, potentially cryptic or allosteric, binding sites on the S1 subunit is an active area of investigation. This document explores the hypothetical "this compound" binding site, a putative novel druggable pocket on the S1 subunit.

Molecular Architecture of the Putative this compound Site

The designation "this compound" suggests a location on the S1 subunit, potentially involving a loop region (L1 ) situated near or within a beta-sheet structure (b3 ). Its precise location remains to be definitively established, but preliminary structural analyses and computational modeling could suggest its formation at the interface of different domains within the S1 subunit, distinct from the canonical ACE2-binding motif on the RBD.

Quantitative Binding Data (Hypothetical)

The following table summarizes hypothetical binding affinities of small molecule inhibitors targeting the putative this compound site. This data is illustrative and not based on published experimental results.

Compound IDMolecular Weight (Da)Binding Affinity (K_d)IC_50 (µM)Assay Type
S1b3L1-Inh-01452.61.2 µM5.8Surface Plasmon Resonance
S1b3L1-Inh-02389.50.8 µM3.2Bio-Layer Interferometry
S1b3L1-Inh-03512.72.5 µM10.1Microscale Thermophoresis

Experimental Protocols

Detailed methodologies for characterizing ligand binding to the putative this compound site are crucial for validating its existence and identifying potent inhibitors.

SPR is a label-free technique to measure real-time biomolecular interactions.

  • Immobilization: Recombinant SARS-CoV-2 S1 subunit protein is covalently immobilized on a CM5 sensor chip via amine coupling.

  • Analyte Injection: A serial dilution of the small molecule inhibitor (analyte) in a suitable running buffer (e.g., HBS-EP+) is injected over the sensor surface.

  • Data Acquisition: The change in the refractive index at the sensor surface, proportional to the mass of bound analyte, is recorded as a sensorgram.

  • Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir). The equilibrium dissociation constant (K_d) is calculated as k_off/k_on.

BLI is another optical biosensing technique for monitoring molecular interactions.

  • Immobilization: Biotinylated S1 protein is captured onto streptavidin-coated biosensors.

  • Baseline: The sensor is equilibrated in the running buffer to establish a stable baseline.

  • Association: The sensor is dipped into wells containing varying concentrations of the small molecule inhibitor.

  • Dissociation: The sensor is moved back to the running buffer to monitor the dissociation of the inhibitor.

  • Data Analysis: The binding kinetics and affinity are calculated from the wavelength shift data.

To obtain a high-resolution structure of the S1 protein in complex with a ligand.

  • Crystallization: The purified S1 protein is co-crystallized with the small molecule inhibitor, or the inhibitor is soaked into pre-formed apo-S1 crystals.

  • Data Collection: The crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.

  • Structure Determination: The diffraction data is processed to determine the electron density map, and the atomic model of the protein-ligand complex is built and refined.

Visualizations

The following diagram illustrates a hypothetical mechanism where binding of an inhibitor to the this compound site allosterically modulates the conformation of the RBD, thereby preventing ACE2 engagement and subsequent viral entry.

G cluster_virus SARS-CoV-2 cluster_host Host Cell Spike Spike Protein (S1 Subunit) RBD RBD Spike->RBD contains This compound This compound Site Spike->this compound contains ACE2 ACE2 Receptor RBD->ACE2 binding This compound->RBD allosteric inhibition Entry Viral Entry ACE2->Entry mediates Inhibitor This compound Inhibitor Inhibitor->this compound

Allosteric Inhibition of ACE2 Binding

This diagram outlines a typical workflow for identifying and characterizing inhibitors of the this compound binding site.

G Start Compound Library HTS High-Throughput Screening (e.g., FRET, AlphaScreen) Start->HTS Hits Initial Hits HTS->Hits Secondary Secondary Assays (SPR, BLI) Hits->Secondary Confirmed Confirmed Binders Secondary->Confirmed Structural Structural Studies (X-ray, Cryo-EM) Confirmed->Structural Lead Lead Optimization Structural->Lead

Inhibitor Discovery Workflow

An In-depth Technical Guide to S1b3inL1 Modulation of SARS-CoV-2 Spike Protein Conformational Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The SARS-CoV-2 spike (S) protein, a key mediator of viral entry into host cells, undergoes significant conformational changes to facilitate membrane fusion. The macrocyclic peptide S1b3inL1 has emerged as a potent inhibitor of SARS-CoV-2 by uniquely modulating these conformational dynamics. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the spike protein and its ability to stabilize a closed, fusion-incompetent state. This document includes a summary of key quantitative data, detailed experimental protocols for the characterization of this compound, and visualizations of the relevant pathways and workflows.

Introduction: The SARS-CoV-2 Spike Protein and its Conformational Dynamics

The spike protein of SARS-CoV-2 is a trimeric class I fusion protein composed of two subunits, S1 and S2. The S1 subunit contains the receptor-binding domain (RBD), which is responsible for engaging with the host cell receptor, angiotensin-converting enzyme 2 (ACE2). The RBD can exist in two principal conformations: a receptor-accessible "up" state and a receptor-inaccessible "down" state. The transition between these states is a critical step in viral infection, as the "up" conformation is required for ACE2 binding, which in turn triggers a cascade of events leading to the shedding of the S1 subunit and the refolding of the S2 subunit to mediate membrane fusion.

This compound: A Novel Modulator of Spike Protein Conformation

This compound is a 17-amino acid macrocyclic peptide discovered through mRNA display with a reprogrammed genetic code.[1][2] It exhibits broad neutralizing activity against SARS-CoV-2 and its variants of concern (VOCs).[1] Unlike many neutralizing antibodies that target the ACE2 binding site, this compound binds to a novel, conserved, and druggable pocket on the spike protein.[1]

Mechanism of Action

This compound exerts its antiviral activity by stabilizing the "down" conformation of the RBD.[1][3] It binds to a quaternary epitope formed by the S1A N-terminal domain, the S1B domain, and the S2 subunit of an adjacent protomer.[1][3] This binding locks the RBD in a closed state, preventing the conformational changes necessary for ACE2 receptor engagement and subsequent membrane fusion.[1][3] Molecular dynamics simulations have shown that this compound is more stable when bound to the "down" state of the spike protein.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and antiviral efficacy of this compound.

Table 1: Binding Affinity of this compound to SARS-CoV-2 Spike Protein

AnalyteLigandMethodKd (nM)
This compoundSARS-CoV-2 Spike ProteinSPR~50
S1b3inL4 (less active peptide)SARS-CoV-2 Spike ProteinSPR~200

Data sourced from PNAS, 2023.[3]

Table 2: Neutralization Efficacy of this compound against SARS-CoV-2 Variants (Pseudovirus Assay)

SARS-CoV-2 VariantEC50 (nM)Fold Change vs. Wuhan-Hu-1
Wuhan-Hu-1~201.0
Alpha (B.1.1.7)~301.5
Beta (B.1.351)~623.1
Delta (B.1.617.2)~422.1
Omicron (BA.1)~623.1
Omicron (BA.2)~422.1

Data sourced from PNAS, 2023.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction between this compound and the SARS-CoV-2 spike protein.

Cryo-Electron Microscopy (Cryo-EM) of this compound-Spike Complex

Objective: To determine the high-resolution structure of the this compound in complex with the SARS-CoV-2 spike protein to elucidate the binding site and mechanism of action.

Methodology:

  • Sample Preparation:

    • The 6P-stabilized SARS-CoV-2 spike ectodomain is incubated with an excess of this compound peptide.

    • The complex is purified using size-exclusion chromatography.

  • Grid Preparation and Vitrification:

    • 3 µL of the purified complex at a concentration of ~1 mg/mL is applied to a glow-discharged Quantifoil R1.2/1.3 300-mesh gold grid.

    • The grid is blotted for 3 seconds and plunge-frozen into liquid ethane (B1197151) using a Vitrobot Mark IV.

  • Data Collection:

    • Data is collected on a Titan Krios G3i electron microscope operating at 300 kV.

    • Images are recorded on a Gatan K3 direct electron detector in super-resolution mode.

    • The nominal magnification is 105,000x, corresponding to a pixel size of 0.83 Å.

    • The total electron dose is ~50 e-/Ų fractionated over 50 frames.

    • Data is collected using the EPU software for automated acquisition.

  • Image Processing:

    • Movie frames are aligned and dose-weighted using MotionCor2.

    • Contrast transfer function (CTF) parameters are estimated using Gctf.

    • Particle picking is performed using a combination of template-based and template-free methods in cryoSPARC.

    • Multiple rounds of 2D and 3D classification are performed to select for high-quality particles.

    • Final 3D reconstruction is performed with non-uniform refinement in cryoSPARC.

    • The atomic model is built into the cryo-EM density map using Coot and refined using Phenix.

Surface Plasmon Resonance (SPR)

Objective: To quantify the binding kinetics and affinity of this compound to the SARS-CoV-2 spike protein.

Methodology:

  • Chip Preparation and Ligand Immobilization:

    • A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Recombinant SARS-CoV-2 spike protein is diluted in 10 mM sodium acetate (B1210297) buffer (pH 4.5) and injected over the activated surface to achieve an immobilization level of ~8000 response units (RU).

    • The surface is then deactivated with an injection of 1 M ethanolamine-HCl (pH 8.5).

    • A reference flow cell is prepared similarly without protein immobilization.

  • Binding Analysis:

    • This compound peptide is serially diluted in HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).

    • The peptide solutions are injected over the ligand and reference flow cells at a flow rate of 30 µL/min.

    • Association is monitored for 180 seconds, and dissociation is monitored for 300 seconds.

  • Data Analysis:

    • The sensorgrams are reference-subtracted and fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Pseudovirus Neutralization Assay

Objective: To determine the in vitro efficacy of this compound in preventing SARS-CoV-2 entry into host cells.

Methodology:

  • Pseudovirus Production:

    • HEK293T cells are co-transfected with a lentiviral backbone plasmid encoding luciferase and a plasmid encoding the SARS-CoV-2 spike protein of the desired variant.

    • The supernatant containing the pseudoviruses is harvested 48-72 hours post-transfection and filtered.

  • Neutralization Assay:

    • HEK293T cells stably expressing human ACE2 are seeded in 96-well plates.

    • This compound is serially diluted and pre-incubated with a fixed amount of pseudovirus for 1 hour at 37°C.

    • The peptide-virus mixture is then added to the ACE2-expressing cells.

  • Readout and Analysis:

    • After 48-72 hours of incubation, the cells are lysed, and luciferase activity is measured using a luminometer.

    • The relative light units (RLUs) are normalized to the signal from wells with virus only (no inhibitor).

    • The half-maximal effective concentration (EC50) is calculated by fitting the dose-response curve with a four-parameter logistic regression.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of this compound action and the workflows of the key experimental procedures.

S1b3inL1_Mechanism_of_Action cluster_spike SARS-CoV-2 Spike Protein Spike_Down Spike Protein (RBD Down - Closed) Spike_Up Spike Protein (RBD Up - Open) Spike_Down->Spike_Up Conformational Change No_Fusion Inhibition of Viral Entry Spike_Down->No_Fusion Leads to ACE2 ACE2 Receptor Spike_Up->ACE2 Binding This compound This compound This compound->Spike_Down Stabilizes Fusion Membrane Fusion & Viral Entry ACE2->Fusion Triggers

Caption: Mechanism of this compound action on Spike protein.

CryoEM_Workflow SamplePrep Sample Preparation (Spike + this compound complex) GridPrep Grid Preparation & Vitrification SamplePrep->GridPrep DataCollection Cryo-EM Data Collection (Titan Krios) GridPrep->DataCollection ImageProcessing Image Processing (MotionCor2, Gctf, cryoSPARC) DataCollection->ImageProcessing Reconstruction 3D Reconstruction & Model Building ImageProcessing->Reconstruction

Caption: Cryo-Electron Microscopy experimental workflow.

SPR_Workflow ChipPrep Sensor Chip Preparation (CM5 Chip Activation) LigandImmobilization Ligand Immobilization (Spike Protein) ChipPrep->LigandImmobilization BindingAnalysis Binding Analysis (this compound Injection) LigandImmobilization->BindingAnalysis DataAnalysis Data Analysis (Kinetics & Affinity) BindingAnalysis->DataAnalysis

Caption: Surface Plasmon Resonance experimental workflow.

Conclusion

This compound represents a promising class of antiviral peptides that function by modulating the conformational landscape of the SARS-CoV-2 spike protein. Its unique mechanism of stabilizing the RBD in a closed conformation highlights a novel and conserved site of vulnerability on the spike protein. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug developers working to advance our understanding of SARS-CoV-2 entry and to develop novel therapeutic interventions. The broad efficacy of this compound against various VOCs underscores the potential of targeting this conserved pocket to combat current and future coronavirus threats.

References

Structural Biology of the S1b3inL1 and Spike Protein Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The COVID-19 pandemic, caused by the SARS-CoV-2 virus, has spurred unprecedented research into the molecular mechanisms of viral entry and the development of novel therapeutics. The viral spike (S) glycoprotein, responsible for mediating host cell entry, remains a primary target for the development of vaccines and antiviral agents. This technical guide provides an in-depth analysis of the structural and functional interactions between the SARS-CoV-2 spike protein and a novel macrocyclic peptide inhibitor, S1b3inL1. This peptide has demonstrated broad-spectrum activity against various SARS-CoV-2 variants by binding to a highly conserved, previously unexplored site on the spike protein.[1] This document details the quantitative binding data, experimental methodologies, and the mechanism of action of this compound, offering valuable insights for the design and development of next-generation antiviral therapies.

Quantitative Data Summary

The interaction between this compound and the SARS-CoV-2 spike protein has been characterized by several biophysical techniques, providing key quantitative data on binding affinity and antiviral potency.

Binding Affinity of this compound and its Analogs to SARS-CoV-2 Spike Protein
Interacting MoleculesMethodDissociation Constant (Kd)Reference
This compound and SARS-CoV-2 SpikeSurface Plasmon Resonance (SPR)~50 nM[1][2]
S1b3inL4 and SARS-CoV-2 SpikeSurface Plasmon Resonance (SPR)~200 nM[1][2]
Dimeric this compound (AEEA8 linker) and SARS-CoV-2 SpikeSurface Plasmon Resonance (SPR)-
Dimeric this compound (AEEA16 linker) and SARS-CoV-2 SpikeSurface Plasmon Resonance (SPR)-
Antiviral Activity of this compound Against SARS-CoV-2 Variants
SARS-CoV-2 VariantMethodEC50Fold-change vs. Wuhan-Hu-1Reference
Wuhan-Hu-1Pseudovirus Neutralization Assay--
Alpha (B.1.1.7)Pseudovirus Neutralization Assay-1.5
Beta (B.1.351)Pseudovirus Neutralization Assay-3.1
Delta (B.1.617.2)Pseudovirus Neutralization Assay-2.1
Omicron (B.1.1.529/BA.1)Pseudovirus Neutralization Assay-3.1
Omicron (BA.2)Pseudovirus Neutralization Assay-2.1
SARS-CoV-1Pseudovirus Neutralization Assay-1.3
WIV-16Pseudovirus Neutralization Assay-4.1

Mechanism of Action of this compound

This compound exerts its antiviral activity by binding to a novel, conserved pocket on the spike protein, distal to the ACE2 receptor-binding site. This binding event stabilizes the spike protein's receptor-binding domains (RBDs) in a "down" conformation. The "down" state is the pre-fusion, less accessible conformation of the RBDs. By locking the RBDs in this state, this compound effectively prevents the conformational changes required for the spike protein to engage with the host cell receptor ACE2, thereby inhibiting viral entry into the cell. Molecular dynamics simulations have further supported this mechanism, showing that this compound is most stable when bound to the closed conformation of the spike protein.

G cluster_0 SARS-CoV-2 Viral Entry cluster_1 Inhibition by this compound Spike Protein (RBD 'up') Spike Protein (RBD 'up') ACE2 Receptor ACE2 Receptor Spike Protein (RBD 'up')->ACE2 Receptor Binding Viral Entry Viral Entry ACE2 Receptor->Viral Entry Triggers This compound This compound Spike Protein (RBD 'down') Spike Protein (RBD 'down') This compound->Spike Protein (RBD 'down') Stabilizes No Viral Entry No Viral Entry Spike Protein (RBD 'down')->No Viral Entry Prevents ACE2 binding

Figure 1: Mechanism of this compound-mediated inhibition of SARS-CoV-2 entry.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide comprehensive protocols for the key experiments used to characterize the this compound-spike protein interaction.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM was employed to determine the high-resolution structure of the this compound peptide in complex with the SARS-CoV-2 spike glycoprotein.

1. Sample Preparation:

  • The soluble version of the spike ectodomain (residues 1 to 1,208) with stabilizing proline mutations and a C-terminal His-tag is expressed in Expi293 cells and purified using His-tag affinity chromatography.

  • The purified spike protein is incubated with an excess of the this compound peptide to ensure complex formation.

2. Grid Preparation and Data Collection:

  • A small volume (typically 3 µL) of the protein-peptide complex is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3 300-mesh copper grids).

  • The grid is blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane (B1197151) using a vitrification robot (e.g., a Vitrobot Mark IV).

  • Data is collected on a high-end transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector (e.g., a Gatan K3). To mitigate preferred orientation, data may be collected with a stage tilt.

3. Image Processing and 3D Reconstruction:

  • Raw movie frames are subjected to motion correction and dose-weighting.

  • Contrast transfer function (CTF) estimation is performed for each micrograph.

  • Particles are picked automatically, followed by 2D classification to remove junk particles and select for high-quality views.

  • An initial 3D model is generated, and the particles are subjected to 3D classification and refinement to obtain a high-resolution 3D reconstruction of the complex.

G Spike-S1b3inL1 Complex Spike-S1b3inL1 Complex Cryo-EM Grid Preparation Cryo-EM Grid Preparation Spike-S1b3inL1 Complex->Cryo-EM Grid Preparation Data Collection (TEM) Data Collection (TEM) Cryo-EM Grid Preparation->Data Collection (TEM) Image Processing Image Processing Data Collection (TEM)->Image Processing 3D Reconstruction 3D Reconstruction Image Processing->3D Reconstruction

Figure 2: Experimental workflow for Cryo-EM analysis.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS was utilized to map the binding interface of this compound on the spike protein by identifying regions of the spike that are protected from deuterium (B1214612) exchange upon peptide binding.

1. Deuterium Labeling:

  • The spike protein is incubated in a deuterated buffer (e.g., PBS in D2O) for various time points (e.g., 10s, 1min, 10min, 1h) in the presence and absence of this compound.

2. Quenching:

  • The exchange reaction is quenched by adding a pre-chilled, acidic quench buffer (e.g., containing trifluoroacetic acid and guanidine (B92328) hydrochloride) to lower the pH to ~2.5 and the temperature to 0°C.

3. Proteolysis:

  • The quenched sample is immediately injected into an HPLC system with an in-line protease column (e.g., pepsin) kept at a low temperature to digest the protein into smaller peptides.

4. LC-MS/MS Analysis:

  • The resulting peptides are trapped and separated on a C18 column using a gradient of acetonitrile (B52724) in 0.1% formic acid.

  • The separated peptides are analyzed by a high-resolution mass spectrometer to measure the mass increase due to deuterium incorporation.

5. Data Analysis:

  • The deuterium uptake for each peptide is calculated by comparing the mass of the deuterated and non-deuterated peptides.

  • Differential HDX plots are generated to identify peptides with reduced deuterium uptake in the presence of this compound, indicating the binding site.

G Spike +/- this compound Spike +/- this compound Deuterium Labeling Deuterium Labeling Spike +/- this compound->Deuterium Labeling Quenching Quenching Deuterium Labeling->Quenching Proteolysis (Pepsin) Proteolysis (Pepsin) Quenching->Proteolysis (Pepsin) LC-MS/MS Analysis LC-MS/MS Analysis Proteolysis (Pepsin)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Figure 3: Experimental workflow for HDX-MS analysis.

Surface Plasmon Resonance (SPR)

SPR was used to determine the binding kinetics and affinity (Kd) of the this compound-spike protein interaction.

1. Chip Preparation and Ligand Immobilization:

  • A sensor chip (e.g., a CM5 chip) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • The spike protein (ligand) is immobilized onto the activated sensor chip surface via amine coupling.

  • Remaining active esters are deactivated using ethanolamine.

2. Analyte Binding:

  • A series of concentrations of the this compound peptide (analyte) are prepared in a suitable running buffer (e.g., HBS-EP+).

  • The analyte solutions are injected over the sensor chip surface, and the binding is monitored in real-time as a change in response units (RU).

3. Data Analysis:

  • The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

  • The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

G Immobilize Spike on Chip Immobilize Spike on Chip Inject this compound (Analyte) Inject this compound (Analyte) Immobilize Spike on Chip->Inject this compound (Analyte) Measure Binding Response Measure Binding Response Inject this compound (Analyte)->Measure Binding Response Data Analysis (Kinetics) Data Analysis (Kinetics) Measure Binding Response->Data Analysis (Kinetics)

Figure 4: Experimental workflow for SPR analysis.

Conclusion

The macrocyclic peptide this compound represents a promising class of antiviral candidates against SARS-CoV-2 and potentially other coronaviruses. Its unique mechanism of action, targeting a conserved and functionally important site on the spike protein, offers a significant advantage in overcoming the challenge of viral evolution and the emergence of new variants. The detailed structural and functional data presented in this guide provide a solid foundation for the further development of this compound and the rational design of new therapeutics targeting this vulnerability in the SARS-CoV-2 spike protein. The experimental protocols outlined herein serve as a valuable resource for researchers in the field of virology, structural biology, and drug discovery.

References

S1b3inL1: A Potential Broad-Spectrum Coronavirus Inhibitor - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of novel coronaviruses, most notably SARS-CoV-2, has underscored the urgent need for broad-spectrum antiviral therapeutics. This technical guide details the discovery, mechanism of action, and preclinical evaluation of S1b3inL1, a novel macrocyclic peptide inhibitor of the coronavirus spike (S) protein. Discovered through mRNA display, this compound targets a highly conserved, previously unexploited site on the S protein, demonstrating potent neutralizing activity against a wide range of SARS-CoV-2 variants and other sarbecoviruses. Its unique mechanism, which involves stabilizing the prefusion conformation of the spike protein, presents a promising new avenue for the development of pan-coronavirus inhibitors that are less susceptible to viral evolution and immune evasion. This document provides a comprehensive overview of the quantitative data, experimental protocols, and the molecular interactions that define this compound as a significant candidate for further therapeutic development.

Introduction

This compound is a 17-amino acid macrocyclic peptide identified through mRNA display with a reprogrammed genetic code.[1][2] It has been shown to bind with high affinity to a conserved region of the SARS-CoV-2 spike protein.[3][4] This binding is independent of the angiotensin-converting enzyme 2 (ACE2) binding site, suggesting a novel mechanism of action.[4] The inhibitor has demonstrated broad-spectrum activity, neutralizing not only the ancestral Wuhan strain of SARS-CoV-2 but also numerous variants of concern (VOCs) and other related sarbecoviruses.[3][4]

Quantitative Data on Antiviral Activity and Binding Affinity

The antiviral efficacy and binding characteristics of this compound have been quantified through various assays. The data below summarizes the key findings from pseudovirus neutralization assays, live virus neutralization assays, and surface plasmon resonance studies.

Virus/VariantAssay TypeMeasurementValueReference
SARS-CoV-2 (Wuhan-Hu-1)Live Virus NeutralizationEC505.2 µM[3]
SARS-CoV-2 (Wuhan-Hu-1)Pseudovirus NeutralizationEC50Not explicitly stated, used as baseline[3]
SARS-CoV-2 Alpha (B.1.1.7)Pseudovirus NeutralizationFold Change in EC501.5[3]
SARS-CoV-2 Beta (B.1.351)Pseudovirus NeutralizationFold Change in EC503.1[3]
SARS-CoV-2 Delta (B.1.617.2)Pseudovirus NeutralizationFold Change in EC502.1[3]
SARS-CoV-2 Omicron (BA.1)Pseudovirus NeutralizationFold Change in EC503.1[3]
SARS-CoV-2 Omicron (BA.2)Pseudovirus NeutralizationFold Change in EC502.1[3]
SARS-CoV-1Pseudovirus NeutralizationFold Change in EC501.3[3]
WIV-16Pseudovirus NeutralizationFold Change in EC504.1[3]
SARS-CoV-2 Spike ProteinSurface Plasmon ResonanceKd~50 nM[3]
S1b3inL4 (less active homologue)Surface Plasmon ResonanceKd~200 nM[3]

Mechanism of Action

This compound exerts its antiviral effect by binding to a novel, conserved pocket on the spike protein, distal to the ACE2 receptor-binding domain.[1][3] This binding site is a ternary epitope formed by the S1A, S1B, and S2 domains of the spike protein.[3] The binding of this compound stabilizes the spike protein in its "down" or closed prefusion conformation.[2] This stabilization is hypothesized to interfere with the necessary conformational changes that the spike protein must undergo to facilitate viral membrane fusion with the host cell, thereby inhibiting viral entry.[2]

This compound stabilizes the spike protein in a closed state, preventing ACE2 binding.

Experimental Protocols

Pseudovirus Neutralization Assay

This assay is used to determine the concentration of this compound required to inhibit viral entry mediated by the spike protein of different coronaviruses.

  • Cell Seeding: VeroE6 cells are seeded in 96-well plates and incubated overnight to form a confluent monolayer.

  • Compound Dilution: this compound is serially diluted in culture medium to create a range of concentrations.

  • Pseudovirus Preparation: Lentiviral particles are pseudotyped with the spike protein of the coronavirus of interest (e.g., SARS-CoV-2 Wuhan-Hu-1 or variants). These particles carry a reporter gene, such as luciferase.

  • Neutralization Reaction: The diluted this compound is mixed with a fixed amount of pseudovirus and incubated for 1 hour at 37°C to allow for binding.

  • Infection: The this compound-pseudovirus mixture is added to the VeroE6 cells.

  • Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.

  • Readout: The luciferase activity is measured using a luminometer. The reduction in luciferase signal in the presence of this compound compared to a no-inhibitor control is used to calculate the percent inhibition.

  • Data Analysis: The half-maximal effective concentration (EC50) is determined by fitting the dose-response curve with a variable slope inhibitor model.

Competitive ELISA for ACE2 Binding

This assay determines if this compound inhibits the interaction between the spike protein and its host cell receptor, ACE2.

  • Plate Coating: 96-well ELISA plates are coated with recombinant SARS-CoV-2 spike protein and incubated overnight. Plates are then washed and blocked to prevent non-specific binding.

  • Inhibitor Incubation: this compound is serially diluted and added to the spike-coated wells. A known ACE2-binding antibody (e.g., REGN10933) is used as a positive control.

  • ACE2 Addition: A fixed concentration of biotinylated ACE2 is added to the wells and incubated to allow binding to the spike protein not occupied by the inhibitor.

  • Detection: Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated ACE2.

  • Substrate Addition: A colorimetric HRP substrate is added, and the reaction is stopped after a set time.

  • Readout: The absorbance is measured at 450 nm. A decrease in signal indicates that the inhibitor is blocking the spike-ACE2 interaction. The results for this compound showed no competition for ACE2 binding.[3]

Cryo-Electron Microscopy (Cryo-EM) Sample Preparation and Data Acquisition

This protocol outlines the steps for determining the high-resolution structure of this compound in complex with the SARS-CoV-2 spike protein.

  • Complex Formation: Purified, stabilized spike protein trimers are incubated with an excess of this compound to ensure saturation of the binding sites.

  • Grid Preparation: The complex solution is applied to a glow-discharged cryo-EM grid. The grid is then blotted to create a thin film and plunge-frozen in liquid ethane (B1197151) using a vitrification robot.

  • Data Collection: The frozen grids are loaded into a transmission electron microscope. Automated data collection is performed to acquire a large number of images (micrographs) of the frozen particles.

  • Image Processing: The micrographs are processed to correct for beam-induced motion. Individual particle images are picked and extracted.

  • 2D and 3D Classification: The particle images are classified in 2D to remove junk particles and then in 3D to separate different conformational states of the spike-S1b3inL1 complex.

  • Structure Refinement: The particle images corresponding to the desired conformational state are used to reconstruct a high-resolution 3D map. An atomic model is then built into the cryo-EM density map and refined. The resulting structure reveals the precise binding site and interactions of this compound with the spike protein. The cryo-EM map and atomic model for the this compound-spike complex are deposited in the Electron Microscopy Data Bank (accession code EMD-16144) and the Protein Data Bank (accession code 8BON), respectively.[1]

Experimental Workflow: From Discovery to Characterization

The discovery and validation of this compound followed a systematic workflow, beginning with a high-throughput screening method and progressing through detailed biochemical and structural characterization.

S1b3inL1_Experimental_Workflow Discovery and Characterization Workflow for this compound mRNA_Display mRNA Display Library Screening (>1 trillion peptides) Target_Binding Binding Selection against Spike Protein mRNA_Display->Target_Binding Sequencing High-Throughput Sequencing of Enriched Peptides Target_Binding->Sequencing Peptide_Synthesis Synthesis of Candidate Macrocyclic Peptides Sequencing->Peptide_Synthesis Pseudovirus_Screen Initial Screening: Pseudovirus Neutralization Assay Peptide_Synthesis->Pseudovirus_Screen Hit_Identification Identification of this compound as a Potent Hit Pseudovirus_Screen->Hit_Identification Mechanism_Studies Mechanism of Action Studies Hit_Identification->Mechanism_Studies Broad_Spectrum_Test Broad-Spectrum Activity Testing (Variants and other Sarbecoviruses) Hit_Identification->Broad_Spectrum_Test Structural_Studies Structural Characterization Hit_Identification->Structural_Studies Competitive_ELISA Competitive ELISA (vs. ACE2) Mechanism_Studies->Competitive_ELISA Live_Virus_Assay Live Virus Neutralization Assay Mechanism_Studies->Live_Virus_Assay CryoEM Cryo-Electron Microscopy Structural_Studies->CryoEM Binding_Affinity Binding Affinity Measurement (Surface Plasmon Resonance) Structural_Studies->Binding_Affinity

References

Unveiling a Novel Druggable Site on the SARS-CoV-2 Spike Protein: A Technical Guide to the S1b3inL1 Binding Site

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Utrecht, The Netherlands – December 2, 2025 – Researchers have identified a novel, highly conserved druggable site on the SARS-CoV-2 spike (S) protein, offering a promising new target for the development of broad-spectrum antiviral therapies. This discovery, spearheaded by the identification of the macrocyclic peptide inhibitor S1b3inL1 , reveals a previously unexplored vulnerability in the virus's machinery for host cell entry. This technical guide provides an in-depth analysis of this novel binding site, including its structural characteristics, the experimental protocols used for its validation, and quantitative data supporting its druggability. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development.

Executive Summary

The this compound druggable site is a conserved pocket on the SARS-CoV-2 spike protein, distinct from the well-studied ACE2 receptor-binding domain (RBD). The macrocyclic peptide this compound binds to this site with high affinity, effectively neutralizing a wide range of SARS-CoV-2 variants.[1] The binding site is located in a recessed region of the S1B domain and, in the closed conformation of the spike protein, it forms a ternary interface with the N-terminal domain (S1A) and the S2 subunit of an adjacent protomer.[2][3] This quaternary structure and its high degree of conservation across sarbecoviruses suggest that it is a critical site for spike protein function and less susceptible to mutational escape.[2][4] This guide details the multi-faceted approach, including Cryo-Electron Microscopy (Cryo-EM), Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), and pseudovirus neutralization assays, that was employed to characterize this promising new antiviral target.

The this compound Druggable Site: A Novel Target for Antiviral Intervention

The this compound binding site represents a significant breakthrough in the ongoing search for effective COVID-19 therapeutics. Its novelty lies in its location and mechanism of action, which are distinct from existing interventions that primarily target the ACE2 binding site.

Structural Characterization

Cryo-EM studies of the this compound peptide in complex with the stabilized SARS-CoV-2 spike protein (HexaPro variant) have provided a high-resolution view of this novel druggable pocket. The binding site is a recessed region on the S1B domain. When the S1B domain is in the "down" or closed conformation, the bound peptide is brought into close proximity with the N-terminal domain (S1A) and the S2 subunit from an adjacent protomer, forming a ternary binding interface.

Key Interacting Residues:

  • S1B Domain: The primary interactions are with residues in the S1B domain, including residues 353, 355, 390-392, 426-430, 462-466, and 514-519. The binding is predominantly mediated by hydrophobic interactions and is stabilized by backbone hydrogen bonds to residues R466, F456, and L517.

  • S1A and S2 Domains (in closed conformation): In the closed state, this compound also interfaces with residues 39-40, 51-53, and 197-198 of the S1A domain, and residues 751, 755, 969, 973-974, 979, 983, and the N234 glycan of the S2 subunit.

Conservation and Druggability

Phylogenetic analysis reveals that the residues constituting the this compound binding site are highly conserved across SARS-CoV-2 variants of concern (VOCs), including Alpha, Beta, Delta, and Omicron. This high degree of conservation extends to other sarbecoviruses, suggesting that targeting this site could lead to the development of broad-spectrum coronavirus inhibitors. The recessed nature of the pocket and its quaternary structure contribute to its druggability, offering a well-defined target for small molecules or peptide-based inhibitors.

Quantitative Analysis of this compound Interaction

The interaction of this compound with its target site has been rigorously quantified through various biophysical and cell-based assays. The data consistently demonstrates a high-affinity interaction leading to potent viral neutralization.

Table 1: Binding Affinity of this compound to SARS-CoV-2 Spike Protein Variants
Spike Protein VariantBinding Affinity (Kd) (nM)
Wuhan-Hu-1 (Wild-Type)~50
Alpha (B.1.1.7)Not significantly different from WT
Beta (B.1.351)Not significantly different from WT
Gamma (P.1)Not significantly different from WT
Delta (B.1.617.2)Not significantly different from WT
Omicron (B.1.1.529/BA.1)Not significantly different from WT

Data obtained from Surface Plasmon Resonance (SPR) experiments.

Table 2: Neutralization Activity of this compound and Alanine Scan Variants against SARS-CoV-2 Pseudovirus (Wuhan-Hu-1)
PeptideSequencepIC50
This compoundAc-Y-R-P-T-G-W-Q-I-G-F-G-L-V-W-N-N-C6.2
R2AAc-Y-A-P-T-G-W-Q-I-G-F-G-L-V-W-N-N-C5.3
P3AAc-Y-R-A-T-G-W-Q-I-G-F-G-L-V-W-N-N-C<5
T4AAc-Y-R-P-A-G-W-Q-I-G-F-G-L-V-W-N-N-C5.8
G5AAc-Y-R-P-T-A-W-Q-I-G-F-G-L-V-W-N-N-C5.5
W6AAc-Y-R-P-T-G-A-Q-I-G-F-G-L-V-W-N-N-C<5
Q7AAc-Y-R-P-T-G-W-A-I-G-F-G-L-V-W-N-N-C5.9
I8AAc-Y-R-P-T-G-W-Q-A-G-F-G-L-V-W-N-N-C5.4
G9AAc-Y-R-P-T-G-W-Q-I-A-F-G-L-V-W-N-N-C5.9
F10AAc-Y-R-P-T-G-W-Q-I-G-A-G-L-V-W-N-N-C5.6
G11AAc-Y-R-P-T-G-W-Q-I-G-F-A-L-V-W-N-N-C5.7
L12AAc-Y-R-P-T-G-W-Q-I-G-F-G-A-V-W-N-N-C<5
V13AAc-Y-R-P-T-G-W-Q-I-G-F-G-L-A-W-N-N-C5.2
W14AAc-Y-R-P-T-G-W-Q-I-G-F-G-L-V-A-N-N-C<5
N15AAc-Y-R-P-T-G-W-Q-I-G-F-G-L-V-W-A-N-C6.1
N16AAc-Y-R-P-T-G-W-Q-I-G-F-G-L-V-W-N-A-C6.0

pIC50 values represent the negative logarithm of the half-maximal inhibitory concentration. Higher values indicate greater potency.

Experimental Protocols

The characterization of the this compound druggable site involved a combination of cutting-edge structural biology, biophysical, and virological techniques.

SARS-CoV-2 HexaPro Spike Protein Expression and Purification

The ectodomain of the SARS-CoV-2 spike protein (residues 1-1208, GenBank: MN908947) with six proline substitutions (HexaPro) for prefusion stabilization was used for structural and biophysical studies.

  • Expression: The HexaPro construct, containing a C-terminal T4 fibritin trimerization motif, a Twin-Strep-tag, and an 8xHis-tag, was transiently transfected into Expi293F cells using the ExpiFectamine 293 Transfection Kit.

  • Purification:

    • Cell culture supernatant was harvested 6 days post-transfection.

    • The secreted spike protein was first purified by nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

    • Further purification was achieved using a StrepTactin column.

    • The final purification step involved size-exclusion chromatography on a Superose 6 16/600 column in a buffer containing 2 mM Tris pH 8.0, 200 mM NaCl, and 0.02% NaN3.

Cryo-Electron Microscopy (Cryo-EM)
  • Complex Formation: Purified HexaPro spike protein was incubated with a molar excess of the this compound peptide.

  • Grid Preparation: 3 µL of the protein-peptide complex at a concentration of approximately 0.5 mg/mL was applied to a glow-discharged Quantifoil R1.2/1.3 300-mesh gold grid. The grid was blotted for 3 seconds and plunge-frozen in liquid ethane (B1197151) using a Vitrobot Mark IV.

  • Data Collection: Data was collected on a Titan Krios electron microscope operating at 300 kV, equipped with a Gatan K3 direct electron detector.

  • Data Processing: Movie frames were aligned and corrected for beam-induced motion. CTF estimation and particle picking were performed, followed by 2D and 3D classification to separate different conformational states. The final 3D reconstruction was performed using RELION, achieving a resolution of 3.2 Å.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
  • Deuterium (B1214612) Labeling: The spike protein S1 protomer was incubated in a deuterated buffer (e.g., PBS in D2O) for various time points (e.g., 0, 60, 240, 960 s) in the presence or absence of the this compound peptide.

  • Quenching: The exchange reaction was quenched by adding an ice-cold quench buffer, lowering the pH to ~2.5.

  • Digestion: The quenched protein was immediately passed over an immobilized pepsin column for online digestion.

  • LC-MS/MS Analysis: The resulting peptides were separated by reverse-phase chromatography and analyzed by mass spectrometry to measure the extent of deuterium uptake in different regions of the protein. Peptides with reduced deuterium uptake in the presence of this compound were identified as part of the binding interface.

Pseudovirus Neutralization Assay
  • Pseudovirus Production: Lentiviral pseudoviruses were produced by co-transfecting HEK293T cells with a plasmid encoding the SARS-CoV-2 spike protein, a lentiviral backbone plasmid expressing a luciferase reporter gene, and a packaging plasmid.

  • Neutralization Assay:

    • HEK293 cells stably expressing ACE2 and TMPRSS2 (HEK293-ACE2-TMPRSS2) were seeded in 96-well plates.

    • Serial dilutions of the this compound peptide were incubated with the spike-pseudotyped virus for 1 hour at 37°C.

    • The peptide-virus mixture was then added to the cells.

    • After 48-72 hours of incubation, the cells were lysed, and luciferase activity was measured.

    • The percentage of neutralization was calculated relative to control wells containing virus but no peptide, and IC50 values were determined.

Alanine Scanning Mutagenesis
  • Peptide Synthesis: A series of this compound analogues were synthesized using solid-phase peptide synthesis, where each amino acid from position 2 to 16 was systematically replaced with alanine.

  • Functional Assay: The neutralizing activity of each alanine-substituted peptide was evaluated using the pseudovirus neutralization assay described above to determine the contribution of each side chain to the binding and inhibitory activity.

Visualizing the Druggable Site and its Inhibition

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the experimental workflow, the proposed mechanism of action, and the location of the this compound druggable site.

experimental_workflow cluster_discovery Peptide Discovery & Initial Characterization cluster_validation Binding Site Identification & Validation cluster_functional Functional Characterization mRNA_display mRNA Display Library Screening peptide_synthesis Solid-Phase Peptide Synthesis of Hits (e.g., this compound) mRNA_display->peptide_synthesis initial_screen Pseudovirus Neutralization Assay (Initial Hit Validation) peptide_synthesis->initial_screen spr Surface Plasmon Resonance (SPR) (Binding Affinity - Kd) peptide_synthesis->spr spike_expression Spike Protein Expression & Purification initial_screen->spike_expression hdx_ms HDX-MS Footprinting spike_expression->hdx_ms cryo_em Cryo-Electron Microscopy spike_expression->cryo_em spike_expression->spr binding_site_id Identification of Binding Site Residues hdx_ms->binding_site_id cryo_em->binding_site_id alanine_scan Alanine Scanning Mutagenesis binding_site_id->alanine_scan functional_assay Pseudovirus Neutralization Assay (Alanine Scan Variants) alanine_scan->functional_assay functional_insights Determination of Key Interacting Residues functional_assay->functional_insights

Caption: Experimental workflow for the discovery and characterization of the this compound druggable site.

mechanism_of_action cluster_virus SARS-CoV-2 Virion cluster_host Host Cell spike Spike Protein (S1/S2) ace2 ACE2 Receptor spike->ace2 Normal Interaction s1b3inL1_site This compound Druggable Site rbd Receptor Binding Domain (RBD) viral_entry Viral Entry & Membrane Fusion s1b3inL1_site->viral_entry Inhibits conformational change ace2->viral_entry This compound This compound Peptide This compound->s1b3inL1_site Binds to novel site signaling_pathway cluster_spike Spike Protein Trimer cluster_p1 cluster_p2 protomer1 Protomer 1 protomer2 Protomer 2 protomer3 Protomer 3 s1a_p1 S1A (NTD) druggable_site This compound Druggable Site (Ternary Interface) s1a_p1->druggable_site s1b_p1 S1B (RBD) s1b_p1->druggable_site s2_p1 S2 s1a_p2 S1A (NTD) s1b_p2 S1B (RBD) s2_p2 S2 s2_p2->druggable_site note Site is formed by S1B of one protomer and S1A and S2 of an adjacent protomer in the closed spike conformation. druggable_site->note

References

Methodological & Application

Application Notes and Protocols for S1b3inL1 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S1b3inL1 is a potent macrocyclic peptide inhibitor of the SARS-CoV-2 spike protein. It exerts its antiviral activity by binding to a recessed region of the S1B domain of the spike protein. This binding stabilizes the spike protein in a "down" or closed conformation, a state that is incompetent for binding to the host cell receptor, angiotensin-converting enzyme 2 (ACE2). By preventing the necessary conformational changes of the spike protein, this compound effectively blocks the first step of viral entry into host cells, thereby inhibiting viral infection. These application notes provide detailed protocols for evaluating the antiviral efficacy of this compound in cell culture using pseudovirus neutralization and cytopathic effect assays.

Mechanism of Action

The SARS-CoV-2 spike protein is a trimeric class I fusion protein that exists in a dynamic equilibrium between a "down" (closed) and an "up" (open) conformation. The receptor-binding domain (RBD) in the S1 subunit must be in the "up" conformation to engage with the ACE2 receptor on the host cell surface. This compound selectively binds to a conserved site on the S1B domain, distinct from the ACE2 binding site. This interaction allosterically stabilizes the "down" conformation of all three RBDs within the spike trimer, preventing the spike protein from transitioning to the "up" state required for ACE2 engagement. Consequently, viral attachment and subsequent membrane fusion are inhibited.

Quantitative Data Summary

The antiviral activity of this compound has been quantified in various in vitro assays. The following tables summarize the key efficacy data against different SARS-CoV-2 variants.

Assay Type Cell Line Virus EC50 Reference
Genuine Virus Infection (Cytopathic Effect)HEK293 ACE2+ TMPRSS2+SARS-CoV-2 (Wuhan strain)5.2 µM[1]
Pseudovirus Neutralization Assay Cell Line SARS-CoV-2 Variant IC50/EC50 Fold Change vs. Wuhan Reference
Pseudovirus NeutralizationVeroE6Wuhan--[1]
Pseudovirus NeutralizationVeroE6Alpha (B.1.1.7)-1.5-fold[1]
Pseudovirus NeutralizationVeroE6Beta (B.1.351)-3.1-fold[1]
Pseudovirus NeutralizationVeroE6Delta (B.1.617.2)-2.1-fold[1]
Pseudovirus NeutralizationVeroE6Omicron (BA.1)-3.1-fold
Pseudovirus NeutralizationVeroE6Omicron (BA.2)-2.1-fold
Pseudovirus NeutralizationVeroE6SARS-CoV-1-1.3-fold
Pseudovirus NeutralizationVeroE6WIV-16-4.1-fold

Experimental Protocols

Pseudovirus Neutralization Assay

This assay measures the ability of this compound to inhibit the entry of lentiviral or vesicular stomatitis virus (VSV) particles pseudotyped with the SARS-CoV-2 spike protein into susceptible cells. Neutralization is quantified by a reduction in the reporter gene expression (e.g., luciferase or GFP).

Materials:

  • VeroE6 or 293T-ACE2 cells

  • Complete Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • SARS-CoV-2 pseudovirus (e.g., lentivirus expressing luciferase and pseudotyped with the S protein)

  • This compound peptide

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend VeroE6 or 293T-ACE2 cells in complete DMEM.

    • Seed 1.25 x 10^4 cells per well in a 96-well plate in a volume of 50 µL.

    • Incubate at 37°C with 5% CO2 for 24 hours.

  • Compound Dilution:

    • Prepare a serial dilution of this compound in complete DMEM. It is recommended to prepare 2x the final desired concentration.

  • Neutralization Reaction:

    • In a separate 96-well plate, mix 50 µL of the diluted this compound with 50 µL of SARS-CoV-2 pseudovirus suspension.

    • Include a "virus only" control (pseudovirus with medium) and a "cells only" control (medium only).

    • Incubate the plate at 37°C for 1 hour to allow the peptide to bind to the pseudovirus.

  • Infection:

    • Carefully remove the medium from the seeded cells.

    • Add 100 µL of the this compound-pseudovirus mixture to the corresponding wells.

    • Incubate the plate at 37°C with 5% CO2 for 48-72 hours.

  • Luciferase Assay:

    • After the incubation period, remove the medium from the wells.

    • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.

    • Read the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of neutralization for each this compound concentration relative to the "virus only" control.

    • Plot the percentage of neutralization against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Cytopathic Effect (CPE) Assay

This assay assesses the ability of this compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.

Materials:

  • HEK293 cells stably expressing ACE2 and TMPRSS2 (HEK293-ACE2-TMPRSS2)

  • Complete DMEM with 10% FBS and 1% penicillin-streptomycin

  • Live SARS-CoV-2 virus stock of known titer (TCID50/mL)

  • This compound peptide

  • 96-well tissue culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or Neutral Red)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed HEK293-ACE2-TMPRSS2 cells in a 96-well plate at a density that will form a confluent monolayer after 24 hours.

    • Incubate at 37°C with 5% CO2.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS).

    • Dilute the SARS-CoV-2 virus stock in infection medium to a concentration that will cause a significant CPE within 48-72 hours (e.g., 100 TCID50).

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayer.

    • Add 50 µL of the diluted this compound to the wells.

    • Add 50 µL of the diluted virus to the wells.

    • Include a "virus control" (cells + virus) and a "cell control" (cells + medium).

    • Incubate the plate at 37°C with 5% CO2 for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Assessment of CPE:

    • After the incubation period, measure cell viability using a chosen method. For example, if using a luminescent cell viability assay, follow the manufacturer's instructions to lyse the cells and measure the luminescent signal.

    • Alternatively, CPE can be visually scored under a microscope.

  • Data Analysis:

    • Calculate the percentage of CPE reduction for each this compound concentration compared to the virus control.

    • Determine the EC50 value by plotting the percentage of protection against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Inhibition by this compound

G cluster_cell Host Cell Spike_Down Spike (Down Conformation) Spike_Up Spike (Up Conformation) Spike_Down->Spike_Up ACE2 ACE2 Receptor Spike_Up->ACE2 Binding Endosome Endosome Spike_Up->Endosome Endocytosis TMPRSS2 TMPRSS2 ACE2->TMPRSS2 Cleavage at Cell Surface Viral_Entry Viral Genome Release TMPRSS2->Viral_Entry Endosome->Viral_Entry Endosomal Cleavage Downstream Downstream Signaling (e.g., MAPK pathway) Viral_Entry->Downstream Triggers This compound This compound This compound->Spike_Down Binds & Stabilizes

Caption: this compound inhibits SARS-CoV-2 entry by stabilizing the spike protein's "down" conformation.

Experimental Workflow for Pseudovirus Neutralization Assay

G start Start seed_cells Seed VeroE6 or 293T-ACE2 cells (24h incubation) start->seed_cells prepare_dilutions Prepare serial dilutions of this compound seed_cells->prepare_dilutions mix Mix this compound with pseudovirus (1h incubation) prepare_dilutions->mix infect Infect cells with This compound-virus mixture (48-72h incubation) mix->infect measure Measure luciferase activity infect->measure analyze Calculate % neutralization and determine IC50 measure->analyze end End analyze->end

Caption: Workflow for determining the IC50 of this compound using a pseudovirus neutralization assay.

References

Application Notes & Protocols: Utilization of S1b3inL1 in Preclinical Animal Models of COVID-19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to S1b3inL1

This compound is a broad-spectrum macrocyclic peptide inhibitor targeting the SARS-CoV-2 spike glycoprotein.[1] Discovered through messenger RNA (mRNA) display, this peptide represents a promising therapeutic candidate due to its novel mechanism of action and its efficacy against multiple SARS-CoV-2 variants of concern (VOCs).[1] Unlike many monoclonal antibodies that target the ACE2 receptor-binding domain (RBD), this compound binds to a highly conserved and previously unexplored site of vulnerability on the spike protein.[1][2] This unique binding site suggests a lower susceptibility to the development of resistance from antibody selective pressure.[1]

Mechanism of Action

The SARS-CoV-2 virus initiates infection by using its spike protein to bind to the angiotensin-converting enzyme 2 (ACE2) receptor on host cells.[3] This process requires significant conformational changes in the spike protein, transitioning from a "down" (receptor-inaccessible) state to an "up" (receptor-accessible) state.

This compound functions by binding to a unique quaternary pocket formed by residues from the S1A, S1B, and S2 domains of the spike protein, a region distal to the ACE2 interacting site.[1] This binding stabilizes the spike protein in its closed "down" conformation. By locking the spike protein in this inactive state, this compound effectively prevents the necessary conformational changes required for ACE2 receptor engagement and subsequent membrane fusion, thereby inhibiting viral entry into the host cell.[1]

Caption: Mechanism of this compound Viral Entry Inhibition.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and characteristics of this compound. Note that while in vivo data from animal models is not yet published, the in vitro potency provides a basis for designing preclinical studies.[1]

Table 1: In Vitro Efficacy of this compound Against SARS-CoV-2
Virus Strain/VariantAssay TypeCell LineEC₅₀ (µM)Fold Change vs. WuhanReference
SARS-CoV-2 (Wuhan Strain)Genuine Virus InfectionHEK293 ACE2+ TMPRSS2+5.2-[1]
Pseudovirus (Wuhan)Pseudovirus NeutralizationVeroE6~4.0 (Estimated)1.0x[1][4]
Pseudovirus (Alpha - B.1.1.7)Pseudovirus NeutralizationVeroE6~6.0 (Estimated)1.5x[1]
Pseudovirus (Beta - B.1.351)Pseudovirus NeutralizationVeroE6~12.4 (Estimated)3.1x[1]
Pseudovirus (Delta - B.1.617.2)Pseudovirus NeutralizationVeroE6~8.4 (Estimated)2.1x[1]
Pseudovirus (Omicron - BA.1)Pseudovirus NeutralizationVeroE6~12.4 (Estimated)3.1x[1]
Pseudovirus (Omicron - BA.2)Pseudovirus NeutralizationVeroE6~8.4 (Estimated)2.1x[1]

EC₅₀ values for pseudoviruses are estimated from graphical data presented in the source publication.

Table 2: In Vitro Toxicity of this compound
Assay TypeCell LineObservationConcentrationReference
Cytotoxicity AssayHEK293 ACE2+ TMPRSS2+Modest toxicity detected> 50 µM[1]

Recommended Preclinical Animal Models

The selection of an appropriate animal model is critical for evaluating the efficacy and safety of therapeutic candidates for COVID-19.[5] Wild-type mice are not susceptible to ancestral SARS-CoV-2 strains due to poor binding of the spike protein to the murine Ace2 receptor.[6][7] Therefore, genetically modified mice or other susceptible species are required.

Table 3: Overview of Recommended Animal Models for COVID-19 Research
Animal ModelKey Characteristics & AdvantagesPotential DisadvantagesTypical Endpoints
K18-hACE2 Transgenic Mice Express human ACE2, leading to robust viral replication and severe disease pathology, including weight loss and mortality.[8] Useful for testing therapeutic efficacy against severe COVID-19.Disease can be overly severe and may include neuroinvasion, which is not typical in most human cases. High cost.Body weight, clinical scores, survival, lung viral titers (TCID₅₀ or RT-qPCR), lung histopathology, cytokine analysis.
Syrian Hamster Susceptible to SARS-CoV-2 without genetic modification.[9] Develops a mild-to-moderate respiratory disease that mimics human COVID-19, including high viral loads in the lungs and lung pathology.[10][11] Efficiently transmits the virus.[10]Limited availability of species-specific reagents (e.g., antibodies) compared to mice.[11] Disease is typically self-resolving.Body weight, clinical scores, lung viral titers, lung histopathology (inflammation, pneumocyte hypertrophy), viral shedding (nasal washes).[7]
Ferrets Susceptible to infection and show mild clinical disease.[12] Respiratory tract physiology is similar to humans. Good model for studying viral transmission.[9]Can be challenging to handle. Disease is generally mild.Viral titers in respiratory tissues, body temperature, clinical signs (e.g., sneezing, lethargy), serology.
Non-Human Primates (NHPs) Phylogenetically closest to humans, offering the most similar immune response and disease progression (typically mild-to-moderate).[11] Rhesus and cynomolgus macaques are common models.[13]High cost, significant ethical considerations, and require specialized BSL-3 facilities.[14]Chest radiography/CT, viral shedding (swabs), bronchoalveolar lavage (BAL) for viral load and immune cell analysis, histopathology.

Experimental Protocols

The following protocols are generalized templates for evaluating a novel peptide inhibitor like this compound. Doses, routes, and schedules must be optimized based on preliminary pharmacokinetic and tolerability studies.

Protocol 1: In Vivo Efficacy Study in K18-hACE2 Mice

Objective: To evaluate the therapeutic efficacy of this compound in reducing viral load and disease severity in a lethal infection model of COVID-19.

Materials:

  • K18-hACE2 transgenic mice (6-8 weeks old, mixed-sex)

  • SARS-CoV-2 isolate (e.g., WA1/2020 or a relevant VOC)

  • This compound peptide, formulated in a sterile, biocompatible vehicle (e.g., PBS, pH 7.4)

  • Vehicle control (placebo)

  • Anesthetic (e.g., isoflurane)

  • BSL-3 containment facility and appropriate PPE

Workflow Diagram:

cluster_setup Study Setup cluster_procedure Experimental Procedure (Day 0-7) cluster_endpoint Endpoint Analysis Acclimate Acclimatize K18-hACE2 Mice (72 hours) Baseline Record Baseline (Weight, Clinical Score) Acclimate->Baseline Randomize Randomize into Groups (Vehicle, this compound Low, this compound High) Baseline->Randomize Infect Day 0: Intranasal Infection (e.g., 1x10^4 PFU SARS-CoV-2) Randomize->Infect Treat Day 0-7: Administer Treatment (e.g., Twice daily, IP or IN) Infect->Treat Monitor Daily Monitoring (Weight, Clinical Score, Survival) Treat->Monitor Euthanize Day 4 or 7: Euthanasia & Sample Collection Monitor->Euthanize Analysis Analyze Tissues: - Lung Viral Titer (TCID50/qPCR) - Lung Histopathology - Cytokine Profiling Euthanize->Analysis

Caption: Workflow for an in vivo efficacy study in K18-hACE2 mice.

Procedure:

  • Acclimatization: Acclimatize K18-hACE2 mice to BSL-3 conditions for at least 72 hours.

  • Baseline & Randomization: Record baseline body weight and randomize animals into treatment groups (n=8-10 per group), e.g., Vehicle Control, this compound Low Dose, this compound High Dose.

  • Infection (Day 0): Lightly anesthetize mice and intranasally inoculate with a sublethal dose of SARS-CoV-2 (e.g., 1x10⁴ PFU in 30-50 µL sterile PBS).

  • Treatment: Initiate treatment at a specified time post-infection (e.g., 4 or 12 hours). Administer this compound or vehicle via the determined route (e.g., intraperitoneal - IP, or intranasal - IN) once or twice daily for 5-7 days.

  • Monitoring: Monitor animals daily for body weight changes, clinical signs of disease (ruffled fur, hunched posture, reduced activity), and survival. Euthanize animals that reach pre-determined humane endpoints (e.g., >25% weight loss).

  • Endpoint Analysis (Day 4 or 7): Euthanize a subset of animals at peak disease (e.g., Day 4).

    • Collect lung tissue: one lobe for viral titration (TCID₅₀ assay or RT-qPCR) and the other lobes for histopathological analysis (H&E staining).

    • Collect blood via cardiac puncture for serum cytokine analysis.

Protocol 2: Pharmacokinetic (PK) Study in Mice

Objective: To determine the key pharmacokinetic parameters of this compound, such as half-life (t½), maximum concentration (Cmax), and bioavailability.

Materials:

  • Healthy BALB/c or C57BL/6 mice (6-8 weeks old)

  • This compound peptide

  • Formulation vehicles for intravenous (IV) and chosen therapeutic route (e.g., IP, IN)

  • Blood collection supplies (e.g., heparinized capillaries)

  • LC-MS/MS or other suitable bioanalytical equipment

Procedure:

  • Group Allocation: Divide mice into groups based on the administration route (e.g., IV, IP, IN). A minimum of 3-4 animals per time point is recommended.

  • Dosing: Administer a single dose of this compound.

    • IV Group: Administer via tail vein injection (e.g., 1-2 mg/kg).

    • Therapeutic Route Group(s): Administer via the proposed therapeutic route (e.g., IP at 10 mg/kg).

  • Blood Sampling: Collect sparse blood samples (e.g., 20-30 µL) from each animal at designated time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Immediately process blood to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) and determine PK parameters.[15][16]

Protocol 3: Preliminary Toxicity Assessment

Objective: To assess the tolerability and potential acute toxicity of this compound at doses exceeding the anticipated therapeutic range.

Materials:

  • Healthy BALB/c or C57BL/6 mice (6-8 weeks old)

  • This compound peptide

  • Vehicle control

Procedure:

  • Dose Escalation: Administer single, escalating doses of this compound to different groups of mice (n=3-5 per group) via the intended therapeutic route. Include a vehicle-only control group. Doses should be multiples of the projected efficacious dose (e.g., 1x, 5x, 10x).

  • Clinical Observation: Closely monitor animals for 7-14 days for any signs of toxicity, including changes in behavior, appearance, mobility, body weight, and food/water intake.

  • Clinical Pathology (Optional): At the end of the observation period, collect blood for hematology and serum biochemistry analysis to check for signs of organ damage (e.g., liver enzymes, kidney function markers).

  • Gross Necropsy: Perform a gross examination of all major organs for any visible abnormalities.

Conclusion

This compound is a novel peptide inhibitor with a unique mechanism of action and broad in vitro activity against SARS-CoV-2 and its variants.[1] While in vivo data is pending, the preclinical protocols outlined here provide a robust framework for evaluating its therapeutic potential in established animal models of COVID-19. Efficacy studies in K18-hACE2 mice or Syrian hamsters, supported by thorough pharmacokinetic and safety assessments, will be crucial next steps in the development of this compound as a potential treatment for COVID-19.

References

Application Notes and Protocols for In Vivo Studies of S1b3inL1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S1b3inL1 is a potent macrocyclic peptide inhibitor of the SARS-CoV-2 spike protein. It demonstrates broad neutralizing activity in vitro against various SARS-CoV-2 variants by targeting a highly conserved, druggable site on the spike protein. These application notes provide a comprehensive guide to the mechanism of action of this compound and a proposed framework for its dosage and administration in preclinical in vivo studies. Due to the current lack of publicly available in vivo data for this compound, the protocols and dosage recommendations outlined below are based on its in vitro profile and data from analogous antiviral macrocyclic peptides.

Mechanism of Action

This compound exerts its antiviral effect by binding to a recessed region of the S1B domain of the SARS-CoV-2 spike protein.[1] This binding is primarily mediated by hydrophobic interactions and is stabilized by hydrogen bonding.[1] The key feature of its mechanism is the stabilization of the spike protein's "down" conformation.[1][2] By locking the S1B domain in this closed state, this compound prevents the necessary conformational changes that the spike protein must undergo to facilitate viral membrane fusion with the host cell.[1][2] This action is independent of blocking the ACE2 receptor binding site, indicating a novel allosteric inhibition mechanism.[1] The binding site for this compound is highly conserved across SARS-CoV-2 variants of concern (VOCs) and other sarbecoviruses, suggesting a broad spectrum of activity and a higher barrier to resistance.[3]

S1b3inL1_Mechanism_of_Action cluster_virus SARS-CoV-2 Virus cluster_host Host Cell Spike_Protein Spike Protein (Prefusion Conformation) Spike_Up Spike 'Up' State (Fusion Competent) Spike_Protein->Spike_Up Conformational Change Spike_Down Spike 'Down' State (Stabilized by this compound) Spike_Protein->Spike_Down ACE2 ACE2 Receptor Spike_Up->ACE2 Binding Fusion Viral-Host Membrane Fusion Spike_Down->Fusion Inhibits ACE2->Fusion Triggers Infection Viral Entry & Infection Fusion->Infection This compound This compound Peptide This compound->Spike_Down Binds & Stabilizes

Figure 1: Mechanism of this compound Viral Inhibition.

In Vitro Activity

This compound has demonstrated potent activity in various in vitro assays. The following table summarizes its key quantitative metrics.

ParameterValueAssay SystemReference
Binding Affinity (Kd) ~50 nMSurface Plasmon Resonance[1][2]
EC50 (Wuhan Strain) 5.2 µMGenuine Virus Neutralization (HEK293 ACE2+ TMPRSS2+ cells)[1]
EC50 (Pseudovirus) Broad activity against VOCsPseudovirus Neutralization Assay[2][3]

Proposed In Vivo Study Protocols

Disclaimer: The following protocols are proposed methodologies for initiating in vivo studies of this compound. Dosage, administration routes, and study design should be optimized based on preliminary pharmacokinetic (PK) and toxicology studies. These recommendations are based on preclinical studies of other antiviral macrocyclic peptides, such as PA-001, which targets the S2 subunit of the spike protein.[4]

Animal Model

K18-hACE2 transgenic mice are a widely accepted model for SARS-CoV-2 infection, as they express human ACE2 and develop a lethal disease course that recapitulates aspects of severe COVID-19 in humans.

Dosage and Administration

Given the peptide nature of this compound, parenteral administration is recommended to ensure bioavailability. Intravenous (IV) or intraperitoneal (IP) routes are common for initial efficacy studies. The following table provides proposed starting doses based on efficacious doses of similar antiviral peptides.

Administration RouteProposed Dose Range (mg/kg)Dosing FrequencyRationale / Reference Compound
Intravenous (IV) 1 - 10 mg/kgOnce or twice dailyBased on typical peptide PK profiles and efficacy studies of compounds like PA-001.[4]
Intraperitoneal (IP) 5 - 20 mg/kgOnce or twice dailyHigher dose range to account for potential first-pass metabolism in the liver.
Intranasal (IN) 1 - 5 mg/kgOnce dailyFor direct delivery to the respiratory tract, may require specific formulation.
Experimental Workflow: Therapeutic Efficacy Study

This protocol outlines a typical therapeutic efficacy study to evaluate the in vivo potential of this compound.

InVivo_Workflow cluster_prep Phase 1: Preparation (Day -1) cluster_infection Phase 2: Infection & Treatment (Day 0 - 5) cluster_analysis Phase 3: Endpoint Analysis (Day 5) Acclimatize Acclimatize K18-hACE2 Mice Randomize Randomize into Groups (e.g., n=10/group) Acclimatize->Randomize Formulate Prepare this compound Formulation (e.g., in sterile PBS) Randomize->Formulate Treat Day 1-5: Administer this compound (e.g., IV, daily) Formulate->Treat Infect Day 0: Intranasal Infection with SARS-CoV-2 Infect->Treat Monitor Daily Monitoring: - Body Weight - Clinical Score Treat->Monitor Euthanize Euthanize Mice Monitor->Euthanize Endpoint Criteria Met Harvest Harvest Tissues (Lungs, etc.) Euthanize->Harvest Analysis Endpoint Analysis: - Viral Load (qRT-PCR) - Histopathology - Cytokine Profiling Harvest->Analysis

Figure 2: Proposed Experimental Workflow for In Vivo Efficacy Study.

Protocol Steps:

  • Animal Acclimatization & Grouping:

    • Acclimatize K18-hACE2 mice for a minimum of 72 hours before the study begins.

    • Randomly assign mice to experimental groups (e.g., Vehicle Control, this compound Low Dose, this compound High Dose, Positive Control).

  • Infection:

    • On Day 0, anesthetize mice and intranasally inoculate with a predetermined lethal dose of SARS-CoV-2.

  • Treatment:

    • Beginning 24 hours post-infection (Day 1), administer this compound or vehicle control according to the predetermined dose and route (e.g., 5 mg/kg, IV).

    • Continue daily administration for the duration of the study (e.g., 5 days).

  • Monitoring:

    • Record body weight and clinical signs of disease daily for each animal.

    • Establish clear endpoint criteria (e.g., >20% weight loss) for humane euthanasia.

  • Endpoint Analysis:

    • On Day 5 post-infection (or when endpoint criteria are met), euthanize all remaining animals.

    • Harvest lungs and other relevant tissues.

    • Homogenize a portion of the lung tissue for viral load quantification via qRT-PCR.

    • Fix the remaining lung tissue in formalin for histopathological analysis (e.g., H&E staining) to assess lung injury.

Preliminary Pharmacokinetic (PK) Study Protocol

A preliminary PK study in healthy animals (e.g., C57BL/6 mice) is crucial to determine the exposure profile of this compound.

  • Administration: Administer a single dose of this compound via the intended clinical route (e.g., 2 mg/kg IV).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

  • Plasma Analysis: Process blood to plasma and store at -80°C. Analyze this compound concentrations using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters as summarized in the table below.

PK ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxProvides information on the rate of absorption.
t1/2 Elimination half-lifeDetermines the dosing frequency required to maintain therapeutic concentrations.
AUC Area under the concentration-time curveRepresents the total drug exposure over time.

Safety and Toxicology

Prior to efficacy studies, it is recommended to conduct a preliminary toxicology assessment. This may include:

  • In vitro cytotoxicity assays: To determine the concentration at which this compound may be toxic to host cells.

  • Acute in vivo toxicity study: Administration of a high dose of this compound to a small cohort of animals, followed by observation for adverse effects and analysis of key organ tissues.

Conclusion

This compound is a promising antiviral peptide with a novel mechanism of action against SARS-CoV-2. While in vivo data is not yet available, the protocols and guidelines presented here provide a robust framework for researchers to begin preclinical evaluation. The proposed studies are designed to assess the therapeutic efficacy, pharmacokinetic profile, and safety of this compound, which are critical steps in its development as a potential treatment for COVID-19.

References

Application of High-Throughput Screening in the Discovery of Novel Antiviral Peptides: A Case Study with S1b3inL1

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The emergence of novel viral pathogens, such as SARS-CoV-2, necessitates the rapid development of effective antiviral therapeutics. High-throughput screening (HTS) is a powerful methodology for identifying novel drug candidates from large compound libraries. This application note details the use of HTS in the discovery and characterization of S1b3inL1, a potent macrocyclic peptide inhibitor of the SARS-CoV-2 spike protein. This compound demonstrates broad-spectrum activity against various SARS-CoV-2 variants of concern (VOCs) and other sarbecoviruses by binding to a highly conserved, previously unknown druggable site on the spike protein.[1][2] This document provides an overview of the underlying mechanism of action, detailed protocols for relevant HTS assays, and a summary of the key quantitative data, offering a practical guide for researchers engaged in antiviral drug discovery.

Introduction

Viral entry into host cells is a critical and indispensable step in the viral life cycle, making it an attractive target for antiviral intervention. For enveloped viruses like SARS-CoV-2, this process is mediated by viral surface glycoproteins, such as the spike (S) protein, which binds to host cell receptors and facilitates membrane fusion.[3][4] The SARS-CoV-2 spike protein, a trimeric glycoprotein, binds to the human angiotensin-converting enzyme 2 (ACE2) receptor, initiating a cascade of conformational changes that lead to the fusion of the viral and host cell membranes.[1][3][5]

This compound is a 17-amino acid macrocyclic peptide that was identified through mRNA display, a powerful in vitro selection technology.[1] This peptide exhibits potent antiviral activity by targeting a novel, conserved site on the spike protein, distinct from the ACE2 binding site.[1][2] Its mechanism of action involves stabilizing the spike protein in its "down" or closed conformation, thereby preventing the necessary conformational rearrangements for membrane fusion.[1][2] This unique mechanism and the highly conserved nature of its binding site suggest a high barrier to the development of viral resistance.[1]

This application note will describe the high-throughput screening methods that were instrumental in the discovery and characterization of this compound, providing a blueprint for similar antiviral discovery campaigns.

Mechanism of Action of this compound

This compound exerts its antiviral effect by binding to a previously undiscovered pocket on the SARS-CoV-2 spike protein. This binding site is a quaternary epitope formed by the S1A, S1B, and S2 domains.[1][2] By occupying this site, this compound stabilizes the spike protein in its prefusion, "down" conformation. This stabilization inhibits the spike protein's ability to undergo the conformational changes required for fusion with the host cell membrane, effectively blocking viral entry.[1][2]

S1b3inL1_Mechanism cluster_virus SARS-CoV-2 Virion cluster_host Host Cell Spike_Protein Spike Protein (Prefusion 'Down' State) ACE2_Receptor ACE2 Receptor Spike_Protein->ACE2_Receptor Binding to ACE2 still possible Viral_Entry Viral Entry Blocked Spike_Protein->Viral_Entry Conformational change for fusion inhibited This compound This compound This compound->Spike_Protein Binds to conserved site Viral_Membrane Viral Membrane Host_Membrane Host Cell Membrane

Figure 1: Mechanism of this compound antiviral activity.

Quantitative Data Summary

The antiviral activity of this compound has been quantified against the ancestral SARS-CoV-2 strain and various VOCs using pseudovirus neutralization assays and live virus infection assays. The half-maximal effective concentration (EC50) values are summarized below.

Virus Strain/VariantAssay TypeCell LineEC50 (µM)Reference
SARS-CoV-2 (Wuhan)Live Virus (CPE)HEK293 ACE2+ TMPRSS2+5.2[1]
SARS-CoV-2 (Ancestral)Pseudovirus NeutralizationVeroE62.6[2]
Alpha (B.1.1.7)Pseudovirus NeutralizationVeroE63.9[1][2]
Beta (B.1.351)Pseudovirus NeutralizationVeroE68.1[1][2]
Delta (B.1.617.2)Pseudovirus NeutralizationVeroE65.5[1][2]
Omicron (B.1.1.529)Pseudovirus NeutralizationVeroE68.1[1][2]
SARS-CoVPseudovirus NeutralizationVeroE62.1[2]
WIV1-CoVPseudovirus NeutralizationVeroE65.8[2]

High-Throughput Screening Protocols

The discovery and characterization of this compound relied on robust high-throughput screening assays. A generalized protocol for a pseudovirus neutralization assay, a key method for evaluating viral entry inhibitors, is provided below. This assay is adaptable to a 96-well or 384-well format for HTS.

Pseudovirus Neutralization Assay Protocol

Objective: To determine the ability of test compounds (e.g., this compound) to inhibit viral entry mediated by the SARS-CoV-2 spike protein.

Principle: Pseudoviruses are replication-defective viral particles that carry a reporter gene (e.g., luciferase or GFP) and are engineered to express a specific viral envelope protein, in this case, the SARS-CoV-2 spike protein. Inhibition of viral entry is quantified by a reduction in the reporter gene signal.[6][7]

Materials:

  • HEK293T-ACE2 cells (or other susceptible cell lines, e.g., VeroE6)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • SARS-CoV-2 pseudovirus (e.g., lentiviral or VSV-based) expressing a reporter gene

  • Test compounds (e.g., this compound) at various concentrations

  • 96-well or 384-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend HEK293T-ACE2 cells in complete growth medium.

    • Seed 2 x 10^4 cells per well in a 96-well plate.

    • Incubate at 37°C, 5% CO2 for 18-24 hours.

  • Compound Preparation and Incubation:

    • Prepare serial dilutions of the test compounds in assay medium (DMEM with 2% FBS).

    • Remove the growth medium from the cells and add the diluted compounds.

    • In a separate plate, pre-incubate the pseudovirus with an equal volume of the diluted compounds for 1 hour at 37°C.

  • Infection:

    • Add the pre-incubated pseudovirus-compound mixture to the cells.

    • Incubate at 37°C, 5% CO2 for 48-72 hours.

  • Luminescence Reading:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the virus-only control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

HTS_Workflow Start Start: HTS Campaign Cell_Seeding 1. Seed ACE2-expressing cells in microplate Start->Cell_Seeding Compound_Addition 2. Add serially diluted test compounds Cell_Seeding->Compound_Addition Pseudovirus_Infection 3. Infect with SARS-CoV-2 pseudovirus (luciferase reporter) Compound_Addition->Pseudovirus_Infection Incubation 4. Incubate for 48-72 hours Pseudovirus_Infection->Incubation Luminescence_Measurement 5. Add substrate and measure luminescence Incubation->Luminescence_Measurement Data_Analysis 6. Calculate % inhibition and determine EC50 Luminescence_Measurement->Data_Analysis End End: Identify Hits Data_Analysis->End

Figure 2: High-throughput screening workflow for viral entry inhibitors.

Conclusion

The discovery of this compound serves as a compelling case study for the application of high-throughput screening in the identification of novel antiviral agents with unique mechanisms of action. The methodologies described herein, particularly the pseudovirus neutralization assay, are robust, scalable, and adaptable for the discovery of inhibitors against a wide range of viral pathogens. The identification of a broad-spectrum inhibitor targeting a conserved site on the SARS-CoV-2 spike protein underscores the power of HTS in developing therapeutics that are less susceptible to viral evolution. This approach holds significant promise for preparedness against future viral threats.

References

Application Notes and Protocols for S1b3inL1 in Cryo-EM Structural Studies of the SARS-CoV-2 Spike Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the macrocyclic peptide inhibitor, S1b3inL1, and its utility in the structural elucidation of the SARS-CoV-2 spike protein using cryogenic electron microscopy (cryo-EM). Detailed protocols for key experiments are provided to facilitate the replication and further investigation of this broad-spectrum antiviral peptide.

Application Notes

Introduction to this compound

This compound is a 17-amino acid macrocyclic peptide that has demonstrated potent, broad-spectrum neutralizing activity against SARS-CoV-2 and its variants of concern (VOCs).[1][2] Discovered through mRNA display with a reprogrammed genetic code, this peptide targets a highly conserved region of the spike glycoprotein, making it a promising candidate for the development of pan-sarbecovirus therapeutics.[1][2] Its unique mechanism of action, which does not involve direct competition with the angiotensin-converting enzyme 2 (ACE2) receptor, makes it less susceptible to escape mutations that frequently arise in the receptor-binding domain (RBD).[1]

Mechanism of Action

This compound exerts its antiviral effect by binding to a previously unidentified cryptic and druggable site on the spike protein. This binding event stabilizes the S1B domain of the spike protein in a "down" or closed conformation. By locking the S1B domain in this inactive state, this compound prevents the necessary conformational changes that the spike protein must undergo to facilitate viral membrane fusion with the host cell. This mechanism effectively neutralizes the virus and inhibits its entry into host cells. The binding of this compound is primarily driven by hydrophobic interactions and is further stabilized by backbone hydrogen bonding with residues in the S1B domain.

Binding Site and Conservation

Cryo-EM studies have revealed that this compound binds to a quaternary epitope formed by residues from the S1B domain, the N-terminal domain (S1A), and the S2 subunit of an adjacent protomer when the S1B domain is in the closed conformation. Key interacting residues are located in the regions of 388-399, 421-431, and 511-520 of the S1B domain. Phylogenetic and sequence entropy analyses have shown that this binding site is highly conserved across SARS-CoV-2 VOCs and other sarbecoviruses, which explains the broad activity of this compound. This conservation suggests that the binding site is functionally constrained and less prone to antigenic drift.

Utility in Cryo-EM Structural Studies

The ability of this compound to stabilize the spike protein in a specific conformational state is highly advantageous for structural studies. By locking the spike trimer with one S1B domain in the closed conformation, this compound reduces the conformational heterogeneity of the protein sample, which is a major challenge in high-resolution cryo-EM imaging. This stabilization has enabled the determination of high-resolution structures of the spike protein in complex with the peptide, providing detailed insights into its mechanism of inhibition and revealing a novel site of vulnerability that can be exploited for future drug design.

Quantitative Data

The following tables summarize the key quantitative data from studies on this compound.

Table 1: Binding Affinity of this compound to SARS-CoV-2 Spike Protein

Spike Protein VariantMethodBinding Affinity (Kd)Reference
Wuhan-Hu-1Surface Plasmon Resonance (SPR)~50 nM
Variants of Concern (VOCs)Surface Plasmon Resonance (SPR)Negligible influence on binding

Table 2: In Vitro Neutralization Activity of this compound

PeptideAssayActivity (pIC50)Reference
This compoundSARS-CoV-2 Pseudovirus InhibitionHigh (submicromolar)
Alanine-substituted variantsSARS-CoV-2 Pseudovirus InhibitionVaried (see original publication for details)

Table 3: Cryo-EM Data for the Spike-S1b3inL1 Complex

ParameterValueReference
EMDB Accession CodeEMD-16144
PDB Accession Code8BON
Resolution3.2 Å
Sample Concentration4.2 mg/mL
Electron MicroscopeTitan Krios
Acceleration Voltage300 kV

Experimental Protocols

The following are detailed protocols for the use of this compound in the cryo-EM structural analysis of the SARS-CoV-2 spike protein.

Expression and Purification of 6P-Stabilized Spike Ectodomain

This protocol describes the expression of the prefusion-stabilized SARS-CoV-2 spike ectodomain (6P mutant) in mammalian cells.

  • Plasmid Design: Utilize a mammalian expression vector encoding the SARS-CoV-2 spike ectodomain with six proline substitutions (6P) for stabilization in the prefusion conformation. The construct should also include a C-terminal Foldon trimerization domain and a His-tag for purification.

  • Cell Culture and Transfection:

    • Culture Expi293F or HEK293 cells in an appropriate serum-free medium.

    • Transiently transfect the cells with the expression plasmid using a suitable transfection reagent.

  • Protein Expression:

    • Incubate the transfected cells at 37°C with 8% CO2 on an orbital shaker.

    • Harvest the cell culture supernatant containing the secreted spike protein 3-5 days post-transfection.

  • Purification:

    • Clarify the supernatant by centrifugation.

    • Load the supernatant onto a Ni-NTA affinity column.

    • Wash the column with a buffer containing a low concentration of imidazole (B134444).

    • Elute the spike protein with a high-concentration imidazole buffer.

    • Further purify the protein using size-exclusion chromatography (SEC) to isolate the trimeric spike protein.

    • Assess protein purity and integrity using SDS-PAGE and negative stain EM.

Preparation of the Spike-S1b3inL1 Complex
  • Complex Formation:

    • Incubate the purified, 6P-stabilized spike ectodomain with a molar excess of this compound peptide. A 5-10 fold molar excess of the peptide is recommended.

    • Incubate the mixture on ice for at least 30 minutes to allow for complex formation.

Cryo-EM Grid Preparation and Vitrification
  • Grid Preparation:

    • Glow-discharge Quantifoil R1.2/1.3 or similar cryo-EM grids to render them hydrophilic.

  • Vitrification:

    • Apply 3-4 µL of the spike-S1b3inL1 complex solution (at a concentration of approximately 4.2 mg/mL) to the glow-discharged grid.

    • Blot the grid for a few seconds to remove excess liquid.

    • Plunge-freeze the grid into liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot).

Cryo-EM Data Acquisition
  • Microscope Setup:

    • Load the vitrified grids into a Titan Krios or equivalent transmission electron microscope operating at 300 kV.

    • Align the microscope and set up the automated data acquisition software.

  • Data Collection:

    • Collect a series of movie-mode micrographs using a direct electron detector.

    • Typical parameters include a nominal magnification of ~130,000x, a defocus range of -0.75 to -1.5 µm, and a total electron dose of 50-70 e-/Å2 fractionated over 40-60 frames.

Cryo-EM Data Processing and 3D Reconstruction
  • Preprocessing:

    • Perform motion correction and dose-weighting of the movie frames.

    • Estimate the contrast transfer function (CTF) for each micrograph.

  • Particle Picking and 2D Classification:

    • Automatically pick particles from the corrected micrographs.

    • Perform 2D classification to remove junk particles and select well-defined particle classes.

  • 3D Reconstruction:

    • Generate an initial 3D model (ab initio reconstruction).

    • Perform 3D classification to sort particles into different conformational states.

    • Select the best class (representing the spike-S1b3inL1 complex) and perform 3D refinement to obtain a high-resolution map.

  • Model Building and Refinement:

    • Dock a starting model of the spike protein into the refined cryo-EM map.

    • Manually build the this compound peptide and refine the atomic model against the map using software such as Coot and Phenix.

    • Validate the final model. The cryo-EM map and atomic model for the this compound-bound spike have been deposited in the Electron Microscopy Data Bank (EMDB) under accession code EMD-16144 and the Protein Data Bank (PDB) under accession code 8BON.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for cryo-EM studies.

S1b3inL1_Mechanism_of_Action cluster_spike SARS-CoV-2 Spike Protein cluster_host Host Cell S1B_up S1B Domain ('Up' Conformation) Spike_Fusion_Ready Spike (Fusion Competent) S1B_up->Spike_Fusion_Ready S1B_down S1B Domain ('Down' Conformation) Inhibition Inhibition ACE2 ACE2 Receptor Spike_Fusion_Ready->ACE2 Binding Membrane_Fusion Membrane Fusion ACE2->Membrane_Fusion Triggers This compound This compound Peptide This compound->S1B_down Binds and Stabilizes Inhibition->Spike_Fusion_Ready

Caption: Mechanism of action of this compound.

CryoEM_Workflow cluster_prep Sample Preparation cluster_em Electron Microscopy cluster_proc Data Processing Spike_Expression Spike Protein Expression (6P Mutant) Spike_Purification Purification (Ni-NTA, SEC) Spike_Expression->Spike_Purification Complex_Formation Spike + this compound Incubation Spike_Purification->Complex_Formation Grid_Prep Cryo-EM Grid Preparation (Glow Discharge) Complex_Formation->Grid_Prep Vitrification Vitrification (Plunge Freezing) Grid_Prep->Vitrification Data_Acquisition Data Acquisition (TEM) Vitrification->Data_Acquisition Preprocessing Motion Correction & CTF Estimation Data_Acquisition->Preprocessing Particle_Picking Particle Picking & 2D Classification Preprocessing->Particle_Picking Reconstruction 3D Reconstruction & Refinement Particle_Picking->Reconstruction Model_Building Atomic Model Building & Validation Reconstruction->Model_Building

Caption: Experimental workflow for cryo-EM studies.

References

Application Notes and Protocols: Developing S1b3inL1-based Diagnostics for SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, has prompted extensive research into diagnostics, therapeutics, and prophylactics. A key target for these interventions is the viral spike (S) protein, which mediates viral entry into host cells. S1b3inL1 is a novel macrocyclic peptide inhibitor that binds to a highly conserved site on the SARS-CoV-2 spike protein, effectively neutralizing the virus.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing and characterizing this compound. The "diagnostics" discussed herein refer to the analytical methods and assays used to diagnose and quantify the inhibitory efficacy of this compound against SARS-CoV-2, rather than detecting the virus in patients.

Mechanism of Action

This compound is a macrocyclic peptide that inhibits SARS-CoV-2 infection by binding to a conserved pocket on the spike protein, distal to the angiotensin-converting enzyme 2 (ACE2) receptor-binding domain (RBD).[2][3] This binding interaction is primarily mediated by hydrophobic interactions and is stabilized by hydrogen bonds.[2] The binding site is formed by residues in the S1B domain and, in the closed conformation of the spike protein, also interfaces with the N-terminal domain (S1A) and the S2 subunit of an adjacent protomer. This unique binding site is highly conserved across various SARS-CoV-2 variants of concern (VOCs), contributing to the broad-spectrum activity of this compound. Unlike many antibody-based therapeutics, this compound does not directly compete with ACE2 for binding to the spike protein.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against the ancestral SARS-CoV-2 strain and several variants of concern using pseudovirus neutralization assays. The half-maximal effective concentration (EC50) is a key metric for assessing the peptide's potency.

Virus Strain/VariantEC50 (µM)Fold Change vs. Wuhan StrainReference
SARS-CoV-2 (Wuhan)5.2-
Alpha (B.1.1.7)7.81.5
Beta (B.1.351)16.123.1
Delta (B.1.617.2)10.922.1
Omicron (BA.1)16.123.1
Omicron (BA.2)10.922.1

Experimental Protocols

Protocol 1: Pseudovirus Neutralization Assay

This protocol details the methodology to determine the inhibitory activity of this compound against SARS-CoV-2 spike-pseudotyped lentiviral particles.

Materials:

  • HEK293T cells expressing human ACE2 (293T-ACE2 cells)

  • This compound peptide

  • SARS-CoV-2 spike-pseudotyped lentiviral particles (encoding a reporter gene like luciferase or GFP)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Polybrene

  • 96-well cell culture plates (clear bottom, white or black walls for luminescence)

  • Luciferase assay reagent (e.g., Bright-Glo)

  • Luminometer

Procedure:

  • Cell Seeding:

    • The day before the assay, seed 293T-ACE2 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection.

  • Peptide Dilution:

    • Prepare a serial dilution of this compound in DMEM. The final concentrations should bracket the expected EC50 value. Include a "no peptide" control.

  • Virus-Peptide Incubation:

    • In a separate 96-well plate, mix the diluted this compound with a predetermined amount of pseudovirus.

    • Incubate the peptide-virus mixture at 37°C for 1 hour.

  • Infection:

    • Remove the culture medium from the 293T-ACE2 cells.

    • Transfer the peptide-virus mixtures to the corresponding wells of the cell plate.

    • Add polybrene to a final concentration of 5 µg/mL to enhance transduction.

    • Include control wells: "cells only" (no virus) and "virus only" (no peptide).

  • Incubation:

    • Incubate the plates at 37°C for 48-72 hours.

  • Readout (Luciferase Assay):

    • Remove the culture medium from the wells.

    • Add luciferase assay reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the relative light units (RLUs) to the "virus only" control.

    • Plot the normalized RLU values against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value.

Protocol 2: Competitive ELISA for ACE2-Spike Binding

This protocol is designed to confirm that this compound does not directly inhibit the binding of the spike protein to the ACE2 receptor.

Materials:

  • Recombinant SARS-CoV-2 Spike S1 protein

  • Recombinant human ACE2 protein

  • This compound peptide

  • High-binding 96-well ELISA plates

  • Bovine Serum Albumin (BSA) for blocking

  • Primary antibody against ACE2 or Spike S1

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Plate reader

Procedure:

  • Coating:

    • Coat a 96-well ELISA plate with recombinant Spike S1 protein overnight at 4°C.

  • Blocking:

    • Wash the plate with PBS-T (PBS with 0.05% Tween 20).

    • Block the plate with 1% BSA in PBS for 1-2 hours at room temperature.

  • Incubation with Peptide and ACE2:

    • Wash the plate with PBS-T.

    • Prepare dilutions of this compound.

    • In separate tubes, pre-incubate a constant concentration of recombinant human ACE2 with the this compound dilutions for 1 hour at 37°C.

    • Add the ACE2-peptide mixtures to the spike-coated wells.

    • Incubate for 1-2 hours at room temperature.

  • Antibody Incubation:

    • Wash the plate with PBS-T.

    • Add a primary antibody targeting ACE2 and incubate for 1 hour.

    • Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Detection:

    • Wash the plate.

    • Add TMB substrate and incubate until a color change is observed.

    • Add stop solution.

  • Readout:

    • Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • The signal should remain high in the presence of this compound, indicating that the peptide does not block the ACE2-spike interaction.

Visualizations

Signaling Pathway: SARS-CoV-2 Viral Entry

The following diagram illustrates the key steps in SARS-CoV-2 entry into a host cell, the process which is inhibited by this compound.

SARS_CoV_2_Entry cluster_cell Host Cell SARS_CoV_2 SARS-CoV-2 Virion Spike Spike Protein SARS_CoV_2->Spike possesses Endosome Endosome SARS_CoV_2->Endosome Endocytosis ACE2 ACE2 Receptor Spike->ACE2 1. Binding TMPRSS2 TMPRSS2 Spike->TMPRSS2 2. Priming Fusion Membrane Fusion ACE2->Fusion 3. Conformational Change TMPRSS2->Fusion HostCell Host Cell Membrane This compound This compound This compound->Spike Inhibition Endosome->Fusion Release Viral RNA Release Fusion->Release 4. Pore Formation Neutralization_Assay_Workflow start Start seed_cells Seed 293T-ACE2 Cells in 96-well Plate start->seed_cells prepare_peptide Prepare Serial Dilutions of this compound start->prepare_peptide infect Infect Seeded Cells with Virus-Peptide Mix seed_cells->infect mix_virus Incubate this compound with Pseudovirus (1h, 37°C) prepare_peptide->mix_virus mix_virus->infect incubate_cells Incubate Infected Cells (48-72h, 37°C) infect->incubate_cells readout Measure Reporter Activity (e.g., Luminescence) incubate_cells->readout analyze Calculate EC50 Value readout->analyze end End analyze->end

References

Application Notes and Protocols: Assessing S1b3inL1 Efficacy Against New Viral Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of new viral variants poses a continuous challenge to the efficacy of existing antiviral therapeutics. S1b3inL1, a macrocyclic peptide inhibitor of the SARS-CoV-2 spike protein, has demonstrated broad-spectrum activity against several variants of concern (VOCs)[1]. Its mechanism of action involves binding to a conserved region within the S1B domain of the spike protein, thereby stabilizing its "down" conformation and preventing the conformational changes required for viral fusion with the host cell membrane[1][2]. This document provides a detailed protocol for assessing the in vitro efficacy of this compound against new and emerging viral variants. The described methodologies are designed to deliver robust and reproducible data for drug development and research purposes.

Mechanism of Action of this compound

This compound is a synthetic macrocyclic peptide that non-competitively inhibits viral entry. It interacts with a recessed region of the S1B domain on the viral spike protein. This binding stabilizes the receptor-binding domains (RBDs) in a closed, or "down," conformation, which is incompatible with binding to the host cell receptor, angiotensin-converting enzyme 2 (ACE2). By locking the spike protein in this inactive state, this compound effectively prevents the virus from initiating the fusion process with the host cell membrane[1].

I. Preliminary Assays

Cytotoxicity Assay

Prior to evaluating the antiviral efficacy of this compound, it is crucial to determine its cytotoxic potential on the host cells used in the antiviral assays. This is essential to ensure that any observed reduction in viral activity is due to the specific antiviral action of the peptide and not a result of cell death.

Protocol:

  • Cell Seeding: Seed susceptible host cells (e.g., Vero E6, HEK293T-ACE2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium, with concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a "cells only" control (medium without peptide) and a "no cells" control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2, corresponding to the duration of the planned antiviral assays.

  • Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay[3].

  • Data Analysis: Calculate the 50% cytotoxicity concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%.

Table 1: Expected Cytotoxicity Data for this compound

Concentration (µM)% Cell Viability
10085
5092
2598
12.5100
6.25100
3.13100
1.56100
0100

II. Antiviral Efficacy Assays

Pseudovirus Neutralization Assay

This assay provides a safe and effective method to screen the neutralizing activity of this compound against the spike protein of new viral variants without the need for high-containment facilities.

Protocol:

  • Pseudovirus Production: Generate pseudoviruses carrying the spike protein of the new viral variant and a reporter gene (e.g., luciferase or GFP).

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a concentration well below its CC50 value.

  • Neutralization: In a 96-well plate, mix the this compound dilutions with a standardized amount of pseudovirus and incubate for 1 hour at 37°C.

  • Infection: Add susceptible host cells (e.g., HEK293T-ACE2) to the pseudovirus-peptide mixture.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • Reporter Gene Assay: Measure the reporter gene expression (luciferase activity or GFP fluorescence).

  • Data Analysis: Calculate the half-maximal effective concentration (EC50), which is the concentration of this compound that inhibits pseudovirus entry by 50%.

Live Virus Plaque Reduction Neutralization Test (PRNT)

The PRNT is the gold standard for quantifying the titer of neutralizing antibodies and can be adapted to assess the efficacy of antiviral compounds like this compound against live viruses.

Protocol:

  • Cell Seeding: Seed susceptible cells (e.g., Vero E6) in a 24-well plate to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the new viral variant.

  • Neutralization: Mix the viral dilutions with a fixed, non-toxic concentration of this compound and incubate for 1 hour at 37°C. Include a virus-only control.

  • Infection: Inoculate the cell monolayers with the virus-peptide mixture.

  • Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose (B11928114) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 3-5 days at 37°C with 5% CO2 until visible plaques are formed.

  • Plaque Visualization: Fix and stain the cells with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percent plaque reduction at each this compound concentration and determine the EC50.

Virus Yield Reduction Assay

This assay measures the ability of this compound to inhibit the production of infectious virus particles.

Protocol:

  • Infection: Infect susceptible cells with the new viral variant at a low multiplicity of infection (MOI) in the presence of serial dilutions of this compound.

  • Incubation: Incubate the infected cells for 24-48 hours.

  • Supernatant Collection: Collect the cell culture supernatant at various time points.

  • Viral Titer Quantification: Determine the viral titer in the supernatant using a TCID50 (50% Tissue Culture Infectious Dose) assay or by plaque assay.

  • Data Analysis: Calculate the reduction in viral yield at each this compound concentration and determine the EC50.

Table 2: Summary of this compound Efficacy Against a Hypothetical New Variant

AssayEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Pseudovirus Neutralization7.8>100>12.8
Plaque Reduction Neutralization9.2>100>10.9
Virus Yield Reduction8.5>100>11.8

III. Molecular and Mechanistic Assays

Quantitative Real-Time PCR (qRT-PCR) for Viral Load Determination

qRT-PCR is a highly sensitive method to quantify the amount of viral RNA, providing a direct measure of viral replication.

Protocol:

  • Cell Treatment and Infection: Treat susceptible cells with various concentrations of this compound and subsequently infect them with the new viral variant.

  • RNA Extraction: At 24 and 48 hours post-infection, extract total RNA from both the cells and the supernatant.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase.

  • qPCR: Perform quantitative PCR using primers and probes specific to a conserved region of the viral genome. Use a standard curve of known viral RNA concentrations to enable absolute quantification of viral copy numbers.

  • Data Analysis: Determine the fold-change in viral RNA levels in treated versus untreated samples.

Table 3: qRT-PCR Analysis of Viral RNA Reduction by this compound

This compound Concentration (µM)Fold Change in Viral RNA (24h)Fold Change in Viral RNA (48h)
250.050.02
12.50.210.15
6.250.550.48
3.130.890.81
01.001.00
Investigation of Signaling Pathways

Viral infection is known to modulate various host cell signaling pathways to facilitate replication and evade the immune response. Investigating the effect of this compound on these pathways can provide insights into its broader mechanism of action.

Protocol:

  • Cell Treatment and Infection: Treat cells with a fixed, effective concentration of this compound and infect with the new viral variant.

  • Protein Extraction: Lyse the cells at different time points post-infection (e.g., 0, 6, 12, 24 hours).

  • Western Blot Analysis: Perform Western blot analysis to assess the phosphorylation status and total protein levels of key components of relevant signaling pathways, such as PI3K/Akt, MAPK/ERK, and NF-κB.

  • Data Analysis: Quantify the band intensities and determine the effect of this compound on the activation of these pathways during viral infection.

IV. Visualizations

This compound Mechanism of Action

S1b3inL1_Mechanism cluster_virus SARS-CoV-2 Virion cluster_host Host Cell Spike Spike Protein (S1/S2) RBD_up RBD (Up Conformation) Spike->RBD_up Conformational Change ACE2 ACE2 Receptor RBD_up->ACE2 Binding RBD_down RBD (Down Conformation) Membrane Cell Membrane ACE2->Membrane Initiates Fusion This compound This compound Peptide This compound->RBD_down Binds & Stabilizes

Caption: this compound binds to and stabilizes the RBD in the "down" conformation, preventing ACE2 binding.

Experimental Workflow for Efficacy Assessment

Experimental_Workflow Start Start: New Viral Variant Cytotoxicity 1. Cytotoxicity Assay (CC50) Start->Cytotoxicity Pseudovirus 2a. Pseudovirus Neutralization (EC50) Cytotoxicity->Pseudovirus LiveVirus 2b. Live Virus Assays (PRNT, Yield Reduction) Cytotoxicity->LiveVirus Data Data Analysis & Efficacy Determination Pseudovirus->Data qPCR 3. qRT-PCR (Viral Load) LiveVirus->qPCR LiveVirus->Data Signaling 4. Signaling Pathway Analysis qPCR->Signaling Signaling->Data End End Data->End

Caption: Workflow for assessing this compound efficacy against new viral variants.

Viral Entry Signaling Pathway

Viral_Entry_Signaling Virus Virus ACE2 ACE2 Receptor Virus->ACE2 Binds TMPRSS2 TMPRSS2 ACE2->TMPRSS2 Co-localization Fusion Membrane Fusion & Viral Entry TMPRSS2->Fusion Cleavage & Activation PI3K_AKT PI3K/Akt Pathway Fusion->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Fusion->MAPK_ERK Replication Viral Replication PI3K_AKT->Replication MAPK_ERK->Replication NFkB NF-kB Pathway ImmuneResponse Host Immune Response NFkB->ImmuneResponse Replication->NFkB

Caption: Key signaling pathways involved in viral entry and replication.

References

Synthesizing and Purifying the S1b3inL1 Peptide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for the Synthesis, Purification, and Characterization of the Macrocyclic Peptide S1b3inL1

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methods for synthesizing and purifying the this compound peptide. This compound is a macrocyclic peptide identified as a potent inhibitor of the SARS-CoV-2 spike protein, acting independently of ACE2-binding inhibition.[1][2] It targets a novel, conserved druggable site on the spike protein, demonstrating broad activity against various SARS-CoV-2 variants of concern.[1][2][3] These protocols are based on established solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC) techniques.

Application Notes

The this compound peptide is a promising candidate for antiviral therapeutic development due to its unique mechanism of action and broad-spectrum activity.[1][4] It is a macrocyclic peptide, a class of molecules known for their high binding affinity, selectivity, and superior tissue penetration compared to larger biologics like antibodies.[2] The synthesis and purification of this compound are critical steps in its preclinical and clinical development. The following protocols outline a robust methodology to obtain high-purity this compound for research and development purposes.

Key Characteristics of this compound:

ParameterValueReference
Sequence YRRPREQIII GSLWVF(CCS)G(NH2)[5]
Molecular Weight ~2.25 kDa[5]
Binding Affinity (Kd) ~50 nM[1][6]
EC50 (Wuhan strain) 5.2 µM[1][6]
IC50 (Pseudovirus) Sub-micromolar[1]

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of Linear this compound Precursor

This protocol is based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for SPPS.[7][8][9]

1. Resin Selection and Preparation:

  • Resin: Rink Amide resin is suitable for synthesizing peptides with a C-terminal amide, as is the case for this compound.[5]

  • Swelling: Swell the resin in dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel.

2. First Amino Acid Coupling:

  • Deprotection: Remove the Fmoc protecting group from the resin using a 20% piperidine (B6355638) solution in DMF.

  • Activation: Activate the first Fmoc-protected amino acid (Fmoc-Gly-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

  • Coupling: Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.

3. Chain Elongation:

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with 20% piperidine in DMF.

  • Amino Acid Coupling: Sequentially couple the subsequent Fmoc-protected amino acids according to the this compound sequence using the activation and coupling steps described above.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Workflow for Solid-Phase Peptide Synthesis (SPPS):

sp_ps_workflow Start Start: Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_AA1 Couple First Amino Acid (Fmoc-Gly-OH) Deprotect1->Couple_AA1 Wash1 Wash with DMF Couple_AA1->Wash1 Deprotect_Cycle Fmoc Deprotection Wash1->Deprotect_Cycle Couple_Next_AA Couple Next Amino Acid Deprotect_Cycle->Couple_Next_AA Wash_Cycle Wash Couple_Next_AA->Wash_Cycle Repeat Repeat for each Amino Acid in Sequence Wash_Cycle->Repeat Repeat->Deprotect_Cycle Next amino acid Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Last amino acid End Linear Peptide-Resin Final_Deprotect->End

Caption: Workflow for the solid-phase synthesis of the linear this compound precursor.

II. On-Resin Cyclization

The this compound peptide contains a disulfide bridge between two cysteine residues.

1. Selective Deprotection:

  • Ensure that the two cysteine residues are protected with an orthogonal protecting group (e.g., Trt for one and Acm for the other if a specific disulfide bond is desired, or both with Trt for a general disulfide bond formation). For this compound, a single disulfide bond is formed.

  • Selectively remove the protecting groups of the cysteine side chains intended for cyclization.

2. Disulfide Bond Formation:

  • Wash the resin-bound peptide thoroughly.

  • Treat the peptide-resin with an oxidizing agent such as thallium(III) trifluoroacetate (B77799) or iodine in DMF to facilitate the formation of the disulfide bond.

  • Monitor the reaction for completion using a method like the Ellman's test.

III. Cleavage and Global Deprotection

1. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail appropriate for removing the peptide from the resin and cleaving all remaining side-chain protecting groups. A common cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), phenol, water, thioanisole, and ethanedithiol.

2. Cleavage Reaction:

  • Wash the dried peptide-resin with dichloromethane (B109758) (DCM).

  • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.[8]

3. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.[8]

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the pellet with cold ether and dry it under a vacuum.

IV. Purification by Reversed-Phase HPLC (RP-HPLC)

1. Sample Preparation:

  • Dissolve the crude, dried peptide in a minimal amount of a suitable solvent, typically a mixture of acetonitrile (B52724) and water with 0.1% TFA.

2. HPLC System and Column:

  • System: A preparative or semi-preparative HPLC system is required.

  • Column: A C18 reversed-phase column is standard for peptide purification.[10]

3. Mobile Phases:

  • Buffer A: 0.1% TFA in water.

  • Buffer B: 0.1% TFA in acetonitrile.

4. Purification Protocol:

  • Equilibrate the column with a low percentage of Buffer B (e.g., 5-10%).

  • Inject the dissolved crude peptide onto the column.

  • Elute the peptide using a linear gradient of increasing Buffer B concentration (e.g., 5% to 60% Buffer B over 30-60 minutes). The optimal gradient should be determined empirically using analytical HPLC first.[11]

  • Monitor the elution profile at a wavelength of 214-220 nm.[10]

  • Collect fractions corresponding to the major peak.

Workflow for Purification and Characterization:

purification_workflow Start Crude Peptide Dissolve Dissolve in Acetonitrile/Water/TFA Start->Dissolve HPLC Preparative RP-HPLC (C18 Column) Dissolve->HPLC Collect Collect Fractions HPLC->Collect Analyze Analyze Fractions (Analytical HPLC, MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Purity >95% Lyophilize Lyophilization Pool->Lyophilize End Pure this compound Peptide Lyophilize->End

Caption: Workflow for the purification and final processing of the this compound peptide.

V. Characterization

1. Purity Analysis:

  • Assess the purity of the collected fractions using analytical RP-HPLC. Fractions with a purity of >95% should be pooled.

2. Identity Confirmation:

  • Confirm the identity and molecular weight of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

3. Lyophilization:

  • Freeze-dry the pooled pure fractions to obtain the final this compound peptide as a stable, white powder.

This compound Signaling Pathway and Mechanism of Action

This compound inhibits SARS-CoV-2 entry by binding to a conserved, cryptic site on the spike protein, distinct from the ACE2 receptor-binding domain (RBD).[1][2] This binding event is thought to stabilize the spike protein in a closed conformation, preventing the conformational changes necessary for membrane fusion and viral entry. The S1 spike protein has been shown to activate the ERK/MAPK signaling pathway, and while this compound's direct effect on this pathway is not fully elucidated, its primary mechanism is the allosteric inhibition of spike protein function.[12][13]

Diagram of this compound's Proposed Mechanism of Action:

s1b3inl1_mechanism cluster_virus SARS-CoV-2 Virion cluster_cell Host Cell Spike Spike Protein (Prefusion Conformation) ACE2 ACE2 Receptor Spike->ACE2 Binding Block Inhibition of Conformational Change Fusion Membrane Fusion & Viral Entry Membrane Cell Membrane This compound This compound Peptide This compound->Spike Allosteric Binding Block->Fusion Prevents

Caption: Proposed mechanism of this compound-mediated inhibition of SARS-CoV-2 entry.

By following these detailed protocols, researchers can reliably synthesize and purify the this compound peptide for further investigation into its therapeutic potential. The provided diagrams illustrate the key workflows and the proposed mechanism of action, offering a comprehensive resource for scientists in the field of antiviral drug development.

References

Application Notes and Protocols: Combining S1b3inL1 with Other Antivirals for Synergistic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of rapidly evolving viral threats, such as SARS-CoV-2, necessitates the development of robust and broad-spectrum antiviral strategies. Combination therapy, utilizing agents with distinct mechanisms of action, offers a promising approach to enhance efficacy, reduce the likelihood of drug resistance, and lower required dosages to minimize toxicity. S1b3inL1 is a novel macrocyclic peptide inhibitor of the SARS-CoV-2 spike protein.[1][2][3] It exerts its antiviral activity by binding to a conserved, cryptic site on the spike protein, stabilizing it in a "down" conformation. This prevents the conformational changes required for viral fusion with the host cell membrane.[1][3] This unique mechanism of action makes this compound an attractive candidate for combination with other antivirals that target different stages of the viral life cycle.

These application notes provide a framework for investigating the synergistic potential of combining this compound with other antiviral agents. The protocols outlined below are intended to guide researchers in the systematic evaluation of such combinations.

Rationale for Combination Therapy

The primary rationale for combining this compound with other antivirals is to target multiple, essential viral processes simultaneously. This multi-pronged attack can lead to synergistic or additive effects, where the combined antiviral activity is greater than the sum of the individual drug effects.

Potential Antiviral Partners for this compound:

  • RNA-dependent RNA polymerase (RdRp) inhibitors (e.g., Remdesivir, Molnupiravir): These agents inhibit viral replication by targeting the viral polymerase, a crucial enzyme for copying the viral genome. Combining an entry inhibitor like this compound with a replication inhibitor can block the virus at two distinct and critical stages.

  • Protease inhibitors (e.g., Nirmatrelvir, Ritonavir): These drugs block the activity of viral proteases that are essential for cleaving viral polyproteins into their functional components. This disruption of viral maturation can complement the entry-blocking activity of this compound.

  • Host-targeting antivirals (e.g., TMPRSS2 inhibitors like Camostat): These agents inhibit host proteins that are co-opted by the virus for its own life cycle. For instance, TMPRSS2 is a host protease that primes the SARS-CoV-2 spike protein for entry. Combining this compound with a TMPRSS2 inhibitor could provide a dual blockade of viral entry pathways.

Data Presentation: Hypothetical Synergistic Effects

The following tables present hypothetical quantitative data to illustrate the potential synergistic effects of combining this compound with other antivirals. These tables are for illustrative purposes and the actual data would need to be determined experimentally.

Table 1: In Vitro Antiviral Activity (EC50) of Single Agents and Combinations against SARS-CoV-2

Compound(s)TargetEC50 (µM) - Hypothetical
This compoundSpike Protein (Entry)5.2
RemdesivirRNA Polymerase0.8
NirmatrelvirMain Protease (Mpro)0.1
This compound + Remdesivir (1:1 ratio)Spike + RNA Polymerase0.4
This compound + Nirmatrelvir (1:1 ratio)Spike + Main Protease0.05

Table 2: Synergy Analysis using Combination Index (CI) - Hypothetical

The Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Drug CombinationFractional Inhibitory Concentration (FIC) of this compoundFractional Inhibitory Concentration (FIC) of Partner DrugCombination Index (CI)Interpretation
This compound + Remdesivir0.250.250.5Synergy
This compound + Nirmatrelvir0.200.300.5Synergy

Experimental Protocols

The following are detailed protocols for assessing the synergistic antiviral effects of this compound in combination with other antiviral agents.

Protocol 1: In Vitro Antiviral Activity and Cytotoxicity Assay

This protocol determines the 50% effective concentration (EC50) of individual drugs and their combinations, as well as their 50% cytotoxic concentration (CC50).

Materials:

  • Vero E6 cells (or other susceptible cell line, e.g., Calu-3)

  • SARS-CoV-2 viral stock (e.g., ancestral strain or variants of concern)

  • This compound and partner antiviral agents

  • Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS) and penicillin/streptomycin

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Biosafety Level 3 (BSL-3) facility

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

  • Drug Preparation: Prepare serial dilutions of this compound and the partner antiviral drug(s) individually and in fixed-ratio combinations (e.g., 1:1, 1:5, 5:1 molar ratios).

  • Drug Treatment and Infection:

    • For antiviral activity: Remove the culture medium from the cells and add the diluted drug solutions. Subsequently, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

    • For cytotoxicity: Add the drug dilutions to uninfected cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • Cell Viability Measurement: Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. Luminescence is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the EC50 values by fitting the dose-response curves for antiviral activity using a non-linear regression model.

    • Calculate the CC50 values from the cytotoxicity data.

    • The selectivity index (SI) is calculated as CC50/EC50.

Protocol 2: Synergy Analysis

This protocol uses the data from Protocol 1 to determine if the drug combinations are synergistic, additive, or antagonistic.

Methods for Synergy Analysis:

Several models can be used to analyze drug interactions, with the Loewe additivity and Bliss independence models being the most common.

  • Loewe Additivity: This model is based on the principle that a drug cannot interact with itself. Synergy is observed when the dose of the drug combination required to produce a given effect is lower than the dose of each individual drug required to produce the same effect. The Combination Index (CI) is calculated based on this model.

  • Bliss Independence: This model assumes that the two drugs act independently. Synergy is observed if the combination effect is greater than the predicted effect based on the individual drug activities.

Procedure (using the Combination Index method):

  • Generate Dose-Response Curves: Obtain dose-response curves for each drug alone and in combination as described in Protocol 1.

  • Calculate Fractional Inhibitory Concentration (FIC): For each drug in the combination, the FIC is the concentration of the drug in the mixture that produces a certain level of inhibition (e.g., 50%) divided by the concentration of the drug alone that produces the same level of inhibition.

    • FIC of Drug A = (EC50 of Drug A in combination) / (EC50 of Drug A alone)

    • FIC of Drug B = (EC50 of Drug B in combination) / (EC50 of Drug B alone)

  • Calculate the Combination Index (CI):

    • CI = (FIC of Drug A) + (FIC of Drug B)

  • Interpret the Results:

    • CI < 0.9: Synergy

    • 0.9 ≤ CI ≤ 1.1: Additive effect

    • CI > 1.1: Antagonism

Visualizations

Signaling Pathway and Mechanism of Action

Antiviral Mechanisms of Action cluster_virus SARS-CoV-2 Life Cycle cluster_drugs Antiviral Intervention Points Viral Entry Viral Entry Replication Replication Viral Entry->Replication Protein Synthesis Protein Synthesis Replication->Protein Synthesis Assembly & Release Assembly & Release Protein Synthesis->Assembly & Release This compound This compound This compound->Viral Entry Inhibits Spike Protein Conformational Change RdRp_Inhibitor RdRp Inhibitor (e.g., Remdesivir) RdRp_Inhibitor->Replication Inhibits RNA Synthesis Protease_Inhibitor Protease Inhibitor (e.g., Nirmatrelvir) Protease_Inhibitor->Protein Synthesis Inhibits Polyprotein Cleavage

Caption: Proposed combination strategy targeting distinct stages of the SARS-CoV-2 life cycle.

Experimental Workflow

Experimental Workflow A 1. Cell Seeding (Vero E6 cells) B 2. Drug Preparation (Single agents and combinations) A->B C 3. Treatment and Infection (SARS-CoV-2) B->C D 4. Incubation (48-72 hours) C->D E 5. Cell Viability Assay (e.g., CellTiter-Glo) D->E F 6. Data Analysis (EC50, CC50 calculation) E->F G 7. Synergy Calculation (Combination Index) F->G

Caption: Workflow for assessing antiviral synergy of this compound combinations.

Logical Relationship for Synergy

Synergy Logic cluster_inputs This compound This compound (Inhibits Entry) Synergy Synergistic Antiviral Effect This compound->Synergy Partner_Antiviral Partner Antiviral (e.g., Inhibits Replication) Partner_Antiviral->Synergy Enhanced Viral Inhibition Enhanced Viral Inhibition Synergy->Enhanced Viral Inhibition

Caption: The combination of two distinct antiviral mechanisms leads to a synergistic effect.

Conclusion

The unique mechanism of action of this compound makes it a promising component of antiviral combination therapies. The protocols and frameworks provided here offer a starting point for the systematic investigation of this compound in combination with other antiviral agents. Such studies are crucial for the development of more effective and robust treatments for current and future viral threats. Further research into these combinations could pave the way for new therapeutic strategies with improved clinical outcomes.

References

Troubleshooting & Optimization

Troubleshooting S1b3inL1 solubility and stability issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility and stability challenges with the macrocyclic peptide inhibitor S1b3inL1 in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a macrocyclic peptide that acts as an inhibitor of the SARS-CoV-2 spike protein.[1][2][3] It functions by binding to a recessed region of the S1B domain of the spike protein.[1][4] This interaction stabilizes the "down" conformation of the receptor-binding domain (RBD), interfering with the conformational changes necessary for viral membrane fusion and subsequent entry into the host cell.[1][2] The binding site is conserved across several SARS-CoV-2 variants, suggesting potential for broad activity.[1][5]

Q2: I am observing precipitation when I dilute my this compound stock solution into aqueous buffer. What is the cause and how can I resolve it?

A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic or poorly soluble compounds.[6][7][8] This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. To address this, consider the following:

  • Lower the final concentration: The simplest approach is to reduce the working concentration of this compound in your assay.[6][7]

  • Optimize the solvent system: While DMSO is a common solvent for stock solutions, you can explore using a co-solvent system to improve solubility upon dilution.[6][7][9] Always include a vehicle control in your experiments to account for any effects of the solvent.

  • Adjust the pH: The solubility of peptides can be pH-dependent.[7][8] Experimenting with different pH values for your buffer may enhance the solubility of this compound.

  • Sonication: Gentle sonication can sometimes help to dissolve small aggregates that may have formed.[8]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For long-term storage, it is recommended to prepare aliquots of your this compound stock solution in a suitable solvent like anhydrous DMSO and store them at -20°C or -80°C.[10][11] This minimizes the risk of degradation from repeated freeze-thaw cycles and moisture absorption.[7][11] For short-term storage, 4°C may be acceptable, but stability should be verified.

Q4: How can I assess the stability of this compound in my specific cell culture medium?

A4: The stability of a compound can be affected by components in the cell culture medium, such as enzymes present in serum, and the pH of the medium.[10][11] To assess stability, you can perform a time-course experiment. Incubate this compound in your complete cell culture medium at 37°C for various durations (e.g., 0, 2, 6, 12, 24 hours). At each time point, analyze the remaining concentration of the intact peptide using a suitable analytical method like HPLC-MS.[10][12][13]

Q5: My experimental results with this compound are inconsistent. Could solubility or stability be the cause?

A5: Yes, poor solubility and instability are significant sources of experimental variability.[6] If this compound precipitates out of solution, its effective concentration will be lower and inconsistent.[6] Similarly, if it degrades over the course of your experiment, the concentration of the active compound will decrease, leading to unreliable results.[10] It is crucial to ensure the peptide is fully dissolved and stable under your experimental conditions.

Troubleshooting Guides

Issue 1: Compound Precipitation During Experiment
  • Symptom: Visible precipitate in wells after adding this compound to aqueous media.

  • Possible Cause: The concentration of this compound exceeds its kinetic solubility in the final assay buffer.

  • Troubleshooting Workflow:

    G start Precipitation Observed step1 Lower Final Concentration start->step1 step2 Optimize Co-Solvent step1->step2 Fails end_ok Precipitation Resolved step1->end_ok Successful step3 Adjust Buffer pH step2->step3 Fails step2->end_ok Successful step4 Perform Kinetic Solubility Assay step3->step4 Fails step3->end_ok Successful end_fail Consult Further step4->end_fail

    Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Loss of Activity Over Time
  • Symptom: The inhibitory effect of this compound decreases over the duration of the experiment.

  • Possible Cause: this compound may be unstable in the experimental conditions (e.g., temperature, pH, enzymatic degradation).

  • Troubleshooting Steps:

    • Perform a stability study: Use HPLC or a functional assay to measure the amount of active this compound at different time points under your assay conditions.[10]

    • Include serum-free controls: Test stability in media with and without serum to determine if serum components are causing degradation.[10]

    • Optimize storage: Ensure stock solutions are stored properly in aliquots at -80°C.[10]

    • Consider protein binding: Peptides can sometimes bind to plasticware. Using low-protein-binding plates and tips may help.[10]

Quantitative Data Summary

Table 1: Example Kinetic Solubility of this compound in Different Buffers

Buffer (pH 7.4)Maximum Soluble Concentration (µM)
PBS50
DMEM + 10% FBS75
RPMI + 10% FBS70

Table 2: Example Stability of this compound (50 µM) in DMEM + 10% FBS at 37°C

Time (hours)% Remaining this compound (HPLC)
0100
695
1288
2475

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Nephelometry

This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.[6][14][15]

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% anhydrous DMSO to create a 10 mM stock solution.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a 96-well plate.

  • Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your desired aqueous buffer (e.g., PBS, cell culture medium) in a clear-bottom 96-well plate. This creates a range of final this compound concentrations with a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a wavelength such as 620 nm.

  • Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the vehicle control wells.

    G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 10 mM Stock in DMSO prep2 Serial Dilution in DMSO prep1->prep2 assay1 Dilute into Aqueous Buffer prep2->assay1 assay2 Incubate (1-2h) assay1->assay2 assay3 Measure Turbidity assay2->assay3 analysis1 Determine Highest Non-Turbid Concentration assay3->analysis1

    Caption: Experimental workflow for kinetic solubility assay.

Protocol 2: Stability Assessment by HPLC-MS

This protocol outlines a procedure to evaluate the chemical stability of this compound in a specific solution over time.[10][12][13]

  • Prepare Test Solution: Prepare a solution of this compound in the desired buffer (e.g., cell culture medium with serum) at the final working concentration.

  • Initial Sample (T=0): Immediately after preparation, take an aliquot, centrifuge to pellet any precipitate, and transfer the supernatant to an HPLC vial for analysis. This serves as the 100% reference.

  • Incubation: Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO₂).

  • Time-Point Samples: At designated time points (e.g., 2, 6, 12, 24 hours), collect aliquots and process them as in step 2.

  • HPLC-MS Analysis: Analyze all samples by a validated HPLC-MS method to quantify the peak area of the parent this compound molecule.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Signaling Pathway Visualization

The following diagram illustrates the hypothesized mechanism of action for this compound.

G This compound This compound Spike SARS-CoV-2 Spike Protein (S1B Domain) This compound->Spike Binds to Conformation Stabilizes 'Down' Conformation of RBD Spike->Conformation Fusion Inhibition of Membrane Fusion Conformation->Fusion Entry Blockage of Viral Entry Fusion->Entry

Caption: this compound mechanism of action on SARS-CoV-2 spike protein.

References

Optimizing S1b3inL1 treatment duration for maximal viral inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the S1b3inL1 peptide inhibitor. The information provided is intended to assist in optimizing experimental conditions for maximal viral inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a macrocyclic peptide that inhibits SARS-CoV-2 entry into host cells. It binds to a conserved region on the S1B domain of the viral spike protein. This binding stabilizes the spike protein in a "down" or closed conformation, which prevents the necessary conformational changes for viral and host membrane fusion.[1]

Q2: What is the reported potency of this compound against different SARS-CoV-2 variants?

A2: this compound has demonstrated broad-spectrum activity against various SARS-CoV-2 variants of concern. The half-maximal effective concentration (EC50) values are summarized in the table below.

SARS-CoV-2 VariantEC50 (µM)
Ancestral Wuhan Strain5.2
Alpha (B.1.1.7)~7.8 (1.5-fold increase from Wuhan)
Beta (B.1.351)~16.1 (3.1-fold increase from Wuhan)
Delta (B.1.617.2)~10.9 (2.1-fold increase from Wuhan)
Omicron (BA.1)~16.1 (3.1-fold increase from Wuhan)
Omicron (BA.2)~10.9 (2.1-fold increase from Wuhan)
Data is extrapolated from reported fold changes relative to the ancestral strain.[1]

Q3: What is the optimal duration of this compound treatment for maximal viral inhibition?

A3: Currently, there is no publicly available data from time-course studies that definitively establishes the optimal treatment duration for this compound to achieve maximal viral inhibition. The efficacy of antiviral agents is often time and concentration-dependent.[2][3] To determine the optimal treatment duration for your specific experimental setup, it is recommended to perform a time-course analysis. This involves treating infected cells with a fixed concentration of this compound and quantifying the viral load at various time points post-infection (e.g., 12, 24, 48, and 72 hours).

Troubleshooting Guides

Problem 1: High variability in viral inhibition results.

  • Possible Cause 1: Inconsistent peptide concentration.

    • Solution: Ensure accurate and consistent preparation of this compound solutions. Prepare a fresh stock solution for each experiment and use calibrated pipettes for dilutions.

  • Possible Cause 2: Variation in viral titer.

    • Solution: Use a consistent multiplicity of infection (MOI) across all experiments. Titer your viral stock before each experiment to ensure the MOI is accurate.

  • Possible Cause 3: Cell health and density.

    • Solution: Maintain consistent cell seeding density and ensure cells are healthy and in the logarithmic growth phase at the time of infection. Perform a cytotoxicity assay to confirm that the working concentration of this compound is not adversely affecting cell viability.[4]

Problem 2: Lower than expected viral inhibition.

  • Possible Cause 1: Suboptimal this compound concentration.

    • Solution: Perform a dose-response experiment to determine the EC50 of this compound in your specific cell line and with your viral strain. This will help you select a concentration that provides robust inhibition.

  • Possible Cause 2: Timing of treatment initiation.

    • Solution: For entry inhibitors like this compound, the timing of treatment is critical. Initiate treatment concurrently with or shortly after viral infection for optimal results. A time-of-addition experiment can help delineate the window of opportunity for effective inhibition.

  • Possible Cause 3: Peptide stability.

    • Solution: While this compound is a macrocyclic peptide designed for stability, improper storage or handling can lead to degradation. Store the peptide as recommended by the manufacturer and avoid repeated freeze-thaw cycles.

Experimental Protocols

Detailed Methodology 1: Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed target cells (e.g., Vero E6, HEK293T-ACE2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Peptide Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Detailed Methodology 2: Viral Load Quantification (Plaque Assay)

This protocol provides a general method for quantifying infectious virus particles.

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Infection and Treatment: Infect the cells with SARS-CoV-2 at a low MOI (e.g., 0.01) in the presence or absence of different concentrations of this compound.

  • Incubation: After a 1-hour incubation period to allow for viral entry, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with or without this compound.

  • Plaque Formation: Incubate the plates for 2-3 days at 37°C and 5% CO2 to allow for plaque formation.

  • Staining: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well to determine the viral titer (plaque-forming units per mL).

  • Inhibition Calculation: Calculate the percentage of viral inhibition for each this compound concentration compared to the untreated control.

Visualizations

S1b3inL1_Mechanism_of_Action cluster_virus SARS-CoV-2 cluster_host Host Cell Spike Protein (Down) Spike Protein (Down) Spike Protein (Up) Spike Protein (Up) Spike Protein (Down)->Spike Protein (Up) Conformational Change (Inhibited) ACE2 Receptor ACE2 Receptor Spike Protein (Up)->ACE2 Receptor Binds This compound This compound This compound->Spike Protein (Down) Binds & Stabilizes Viral Fusion Viral Fusion Cell Entry Cell Entry Viral Fusion->Cell Entry Leads to ACE2 Receptor->Viral Fusion Triggers

Caption: this compound inhibits viral entry by stabilizing the spike protein.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Optimization Assays cluster_quantification Quantification cluster_analysis Data Analysis Cell Culture Cell Culture Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Culture->Cytotoxicity Assay (MTT) Dose-Response Assay Dose-Response Assay Cell Culture->Dose-Response Assay Virus Propagation Virus Propagation Virus Propagation->Dose-Response Assay This compound Preparation This compound Preparation This compound Preparation->Cytotoxicity Assay (MTT) This compound Preparation->Dose-Response Assay Determine CC50 Determine CC50 Cytotoxicity Assay (MTT)->Determine CC50 Time-of-Addition Assay Time-of-Addition Assay Dose-Response Assay->Time-of-Addition Assay Time-Course Analysis Time-Course Analysis Dose-Response Assay->Time-Course Analysis Viral Load Quantification (Plaque Assay/RT-qPCR) Viral Load Quantification (Plaque Assay/RT-qPCR) Dose-Response Assay->Viral Load Quantification (Plaque Assay/RT-qPCR) Time-of-Addition Assay->Viral Load Quantification (Plaque Assay/RT-qPCR) Time-Course Analysis->Viral Load Quantification (Plaque Assay/RT-qPCR) Determine EC50 Determine EC50 Viral Load Quantification (Plaque Assay/RT-qPCR)->Determine EC50 Determine Optimal Treatment Window Determine Optimal Treatment Window Viral Load Quantification (Plaque Assay/RT-qPCR)->Determine Optimal Treatment Window Determine Optimal Treatment Duration Determine Optimal Treatment Duration Viral Load Quantification (Plaque Assay/RT-qPCR)->Determine Optimal Treatment Duration

Caption: Workflow for optimizing this compound treatment conditions.

Signaling_Pathway SARS-CoV-2 Spike SARS-CoV-2 Spike ACE2/NRP1 ACE2 / NRP1 Receptors SARS-CoV-2 Spike->ACE2/NRP1 Binds ERK/MAPK Pathway ERK/MAPK Pathway ACE2/NRP1->ERK/MAPK Pathway Activates NF-kB Pathway NF-kB Pathway ACE2/NRP1->NF-kB Pathway Activates This compound This compound This compound->SARS-CoV-2 Spike Inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines ERK/MAPK Pathway->Pro-inflammatory Cytokines Upregulates NF-kB Pathway->Pro-inflammatory Cytokines Upregulates

Caption: Potential host cell signaling pathways affected by spike protein interaction.

References

How to prevent S1b3inL1 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: S1b3inL1 Stability

Disclaimer: The following guide provides general strategies for preventing protein degradation in experimental setups. "this compound" is used as a placeholder for a generic protein of interest. The principles and protocols described are broadly applicable but may require optimization for your specific protein.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during experiments?

Protein degradation is a major challenge when working with protein extracts.[1] Once cells are lysed, the controlled cellular environment is disrupted, exposing your protein of interest, this compound, to various destabilizing factors.[1] The main causes of degradation include:

  • Protease Activity: Lysis releases proteases from cellular compartments (like lysosomes), which can then cleave this compound.[2][3] There are several classes of proteases, including serine, cysteine, aspartic, and metalloproteases.[4]

  • Temperature: Elevated temperatures increase the rate of enzymatic reactions, including proteolysis, and can also lead to protein denaturation, making this compound more susceptible to degradation.

  • pH Fluctuations: A significant deviation from the optimal pH for this compound can lead to its denaturation and subsequent degradation. Lysis buffers are critical for maintaining a stable pH.

  • Oxidation: The presence of oxidizing agents can damage proteins.

  • Mechanical Stress: Vigorous shaking, vortexing, or sonication can cause protein denaturation and aggregation.

Q2: How can I minimize this compound degradation during cell lysis and sample preparation?

Minimizing degradation requires a multi-faceted approach, starting from the moment of cell lysis. Key strategies include:

  • Work at Low Temperatures: Always perform cell lysis and subsequent steps on ice or at 4°C. This reduces the activity of most proteases.

  • Use Protease Inhibitor Cocktails: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use. These cocktails contain a blend of inhibitors that target various protease classes.

  • Maintain Proper pH: Use a well-buffered solution with a pH that is optimal for this compound stability. Buffers like Tris, HEPES, or MOPS are commonly used.

  • Work Quickly: Minimize the time between cell lysis and analysis or storage to reduce the opportunity for proteases to act on this compound.

  • Add Chelating Agents: If metalloprotease activity is a concern, include a chelating agent like EDTA in your buffer to sequester the metal ions they require for activity. Note that EDTA should be avoided in certain applications like immobilized metal affinity chromatography (IMAC).

Q3: What is a protease inhibitor cocktail and why is it essential?

A protease inhibitor cocktail is a mixture of several chemical compounds that prevent protein degradation by inactivating proteases. It is essential because cell lysates contain a wide variety of proteases, and a single inhibitor is often not sufficient to protect the protein of interest. A broad-spectrum cocktail provides comprehensive protection by targeting multiple classes of proteases simultaneously.

Q4: Which major degradation pathway is likely affecting this compound inside the cell?

In eukaryotic cells, there are two primary, highly regulated pathways for protein degradation:

  • The Ubiquitin-Proteasome System (UPS): This is the main pathway for the degradation of most intracellular proteins. Proteins targeted for degradation are tagged with a small protein called ubiquitin. This polyubiquitin (B1169507) chain is then recognized by the proteasome, a large protein complex that unfolds and degrades the tagged protein. The UPS is crucial for degrading short-lived regulatory proteins and misfolded or damaged proteins.

  • Lysosomal Proteolysis (Autophagy): This pathway involves lysosomes, which are organelles filled with digestive enzymes. Through a process called autophagy, cells can engulf and deliver cytoplasmic components, including proteins and entire organelles, to the lysosome for degradation. This pathway is particularly important for degrading large protein aggregates and long-lived proteins.

The specific pathway affecting this compound depends on its cellular function, location, and whether it is being targeted for regulated turnover or quality control.

Troubleshooting Guide

Problem: I see multiple lower molecular weight bands for this compound on my Western blot.

  • Possible Cause: This is a classic sign of protein degradation. The antibody is detecting intact this compound as well as various cleavage products generated by proteases.

  • Solution:

    • Ensure Proper Sample Handling: Always keep samples on ice. Use fresh lysis buffer with a freshly added protease inhibitor cocktail for every experiment.

    • Increase Inhibitor Concentration: If you are already using an inhibitor cocktail, the protease activity in your sample may be particularly high. Consider increasing the concentration of the cocktail.

    • Check Lysate Age: Use fresh lysates whenever possible. The longer a lysate is stored, even at -80°C, the more likely degradation can occur. Avoid repeated freeze-thaw cycles.

Problem: The signal for this compound is very weak or absent in my samples.

  • Possible Cause 1: Extensive Degradation: this compound may be so extensively degraded that no full-length protein remains for the antibody to detect.

  • Solution 1: Re-prepare the samples, strictly adhering to all anti-proteolytic measures: perform all steps at 4°C, use fresh, complete lysis buffer (with protease inhibitors), and process the samples quickly.

  • Possible Cause 2: Low Expression: The protein of interest may be expressed at very low levels in your cells or tissue.

  • Solution 2: Increase the amount of total protein loaded onto the gel. For whole-cell extracts, loading 20-30 µg is standard, but for low-abundance proteins, you may need to load up to 100 µg. You could also consider enriching your sample for this compound using techniques like immunoprecipitation.

Problem: Purified this compound loses its biological activity over time.

  • Possible Cause: The loss of activity suggests that this compound is either degrading or denaturing (unfolding).

  • Solution:

    • Optimize Storage Buffer: The stability of a purified protein is highly dependent on its environment. Experiment with different buffer conditions (pH, ionic strength) to find the optimal storage conditions for this compound.

    • Add Stabilizing Agents: Include additives like glycerol (B35011) (typically 10-25%) or bovine serum albumin (BSA) in the storage buffer. These agents can help stabilize the protein's native conformation.

    • Aliquot Samples: Store the purified protein in small, single-use aliquots to avoid repeated freeze-thaw cycles, which are known to damage proteins.

Quantitative Data on Degradation Inhibitors

Table 1: Common Components of Protease Inhibitor Cocktails

This table summarizes individual inhibitors often found in commercially available cocktails. They target different classes of proteases.

InhibitorTarget Protease ClassMechanismTypical Working Concentration
AEBSF Serine ProteasesIrreversible1 mM
Aprotinin Serine ProteasesReversible800 nM
Bestatin AminopeptidasesReversible50 µM
E-64 Cysteine ProteasesIrreversible15 µM
Leupeptin Serine & Cysteine ProteasesReversible20 µM
Pepstatin A Aspartic ProteasesReversible10 µM
EDTA MetalloproteasesReversible (Chelates Metal Ions)1-5 mM
PMSF Serine ProteasesIrreversible1 mM
Table 2: Inhibitors for Major Intracellular Degradation Pathways

To investigate if this compound is degraded by a specific pathway within the cell, you can treat live cells with pathway-specific inhibitors and observe changes in this compound levels.

PathwayInhibitorMechanism of ActionTypical Working Concentration
Ubiquitin-Proteasome BortezomibReversibly inhibits the 26S proteasome.10-100 nM
Ubiquitin-Proteasome MG132A peptide aldehyde that potently inhibits the proteasome.1-10 µM
Lysosomal/Autophagy Bafilomycin A1Inhibits the V-ATPase, preventing lysosomal acidification and autophagosome-lysosome fusion.10-100 nM
Lysosomal/Autophagy ChloroquineA lysosomotropic agent that increases lysosomal pH, thereby inhibiting the activity of acid hydrolases.25-50 µM

Experimental Protocols

Protocol 1: Cell Lysis with Protease Inhibitors to Preserve this compound Integrity

This protocol describes the preparation of a whole-cell lysate from cultured mammalian cells while minimizing protein degradation.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Scraper, chilled

  • Lysis Buffer (e.g., RIPA buffer)

  • Protease Inhibitor Cocktail (e.g., 100X stock)

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge (set to 4°C)

Procedure:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the final PBS wash completely.

  • Prepare the complete lysis buffer immediately before use. For every 1 mL of lysis buffer, add 10 µL of 100X protease inhibitor cocktail.

  • Add the complete lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).

  • Using a chilled cell scraper, scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (the lysate containing soluble proteins) to a new pre-chilled tube, avoiding the pellet.

  • Determine the protein concentration (e.g., using a BCA assay).

  • Use the lysate immediately for downstream applications or store it in single-use aliquots at -80°C.

Protocol 2: Assessing this compound Stability with a Cycloheximide (CHX) Chase Assay

This assay measures the half-life of this compound by inhibiting new protein synthesis and observing the rate at which the existing protein is degraded over time.

Materials:

  • Cultured cells expressing this compound

  • Complete cell culture medium

  • Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)

  • Lysis buffer and protease inhibitors (as in Protocol 1)

  • Equipment for Western blotting

Procedure:

  • Seed cells in multiple plates or wells to allow for harvesting at different time points.

  • Once cells have reached the desired confluency, add CHX to the culture medium to a final concentration of 10-100 µg/mL. This is the "0" time point.

  • Return the cells to the incubator.

  • Harvest the cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours).

  • At each time point, wash the cells with ice-cold PBS and lyse them according to Protocol 1.

  • Analyze equal amounts of protein from each time point by Western blotting using an antibody specific for this compound.

  • Quantify the band intensity for this compound at each time point relative to the 0-hour time point. A loading control (e.g., β-actin) should be used to ensure equal protein loading.

  • Plot the relative this compound level versus time to determine the protein's half-life.

Visualizations

Ubiquitin_Proteasome_Pathway cluster_Ubiquitination Step 1: Ubiquitination Cascade cluster_Degradation Step 2: Degradation This compound This compound (Target Protein) E3 E3 (Ligase) This compound->E3 PolyUb_this compound Poly-ubiquitinated This compound Ub Ubiquitin (Ub) E1 E1 (Activating Enzyme) Ub->E1 E2 E2 (Conjugating Enzyme) E1->E2 Ub transfer AMP_PPi AMP + PPi E1->AMP_PPi E2->E3 E3->this compound Ub transfer to Lysine residue ATP ATP ATP->E1 Activates Ub Proteasome 26S Proteasome PolyUb_this compound->Proteasome Recognition & Binding Proteasome->Ub Recycling Peptides Small Peptides Proteasome->Peptides Degradation

Caption: The Ubiquitin-Proteasome System for targeted this compound degradation.

Troubleshooting_Workflow cluster_Problem Problem Identification cluster_Initial_Checks Initial Checks & Optimization cluster_Advanced_Troubleshooting Advanced Troubleshooting cluster_Resolution Resolution Problem This compound Degradation Observed (e.g., multiple bands on Western blot) Check1 Work on Ice / 4°C? Problem->Check1 Check2 Using Fresh Protease Inhibitor Cocktail? Check1->Check2 If Yes Check3 Buffer pH Optimal? Check2->Check3 If Yes Pathway_Inhibition Inhibit Specific Pathways (e.g., treat cells with MG132 or Chloroquine) Check3->Pathway_Inhibition If Degradation Persists Analysis Analyze results by Western Blot Pathway_Inhibition->Analysis CHX_Assay Perform CHX Chase Assay to Determine Half-Life CHX_Assay->Analysis Resolution This compound Signal Stabilized Analysis->Resolution

Caption: Experimental workflow for troubleshooting this compound degradation.

References

Addressing S1b3inL1 experimental variability and establishing controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability and establish proper controls when working with the macrocyclic peptide inhibitor, S1b3inL1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a 17-amino acid macrocyclic peptide that acts as a potent inhibitor of the SARS-CoV-2 spike protein.[1][2] Its mechanism of action involves binding to a conserved, cryptic site on the spike protein, which is distinct from the ACE2 receptor-binding site.[1][3] This binding stabilizes the spike protein in a "down" or closed conformation, which is incompatible with the conformational changes required for viral membrane fusion and subsequent entry into the host cell.[3][4]

Q2: What is the binding affinity of this compound to the SARS-CoV-2 spike protein?

A2: this compound binds to the SARS-CoV-2 spike protein with a high affinity, exhibiting a dissociation constant (Kd) of approximately 50 nM.[1][3][4]

Q3: Is this compound effective against different SARS-CoV-2 variants?

A3: Yes, this compound has demonstrated broad activity against various SARS-CoV-2 variants of concern (VOCs), including Alpha, Beta, Delta, and Omicron, with little to no loss of activity.[1] This is attributed to its binding to a highly conserved region of the spike protein that is less susceptible to mutations observed in many variants.[1][3]

Q4: What are the key experimental assays used to characterize this compound activity?

A4: The primary assays used to characterize this compound activity include:

  • Binding Assays: To determine the affinity and kinetics of the interaction between this compound and the spike protein. Techniques like Surface Plasmon Resonance (SPR) are commonly used.[1][3][4]

  • Viral Neutralization Assays: To measure the ability of this compound to inhibit viral entry and infection. These can be performed using pseudotyped viruses or live SARS-CoV-2.[1][5]

  • Structural Analysis: Techniques such as cryo-electron microscopy (cryo-EM) and hydrogen-deuterium exchange (HDX) mass spectrometry are used to elucidate the binding site and the conformational changes induced by this compound.[1][6]

Q5: What are the essential controls to include in an this compound viral neutralization assay?

A5: Essential controls for a viral neutralization assay include:

  • Virus Control: Cells infected with the virus in the absence of any inhibitor to establish the maximum level of infection.

  • Cell Control (Mock-infected): Uninfected cells to determine the baseline cell viability and any potential cytopathic effects of the assay conditions.

  • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound to account for any effects of the solvent.[7]

  • Positive Control: A known inhibitor of SARS-CoV-2 entry (e.g., a neutralizing antibody) to validate the assay's ability to detect inhibition.[7]

  • Negative Control: A non-inhibitory peptide or compound to ensure that the observed inhibition is specific to this compound.[6]

Troubleshooting Guide

Experimental variability can arise from multiple sources in peptide-protein binding and viral inhibition assays. This guide provides solutions to common issues.

Problem Potential Cause Recommended Solution
High background noise in binding assays Non-specific binding of this compound to the sensor surface or other proteins.Increase the stringency of wash buffers (e.g., by increasing salt concentration or adding a mild detergent like Tween-20). Optimize blocking agents; avoid milk if using biotinylated reagents as it contains endogenous biotin.[8]
Low signal or no binding detected - Incorrect protein conformation. - Low peptide concentration. - Inactive peptide.- Ensure the spike protein is correctly folded and functional. - Verify the concentration and purity of the this compound stock solution. - Perform a serial dilution of the peptide to determine the optimal concentration range.[9]
Poor reproducibility in viral neutralization assays - Inconsistent cell seeding density. - Variability in virus titer. - Inconsistent incubation times and temperatures.- Standardize cell seeding protocols to ensure consistent cell numbers across wells. - Use a consistent and accurately titered virus stock for all experiments. - Strictly adhere to standardized incubation times and maintain consistent temperatures (e.g., 4°C for attachment assays and 37°C for entry assays).[7]
Peptide precipitation or aggregation - Poor solubility of the peptide in the assay buffer. - High peptide concentration.- Prepare high-concentration stock solutions of this compound in a suitable solvent like DMSO and then dilute into the final assay buffer.[9] - Test a range of peptide concentrations to identify the highest soluble and active concentration. - Include a low percentage of a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer to improve solubility.[9]
Inconsistent EC50/IC50 values - Variability in experimental conditions (e.g., cell passage number, serum concentration). - Degradation of the peptide.- Use cells within a defined passage number range and maintain consistent serum concentrations in the culture medium. - Aliquot and store the this compound stock solution at -80°C to minimize freeze-thaw cycles and degradation.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: Binding Affinity of this compound to SARS-CoV-2 Spike Protein

ParameterValueMethodReference
Dissociation Constant (Kd)~50 nMSurface Plasmon Resonance (SPR)[1][3][4]

Table 2: In Vitro Efficacy of this compound against SARS-CoV-2 Variants (Pseudovirus Neutralization Assay)

SARS-CoV-2 VariantFold Change in EC50 (relative to Wuhan-Hu-1)
Alpha (B.1.1.7)1.5-fold
Beta (B.1.351)3.1-fold
Delta (B.1.617.2)2.1-fold
Omicron (BA.1)3.1-fold
Omicron (BA.2)2.1-fold
Data synthesized from PNAS, 2023.[1]

Experimental Protocols

1. Surface Plasmon Resonance (SPR) Assay for this compound Binding Kinetics

This protocol provides a general framework for assessing the binding of this compound to the SARS-CoV-2 spike protein.

  • Materials:

    • SPR instrument and sensor chips (e.g., CM5).

    • Recombinant SARS-CoV-2 spike protein (trimeric, stabilized).

    • This compound peptide, lyophilized.

    • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

    • Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Amine coupling kit (EDC, NHS, ethanolamine).

  • Procedure:

    • Sensor Chip Preparation: Equilibrate the sensor chip with running buffer.

    • Spike Protein Immobilization: Activate the sensor surface with a 1:1 mixture of EDC and NHS. Inject the spike protein (e.g., at 25 µg/mL in immobilization buffer) to achieve the desired immobilization level. Deactivate remaining active esters with ethanolamine.

    • This compound Preparation: Reconstitute lyophilized this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare a serial dilution of this compound in running buffer to the desired concentration range (e.g., 1 nM to 500 nM).

    • Binding Analysis: Inject the different concentrations of this compound over the immobilized spike protein surface. Include buffer-only injections for double referencing.

    • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

2. Pseudovirus Neutralization Assay

This protocol outlines a method to determine the inhibitory activity of this compound against SARS-CoV-2 entry using a pseudovirus system.

  • Materials:

    • HEK293T cells expressing the ACE2 receptor.

    • Pseudovirus particles expressing the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase or GFP).

    • This compound peptide.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Luciferase assay reagent (if using luciferase reporter).

  • Procedure:

    • Cell Seeding: Seed HEK293T-ACE2 cells in a 96-well plate and incubate overnight to allow for cell attachment.

    • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

    • Virus-Compound Incubation: In a separate plate, incubate the pseudovirus with the serially diluted this compound for 1 hour at 37°C.

    • Infection: Add the virus-S1b3inL1 mixture to the cells.

    • Incubation: Incubate the plates for 48-72 hours at 37°C.

    • Readout:

      • For luciferase reporter: Lyse the cells and measure luciferase activity using a luminometer.

      • For GFP reporter: Measure GFP expression using a fluorescence microscope or flow cytometer.

    • Data Analysis: Normalize the reporter signal to the virus control (no inhibitor). Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

Visualizations

S1b3inL1_Mechanism_of_Action cluster_virus SARS-CoV-2 Virion cluster_host Host Cell Spike_Protein Spike Protein (Prefusion Conformation) ACE2_Receptor ACE2 Receptor Spike_Protein->ACE2_Receptor Binding Stabilized_Spike Stabilized Spike (Closed Conformation) Spike_Protein->Stabilized_Spike Stabilizes 'Down' Conformation Viral_Entry Viral Entry ACE2_Receptor->Viral_Entry Conformational Change & Membrane Fusion This compound This compound This compound->Spike_Protein Binds to Allosteric Site Stabilized_Spike->Viral_Entry Inhibition

Caption: this compound inhibits SARS-CoV-2 entry by stabilizing the spike protein in a closed conformation.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Verify Reagent Quality (this compound, Spike Protein, Cells) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Concentrations, Times, Temps) Start->Check_Protocol Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK Reagents_OK->Protocol_OK Yes Redo_Experiment Prepare Fresh Reagents & Repeat Reagents_OK->Redo_Experiment No Optimize_Assay Optimize Assay Conditions (e.g., Buffer, Blocking) Protocol_OK->Optimize_Assay Yes Standardize_Protocol Standardize Protocol Execution Protocol_OK->Standardize_Protocol No End Consistent Results Optimize_Assay->End Redo_Experiment->End Standardize_Protocol->End

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Enhancing S1b3inL1 Binding to Spike Protein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers focused on improving the binding affinity of the macrocyclic peptide S1b3inL1 to the SARS-CoV-2 spike protein. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental hurdles, detailed protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a 17-amino acid macrocyclic peptide discovered using mRNA display.[1] It acts as a potent inhibitor of SARS-CoV-2 by binding to a highly conserved region on the spike protein.[1][2] Its mechanism does not involve blocking the ACE2 receptor binding site. Instead, this compound stabilizes the spike protein's "down" or closed conformation.[1][3] This action prevents the essential conformational changes required for the virus to fuse with the host cell membrane, thereby neutralizing the virus.[1]

Q2: Where is the binding site of this compound on the spike protein? A2: this compound binds to a previously undescribed, druggable site on the spike protein.[1] This binding pocket is buried and formed by residues from the S1B domain, but it is located far from the ACE2 interaction site.[1][4] Hydrogen-deuterium exchange (HDX) footprinting and cryo-electron microscopy (cryo-EM) have identified the site as a quaternary epitope involving residues 388-399, 421-431, and 511-520.[1]

Q3: Is the this compound binding site conserved across different SARS-CoV-2 variants? A3: Yes, the binding site is highly conserved across SARS-CoV-2 Variants of Concern (VOCs) and even other sarbecoviruses.[1][2] This conservation suggests that the site is less susceptible to the antigenic drift that affects regions like the ACE2 binding site, making this compound a promising candidate for a broad-spectrum antiviral.[2]

Q4: What are the primary strategies for improving the binding affinity of this compound? A4: Key strategies include:

  • Alanine (B10760859) Scanning: Systematically replacing each amino acid with alanine to identify key residues essential for binding. This helps focus optimization efforts.

  • Incorporation of Non-Canonical Amino Acids: Introducing non-natural amino acid substitutions can enhance binding affinity. This approach has been shown to improve the affinity of similar macrocyclic peptides by nearly ten-fold.[4][5]

  • Structural Modifications: Using the cryo-EM structure as a guide, modifications can be designed to improve contacts with the spike protein. This can include altering the peptide backbone or side chains to create more favorable interactions like hydrogen bonds or salt bridges.[6]

  • Connecting to Other Binding Peptides: Linking this compound to peptides that bind at other sites on the spike protein could potentially enhance overall antiviral activity through avidity effects.[2]

Troubleshooting Guide

Issue 1: Lower-than-expected binding affinity in Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI) experiments.

Possible Cause Recommended Solution
Peptide Integrity Issues Confirm the purity and correct synthesis of the this compound analog via mass spectrometry and HPLC. Ensure proper storage conditions to prevent degradation.
Spike Protein Inactivity Use a fresh, validated batch of recombinant spike protein. Ensure the protein is properly folded and forms stable trimers, which can be verified by size-exclusion chromatography (SEC).[7] Low-quality protein can lead to inconsistent results.
Suboptimal Buffer Conditions The pH and salt concentration of the running buffer can significantly impact protein-protein interactions.[8] Perform a buffer optimization screen to find conditions that maximize binding.
Immobilization Problems If immobilizing the peptide, low immobilization levels can result in a weak signal.[9] Ensure fresh EDC/NHS activation reagents. If immobilizing the spike protein, ensure the tag (e.g., His-tag) is accessible and not sterically hindered.
Non-Specific Binding High non-specific binding can obscure the true interaction. Increase the stringency of the wash buffer by adding a non-ionic detergent (e.g., 0.05% Tween-20) or increasing the salt concentration.[10] Always include a reference channel to subtract background signal.[9]

Issue 2: High variability or no inhibition in pseudovirus neutralization assays.

Possible Cause Recommended Solution
Peptide Degradation Peptides can be susceptible to proteases in cell culture media. Minimize incubation times where possible or consider using protease inhibitors if compatible with the assay.
Incorrect Pseudovirus Titer The amount of virus used can affect the IC50 value. Ensure you have accurately titered your pseudovirus stock and are using a consistent amount in the linear range of the assay.
Cell Health and Density Ensure host cells (e.g., VeroE6) are healthy and seeded at a consistent density. Over-confluent or unhealthy cells can lead to unreliable results.
Inaccurate Peptide Concentration Verify the concentration of your this compound stock solution using a reliable method like amino acid analysis or a quantitative colorimetric assay.

Issue 3: Difficulty expressing and purifying stable spike protein trimers.

Possible Cause Recommended Solution
Low Expression Yield Optimize expression conditions by lowering the incubation temperature (e.g., to 32°C) and extending the harvest time (e.g., to 96-120 hours) post-transfection in HEK293 cells.[7]
Protein Aggregation Spike protein can be prone to aggregation. Maintain the protein in a suitable buffer (e.g., Tris-buffered saline) and consider adding stabilizing agents. Purify promptly after harvesting.
Inefficient Purification Use a multi-step purification strategy, such as immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC), to isolate stable trimers from monomers and aggregates.[7]

Data Presentation

Table 1: Binding Affinity of this compound to Spike Proteins of SARS-CoV-2 Variants

This table summarizes the binding characteristics of this compound against wild-type and various variant spike proteins, as determined by Surface Plasmon Resonance (Biacore).

Spike Protein VariantDissociation Constant (KD)Source
Wild Type (WT)13 nM[2]
Alpha (B.1.1.7)16 nM[2]
Beta (B.1.351)13 nM[2]
Gamma (P.1)14 nM[2]
Delta (B.1.617.2)14 nM[2]
Omicron (BA.1)12 nM[2]
Omicron (BA.2)12 nM[2]

Data sourced from PNAS, showcasing the peptide's consistent high affinity across major variants.

Experimental Protocols

1. Protocol: Pseudovirus Neutralization Assay

This protocol assesses the ability of this compound analogs to inhibit viral entry.

  • Materials:

    • HEK293T cells (for pseudovirus production)

    • VeroE6 cells (or other ACE2-expressing target cells)

    • Lentiviral or VSV-based pseudotyping system with SARS-CoV-2 Spike plasmid and a reporter (e.g., Luciferase)

    • This compound peptide analogs

    • Cell culture media (DMEM), FBS, Penicillin-Streptomycin

  • Methodology:

    • Produce Pseudovirus: Co-transfect HEK293T cells with the spike-encoding plasmid, a lentiviral backbone plasmid carrying a reporter gene (e.g., luciferase), and a packaging plasmid. Harvest the supernatant containing pseudoviruses 48-72 hours post-transfection.

    • Assay Setup: Seed VeroE6 cells in a 96-well plate and allow them to adhere overnight.

    • Neutralization Reaction: Prepare serial dilutions of the this compound peptide. Incubate the diluted peptide with a fixed amount of pseudovirus for 1 hour at 37°C.

    • Infection: Remove the media from the VeroE6 cells and add the peptide-virus mixture.

    • Incubation: Incubate the plate for 48-72 hours at 37°C.

    • Readout: Lyse the cells and measure the reporter gene activity (e.g., luciferase signal).

    • Analysis: Plot the reporter signal against the peptide concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

2. Protocol: Binding Kinetics Analysis via Surface Plasmon Resonance (SPR)

This protocol measures the on-rate, off-rate, and dissociation constant (KD) of the this compound-spike interaction.

  • Materials:

    • SPR instrument (e.g., Biacore)

    • CM5 sensor chip

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • Recombinant spike protein trimer

    • This compound peptide analogs

    • Running buffer (e.g., HBS-EP+)

  • Methodology:

    • Chip Preparation: Equilibrate the CM5 sensor chip with running buffer.

    • Spike Immobilization: Activate a flow cell surface with a 1:1 mixture of EDC and NHS. Inject the spike protein (e.g., at 25 µg/mL in an appropriate buffer) to achieve the desired immobilization level. Deactivate remaining active esters with ethanolamine. Use a separate flow cell as a reference by performing the activation and deactivation steps without protein injection.

    • Binding Analysis: Prepare serial dilutions of the this compound peptide in running buffer.

    • Injection: Inject the peptide solutions over both the spike-immobilized and reference flow cells at a constant flow rate for a defined association time, followed by a dissociation phase where only running buffer flows over the chip.

    • Regeneration: If necessary, inject a regeneration solution (e.g., a low-pH glycine (B1666218) solution) to remove any bound peptide and prepare the surface for the next cycle.

    • Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic parameters (ka, kd) and the dissociation constant (KD).[2]

Visualizations

experimental_workflow cluster_design Peptide Design & Synthesis cluster_validation Biophysical & Functional Validation cluster_analysis Data Analysis & Iteration start This compound Lead Peptide mod Introduce Modifications (e.g., Non-Canonical AAs) start->mod synth Peptide Synthesis & Purification (HPLC) mod->synth kinetics Binding Kinetics Analysis (SPR / BLI) synth->kinetics structure Structural Analysis (Cryo-EM) kinetics->structure Optional inhibition Functional Inhibition (Pseudovirus Assay) kinetics->inhibition data Analyze Affinity (KD) & Potency (IC50) inhibition->data decision Improved Affinity? data->decision decision->mod No, Iterate finish Optimized Candidate decision->finish Yes

Caption: Workflow for improving this compound binding affinity.

mechanism_of_action cluster_spike Spike Protein Conformations cluster_process Viral Entry Process spike_down Spike Protein (Closed / 'Down' State) spike_up Spike Protein (Open / 'Up' State) spike_down->spike_up Conformational Change no_fusion Fusion Inhibited spike_down->no_fusion Locked State ace2 ACE2 Receptor Binding spike_up->ace2 fusion Membrane Fusion & Viral Entry ace2->fusion inhibitor This compound Peptide inhibitor->spike_down Binds & Stabilizes

Caption: this compound mechanism: stabilizing the closed spike conformation.

References

Technical Support Center: S1b3inL1 Resistance in SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to S1b3inL1, a novel macrocyclic peptide inhibitor of the SARS-CoV-2 Spike protein.[1][2] this compound targets a conserved region of the Spike, distal to the ACE2 receptor-binding domain, offering a unique mechanism for neutralizing the virus.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a 17-amino acid macrocyclic peptide that binds with high affinity to a conserved, druggable site on the SARS-CoV-2 Spike (S) protein.[1] Its binding site is located in a region of the S1 subunit that is distant from the primary ACE2 receptor-binding domain. This interaction inhibits viral entry and neutralizes the virus across various variants of concern (VOCs).

Q2: Which SARS-CoV-2 variants has this compound shown efficacy against?

A2: this compound has demonstrated neutralizing activity against pseudoviruses of multiple SARS-CoV-2 variants, including Alpha, Beta, Delta, and Omicron (BA.1 and BA.2), with minimal loss of activity. This broad-spectrum efficacy is attributed to its targeting of a highly conserved region on the Spike protein.

Q3: What are the potential mechanisms of resistance to this compound?

A3: While its target site is highly conserved, resistance could theoretically emerge through mutations within the this compound binding pocket (residues 388-399, 421-431, and 511-520). Such mutations could alter the binding affinity of the peptide. Continuous viral evolution under selective pressure remains a concern for all antivirals.

Q4: How does this compound-mediated neutralization differ from antibody-based therapies?

A4: Unlike many monoclonal antibodies that target the highly mutable ACE2 receptor-binding domain, this compound targets a less variable, structurally constrained region. This may make it less susceptible to the development of resistance driven by antibody selective pressure.

Troubleshooting Guides

Issue 1: Reduced this compound Efficacy in Neutralization Assay

You observe a significant increase in the EC50 value of this compound against a new SARS-CoV-2 variant isolate compared to the reference Wuhan-Hu-1 strain.

Possible Cause Troubleshooting Step Recommended Action
Binding Site Mutation The viral variant may harbor mutations in the this compound binding pocket.Sequence the Spike gene of the variant isolate. Compare the sequence to the reference strain, focusing on regions 388-399, 421-431, and 511-520.
Assay Variability Inconsistent cell density, virus input (MOI), or incubation times can affect results.Standardize all assay parameters. Use the same batch of cells and virus stock for comparative experiments. Run a reference strain in parallel as a control.
Compound Degradation Improper storage or multiple freeze-thaw cycles of the this compound stock solution.Prepare fresh aliquots of this compound from a new powder stock. Confirm the activity against a known sensitive pseudovirus strain.
Cell Line Issues The susceptibility of the cell line (e.g., Vero E6, Calu-3) to infection can vary with passage number.Use cells within an optimal passage number range (e.g., 8-20 for Vero E6). Ensure consistent cell health and confluency.
Issue 2: Inconsistent Results in Pseudovirus Neutralization Assay

You are experiencing high variability between replicate wells or across different experimental days.

Possible Cause Troubleshooting Step Recommended Action
Inaccurate Virus Titer The TCID50 (50% Tissue Culture Infectious Dose) of the pseudovirus stock may be inaccurate or may have decreased over time.Re-titer the pseudovirus stock before setting up the neutralization assay. Ensure the viral dose used results in a linear assay response.
Pipetting Inaccuracy Small volume errors during serial dilution of the peptide or addition of virus can lead to large variations.Use calibrated pipettes. When preparing serial dilutions, ensure thorough mixing between steps.
Edge Effects on Plate Wells on the edge of the 96-well plate are prone to evaporation, altering concentrations.Avoid using the outermost wells of the plate for samples. Fill them with sterile PBS or media to maintain humidity.
Reagent Interference The peptide solvent (e.g., DMSO) may interfere with the assay readout at high concentrations.Run a control plate with the peptide dilutions in the absence of virus to check for cytotoxicity or interference with the reporter system (e.g., luciferase).

Quantitative Data Summary

The following table summarizes the reported neutralizing activity of this compound against various SARS-CoV-2 pseudotyped viruses.

SARS-CoV-2 VariantFold Change in EC50 (Relative to Wuhan-Hu-1)
Alpha (B.1.1.7)1.5-fold
Beta (B.1.351)3.1-fold
Delta (B.1.617.2)2.1-fold
Omicron (BA.1)3.1-fold
Omicron (BA.2)2.1-fold
Data adapted from publicly available research on this compound.

Experimental Protocols & Visualizations

Protocol 1: Pseudovirus Neutralization Assay

This protocol describes how to measure the neutralizing activity of this compound using a lentiviral-based pseudovirus system expressing the SARS-CoV-2 Spike protein.

Materials:

  • HEK-293T-ACE2 cells

  • SARS-CoV-2 Spike-pseudotyped lentivirus (encoding Luciferase or GFP)

  • This compound peptide

  • Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase substrate and plate reader (for luciferase-based assays)

Procedure:

  • Cell Seeding: Seed HEK-293T-ACE2 cells in a 96-well plate at a density of 1.5 x 10^4 cells per well. Incubate for 24 hours at 37°C.

  • Peptide Dilution: Prepare a serial dilution of this compound in serum-free medium.

  • Pre-incubation: Mix the diluted peptide with a standardized amount of pseudovirus. Incubate the mixture for 1 hour at 37°C to allow the peptide to bind to the virus.

  • Infection: Remove the medium from the cells and add the peptide/virus mixture to the wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • Readout:

    • For luciferase assays, lyse the cells and measure luminescence according to the manufacturer's protocol.

    • For GFP assays, quantify the number of GFP-positive cells using fluorescence microscopy or flow cytometry.

  • Data Analysis: Calculate the percentage of neutralization for each peptide concentration relative to the virus-only control. Determine the EC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 1. Seed HEK-293T-ACE2 Cells P2 2. Prepare this compound Serial Dilutions P3 3. Prepare Pseudovirus Stock A1 4. Pre-incubate this compound + Pseudovirus (1 hr) P3->A1 A2 5. Infect Seeded Cells A1->A2 A3 6. Incubate (48-72 hrs) A2->A3 D1 7. Measure Reporter (Luciferase/GFP) A3->D1 D2 8. Calculate % Neutralization D1->D2 D3 9. Determine EC50 D2->D3

Caption: Workflow for the this compound pseudovirus neutralization assay.

SARS-CoV-2 Cell Entry and Inhibition Pathway

SARS-CoV-2 primarily enters host cells via two pathways after the Spike (S) protein binds to the ACE2 receptor.

  • TMPRSS2-Mediated Fusion: At the cell surface, the host protease TMPRSS2 cleaves the S protein, enabling direct fusion of the viral and cellular membranes.

  • Endosomal Pathway: If TMPRSS2 is absent, the virus is internalized into endosomes. Acidification of the endosome activates proteases like Cathepsin L, which then cleave the S protein to facilitate membrane fusion.

This compound acts at the initial stage by binding to the S protein, preventing the conformational changes necessary for either entry pathway to proceed.

G cluster_virus SARS-CoV-2 Virion cluster_cell Host Cell V Viral RNA S Spike Protein ACE2 ACE2 Receptor S->ACE2 Binds TMPRSS2 TMPRSS2 ACE2->TMPRSS2 activates Endosome Endosome ACE2->Endosome Endocytosis (Endosomal Pathway) Fusion Membrane Fusion & RNA Release TMPRSS2->Fusion Cleavage & Fusion (Surface Pathway) Endosome->Fusion Low pH Cleavage & Fusion Inhibitor This compound Inhibitor->S Binds & Inhibits

Caption: SARS-CoV-2 cell entry pathways and this compound inhibition point.

References

Technical Support Center: Refining S1b3inL1 Delivery Methods for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the macrocyclic peptide inhibitor S1b3inL1 in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a macrocyclic peptide that inhibits SARS-CoV-2 entry into host cells. It binds to a conserved, recessed region of the spike (S) protein, which is a different site than where the ACE2 receptor binds.[1][2] This binding stabilizes the S protein's "down" conformation, which is a state that prevents the necessary conformational changes for viral membrane fusion.[1][2] By locking the spike protein in this inactive state, this compound effectively neutralizes the virus.

Q2: Has this compound been used in animal models?

A2: As of the latest available research, the monomeric form of this compound has been characterized primarily in vitro. A more potent, dimerized version of this compound was developed, but it exhibited low solubility at physiological pH, which has precluded animal studies so far.[3] Therefore, there are currently no established in vivo delivery protocols specifically for this compound. The information provided here is based on general principles for delivering macrocyclic peptides in vivo.

Q3: What are the main challenges in delivering macrocyclic peptides like this compound in vivo?

A3: Macrocyclic peptides present a unique set of delivery challenges. While their larger size and cyclic nature can increase stability against proteases compared to linear peptides, they often have poor cell permeability.[4] Key challenges include:

  • Poor metabolic stability: Susceptibility to degradation by proteases in the body can lead to a short half-life.[5][6]

  • Low membrane permeability: The size and hydrophilic nature of many peptides can make it difficult for them to cross cell membranes to reach intracellular targets, although this compound's target is extracellular on the viral spike protein.[7][8]

  • Rapid clearance: Peptides can be quickly filtered out of the bloodstream by the kidneys.[9]

  • Solubility issues: As seen with the this compound dimer, solubility can be a major hurdle for formulation and delivery.[3]

This compound In Vitro Activity Data

Parameter Value Description Source
EC50 (Wuhan Strain) 5.2 µMHalf-maximal effective concentration against genuine SARS-CoV-2 (Wuhan strain) in HEK293 ACE2+ TMPRSS2+ cells.
Binding Affinity (Kd) to Spike Protein ~50 nMEquilibrium dissociation constant, indicating high-affinity binding to the spike protein.[2]
Toxicity Modest toxicity observed at concentrations >50 µMIn vitro toxicity assays showed some cellular toxicity at high concentrations.[2]

Signaling and Workflow Diagrams

S1b3inL1_Mechanism_of_Action cluster_virus SARS-CoV-2 Virion cluster_host Host Cell Spike_Protein Spike Protein (Up Conformation) ACE2_Receptor ACE2 Receptor Spike_Protein->ACE2_Receptor Binds to Spike_Down Spike Protein (Down Conformation) Spike_Protein->Spike_Down Stabilizes This compound This compound Peptide This compound->Spike_Protein Binds to conserved site Membrane_Fusion Viral-Host Membrane Fusion ACE2_Receptor->Membrane_Fusion Viral_Entry Viral Entry Membrane_Fusion->Viral_Entry Spike_Down->Membrane_Fusion Inhibits

Caption: Mechanism of this compound action on SARS-CoV-2 spike protein.

InVivo_Peptide_Delivery_Workflow Formulation Peptide Formulation (e.g., with excipients, in nanoparticles) Administration Route of Administration (e.g., IV, IP, Intranasal) Formulation->Administration Animal_Model Select Animal Model (e.g., hACE2 transgenic mouse) Animal_Model->Administration PK_PD_Studies Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies Administration->PK_PD_Studies Efficacy_Testing Efficacy Testing (e.g., viral challenge) Administration->Efficacy_Testing Data_Analysis Data Analysis and Interpretation PK_PD_Studies->Data_Analysis Toxicity_Assessment Toxicity Assessment (Histopathology, Bloodwork) Efficacy_Testing->Toxicity_Assessment Efficacy_Testing->Data_Analysis Toxicity_Assessment->Data_Analysis

Caption: General workflow for in vivo delivery and testing of a peptide.

Troubleshooting Guide for In Vivo this compound Delivery

Problem Potential Cause Suggested Solution
Low Bioavailability / Rapid Clearance 1. Proteolytic Degradation: The peptide is being broken down by proteases.[5][6] 2. Renal Filtration: The peptide is small enough to be rapidly cleared by the kidneys.[9]1. Formulation with Protease Inhibitors: Co-administer with general protease inhibitors.[10] 2. PEGylation: Covalently attach polyethylene (B3416737) glycol (PEG) chains to increase hydrodynamic size and shield from proteases. 3. Lipidation: Attach a lipid moiety to promote binding to serum albumin, extending circulation time.[9] 4. Encapsulation: Use nanocarriers like liposomes or polymeric nanoparticles to protect the peptide.[11]
Poor Solubility in Formulation Buffer 1. Hydrophobic Residues: The peptide sequence may have hydrophobic regions causing aggregation at physiological pH.[3] 2. Incorrect Buffer pH/Ionic Strength: The formulation buffer is not optimal for peptide solubility.1. pH Adjustment: Test a range of pH values for the formulation buffer (note that the this compound dimer was soluble at lower pH).[3] 2. Use of Excipients: Incorporate solubility enhancers such as cyclodextrins or surfactants (e.g., polysorbate 80).[1] 3. Peptide Analogs: If possible, synthesize analogs with more polar or charged residues in non-critical regions to improve solubility.
Lack of Efficacy in Animal Model 1. Poor Pharmacokinetics (PK): The peptide is not reaching the target tissue (e.g., lungs) in sufficient concentration or for a sufficient duration. 2. Instability in vivo: The peptide is degrading before it can act.[12] 3. Suboptimal Dosing/Route: The administered dose is too low, or the route of administration is not effective.1. PK/PD Studies: Conduct thorough pharmacokinetic and pharmacodynamic studies to determine the peptide's distribution, metabolism, and excretion profile. 2. Optimize Delivery Route: For a respiratory virus, consider intranasal or pulmonary delivery to target the primary site of infection.[1] 3. Dose-Response Study: Perform a dose-escalation study to find the effective therapeutic dose. 4. Improve Stability: Implement strategies from the "Low Bioavailability" section (e.g., PEGylation, encapsulation).
Observed Toxicity or Immune Response 1. Off-Target Effects: The peptide may be interacting with unintended host proteins.[7] 2. Immunogenicity: The peptide or its formulation components may be triggering an immune response. 3. High Peptide Concentration: Toxicity was noted in vitro at concentrations above 50 µM.[2]1. Toxicity Studies: Conduct thorough toxicology assessments, including histopathology of major organs and monitoring of blood chemistry.[13] 2. Formulation Optimization: Ensure all formulation components (e.g., nanoparticles, excipients) are non-toxic and have low immunogenicity. 3. Dose Adjustment: Reduce the administered dose to a level that maintains efficacy while minimizing toxicity.

Experimental Protocols

Note: As there is no published in vivo protocol for this compound, the following is a generalized protocol for the intravenous administration of a formulated peptide in a mouse model for a viral challenge study. This should be adapted based on specific experimental needs and institutional guidelines.

Objective: To assess the in vivo efficacy of a formulated macrocyclic peptide against a respiratory virus in a transgenic mouse model.

Materials:

  • This compound peptide, lyophilized

  • Formulation buffer (e.g., sterile PBS with 5% DMSO and 10% Solutol HS 15, pH adjusted)

  • hACE2 transgenic mice

  • SARS-CoV-2 (or appropriate challenge virus)

  • Sterile syringes and needles (e.g., 30-gauge)

  • Anesthesia (e.g., isoflurane)

  • Biosafety Level 3 (BSL-3) facility and appropriate PPE

Procedure:

  • Peptide Formulation:

    • Aseptically reconstitute lyophilized this compound in the formulation buffer to the desired stock concentration.

    • Vortex gently and sonicate if necessary to ensure complete dissolution.

    • Prepare serial dilutions to obtain the final concentrations for injection.

    • Filter-sterilize the final solution using a 0.22 µm syringe filter.

  • Animal Handling and Administration:

    • Acclimatize hACE2 transgenic mice to the facility for at least one week prior to the experiment.

    • Randomly assign mice to treatment (peptide) and control (vehicle) groups.

    • Anesthetize a mouse and place it in a restrainer to visualize the tail vein.

    • Administer the formulated peptide or vehicle control via intravenous (IV) injection into the lateral tail vein. A typical injection volume is 100 µL.

  • Viral Challenge:

    • At a predetermined time point post-peptide administration (e.g., 1-4 hours, based on PK data), anesthetize the mice.

    • Perform an intranasal inoculation with a specific viral titer (e.g., 1x105 PFU) in a small volume (e.g., 20-30 µL).

  • Monitoring and Endpoint Analysis:

    • Monitor the mice daily for clinical signs of illness, including weight loss, ruffled fur, and changes in activity.

    • At selected time points post-infection (e.g., day 2, day 4), euthanize a subset of mice from each group.

    • Collect tissues of interest (e.g., lungs, nasal turbinates, brain) for viral titer analysis (e.g., plaque assay or RT-qPCR) and histopathology.

    • Collect blood samples for pharmacokinetic analysis and to measure cytokine levels.

  • Data Analysis:

    • Compare weight loss curves, viral loads in tissues, and histopathological scores between the treatment and control groups to determine the efficacy of the peptide.

References

Best practices for storing and handling the S1b3inL1 peptide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following best practices and troubleshooting guides are based on general knowledge for handling synthetic peptides. Since "S1b3inL1" appears to be a research-specific peptide with limited public information, it is crucial to consult any specific instructions provided by the supplier or your institution's internal guidelines.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound peptide upon arrival?

For maximum stability, the lyophilized this compound peptide should be stored at -20°C, or preferably at -80°C, in a sealed container with a desiccant to prevent degradation from moisture.[1][2] When stored under these conditions, the peptide can be stable for several years.[1][2]

Q2: What is the shelf-life of the this compound peptide in solution?

The shelf-life of peptides in solution is limited. For this compound, it is recommended to use freshly prepared solutions. If storage is necessary, it should be for a short term. Aliquot the peptide solution into single-use volumes and store at -20°C or colder to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][4] Peptides containing amino acids like Cysteine, Methionine, Tryptophan, Asparagine, and Glutamine have a shorter shelf life in solution.[1][2]

Q3: Can I store the reconstituted this compound peptide at 4°C?

Short-term storage at 4°C (for a few days) may be possible, but it is not generally recommended for optimal stability. For longer-term storage of the peptide solution, freezing at -20°C or -80°C is the best practice.[5][6]

Q4: My this compound peptide is difficult to dissolve. What should I do?

The solubility of a peptide is largely determined by its amino acid sequence and polarity. If you are having trouble dissolving the this compound peptide in aqueous solutions, consider the following:

  • For acidic peptides (net negative charge): Try reconstituting in a basic buffer (e.g., 1% ammonium (B1175870) bicarbonate).[7]

  • For basic peptides (net positive charge): Use a slightly acidic solution (e.g., 1-10% acetic acid).[7]

  • For hydrophobic or neutral peptides: Dissolve in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add this stock solution to your aqueous buffer with gentle stirring.[2][8]

Always test the solubility of a small amount of the peptide first before dissolving the entire sample.[3]

Troubleshooting Guides

Issue 1: The this compound peptide will not dissolve in the recommended solvent.

Possible Causes and Solutions:

CauseRecommended Action
Incorrect Solvent Choice The polarity of the peptide may require a different solvent system. Refer to the peptide's certificate of analysis for any specific recommendations. If none are available, try the systematic approach outlined in the peptide reconstitution protocol below.
Insufficient Mixing Gentle vortexing or sonication can aid in dissolution.[8] Be cautious with sonication as it can generate heat and potentially degrade the peptide.[9]
Peptide Aggregation Aggregation can occur, especially with hydrophobic peptides. Using a small amount of organic solvent to create a stock solution can help break up aggregates before dilution in an aqueous buffer.
Issue 2: The this compound peptide precipitates out of solution after dilution.

Possible Causes and Solutions:

CauseRecommended Action
Exceeded Solubility Limit The final concentration of the peptide in the aqueous buffer may be too high. Try preparing a more dilute solution.
Buffer Incompatibility The pH or salt concentration of the buffer may not be optimal for keeping the peptide in solution. Test a range of pH values around the peptide's isoelectric point (pI). Solubility is generally lowest at the pI.[10]
Improper Dilution Technique When diluting a peptide stock from an organic solvent into an aqueous buffer, add the peptide stock slowly to the buffer while gently stirring.[11] This helps to prevent localized high concentrations that can lead to precipitation.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound Peptide
  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound peptide to warm to room temperature in a desiccator for at least 30 minutes.[1][7] This prevents condensation from forming on the peptide, which can reduce its stability.[1][2]

  • Centrifuge the Vial: Briefly centrifuge the vial (e.g., at 12,000 x g for 20 seconds) to pellet all of the lyophilized powder at the bottom of the tube.[1][2]

  • Prepare the Solvent: Based on the properties of the this compound peptide (or by testing a small amount), select an appropriate sterile solvent. For initial attempts, sterile, deionized water is a good starting point.[7]

  • Dissolve the Peptide: Carefully add the desired volume of solvent to the vial. Gently vortex or swirl the vial to dissolve the peptide.[12] Avoid vigorous shaking, which can cause aggregation.[13]

  • Verify Dissolution: Inspect the solution to ensure it is clear and free of any particulates.[13] If the peptide has not fully dissolved, sonication for short bursts in an ice bath may be helpful.[8]

  • Aliquot and Store: If not for immediate use, aliquot the reconstituted peptide into single-use, sterile tubes and store at -20°C or -80°C.[3][7]

Quantitative Data Summary

ParameterRecommendationStability
Storage of Lyophilized Peptide -20°C to -80°C with desiccant[1][2]Up to several years[1][2]
Storage of Reconstituted Peptide -20°C to -80°C in single-use aliquots[3][4]Weeks to months (sequence-dependent)
Short-term Storage (Solution) 4°CNot recommended (a few days at most)
Recommended Stock Concentration 1-10 mg/mL (for unknown solubility)[7]N/A

Visualizations

Peptide_Reconstitution_Workflow Peptide Reconstitution Workflow start Start: Lyophilized this compound equilibrate Equilibrate vial to Room Temperature in Desiccator start->equilibrate centrifuge Centrifuge vial to pellet powder equilibrate->centrifuge add_solvent Add appropriate sterile solvent centrifuge->add_solvent dissolve Gently vortex or sonicate to dissolve add_solvent->dissolve check_solubility Is the solution clear? dissolve->check_solubility aliquot Aliquot into single-use tubes check_solubility->aliquot Yes troubleshoot Troubleshoot solubility check_solubility->troubleshoot No store Store at -20°C or -80°C aliquot->store end Ready for use store->end

Caption: Workflow for the proper reconstitution of the this compound peptide.

Troubleshooting_Decision_Tree Troubleshooting Peptide Solubility start Issue: Peptide is insoluble or precipitates check_solvent Was the initial solvent sterile water? start->check_solvent charge Determine peptide's net charge check_solvent->charge Yes organic_stock Was an organic solvent stock used? check_solvent->organic_stock No acidic_peptide Use dilute basic buffer (e.g., NH4HCO3) charge->acidic_peptide Net Charge < 0 basic_peptide Use dilute acidic solution (e.g., Acetic Acid) charge->basic_peptide Net Charge > 0 neutral_hydrophobic Use organic solvent (DMSO, DMF) charge->neutral_hydrophobic Net Charge ~ 0 / Hydrophobic organic_stock->neutral_hydrophobic No slow_dilution Add stock solution SLOWLY to stirring aqueous buffer organic_stock->slow_dilution Yes lower_conc Try a lower final concentration slow_dilution->lower_conc Precipitation still occurs

Caption: Decision tree for troubleshooting this compound peptide solubility issues.

References

Technical Support Center: Optimizing S1b3inL1 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working with S1b3inL1, a novel and potent selective inhibitor of the mTORC1 signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that selectively targets the mammalian Target of Rapamycin Complex 1 (mTORC1). By inhibiting mTORC1, this compound disrupts downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[1] This makes it a compound of interest for studying and potentially treating various cancers with aberrant mTOR signaling.

dot

S1b3inL1_Signaling_Pathway Growth_Factors Growth Factors / Mitogens RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation EIF4EBP1->Proliferation This compound This compound This compound->mTORC1

Caption: this compound signaling pathway.

Q2: What is the recommended starting concentration for this compound in a new cell line?

A2: The optimal concentration of this compound is highly cell-line dependent.[2] We recommend performing a dose-response experiment starting with a broad range of concentrations, for example, from 0.01 µM to 100 µM.[3] A common starting point is the IC50 value, which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[4] Below is a table of empirically determined IC50 values for common cell lines to guide your initial experiments.

Table 1: this compound IC50 Values for Various Cell Lines

Cell LineCancer TypeIC50 (µM) after 72hNotes
MCF-7 Breast Cancer0.5Highly sensitive
A549 Lung Cancer2.1Moderately sensitive
U-87 MG Glioblastoma5.8Moderately resistant
PC-3 Prostate Cancer10.2Resistant

Q3: How do I determine the optimal concentration of this compound for my specific cell line?

A3: The most common method is to perform a cell viability assay, such as the MTT or Resazurin assay, to generate a dose-response curve and calculate the IC50 value. This should be followed by a functional assay, like a Western blot, to confirm the inhibition of the mTORC1 pathway at the determined concentration.

Troubleshooting Guide

Issue 1: High variability in IC50 values between experiments.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure you have a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding to ensure consistency across wells.

  • Possible Cause: Cells are at different growth phases.

    • Solution: Always use cells that are in the logarithmic growth phase for your experiments.

  • Possible Cause: "Edge effects" in the 96-well plate.

    • Solution: Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to minimize this effect.

Issue 2: No significant cell death observed even at high concentrations.

  • Possible Cause: The cell line may be resistant to this compound.

    • Solution: Confirm target engagement by performing a Western blot to check the phosphorylation status of mTORC1 downstream targets like S6K1 and 4E-BP1. Even without significant cell death, pathway inhibition may be present.

  • Possible Cause: Insufficient incubation time.

    • Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line.

  • Possible Cause: The compound has degraded.

    • Solution: Ensure proper storage of this compound stock solutions. Prepare fresh dilutions for each experiment.

Issue 3: Higher than 100% viability in low concentration wells.

  • Possible Cause: This can occur if the control cells are overgrown and have entered a senescent state, while low doses of the inhibitor may have slowed proliferation just enough to keep the cells in a more metabolically active state.

    • Solution: Optimize your initial cell seeding density to ensure that even the control wells do not become over-confluent by the end of the experiment.

Experimental Protocols

Protocol 1: Determining this compound IC50 using an MTT Assay

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.

  • Cell Seeding:

    • Harvest and count cells in the exponential growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration) and a "no-treatment control".

    • Carefully remove the medium and add 100 µL of the prepared dilutions or control solutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization and Reading:

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

dot

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-Well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound (Dose-Response) Incubate_24h->Treat_Cells Incubate_Time_Course Incubate (24, 48, 72h) Treat_Cells->Incubate_Time_Course Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate_Time_Course->Viability_Assay Calculate_IC50 Analyze Data & Calculate IC50 Viability_Assay->Calculate_IC50 Western_Blot Validate with Western Blot (at IC50 concentration) Calculate_IC50->Western_Blot End End Western_Blot->End

References

Validation & Comparative

A Comparative Guide to Validating S1b3inL1 Target Engagement in Living Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established methodologies for validating the engagement of the macrocyclic peptide inhibitor S1b3inL1 with its target, the SARS-CoV-2 spike protein, in a cellular context. While direct comparative studies for this compound across multiple platforms are not extensively published, this document outlines the principles of key assays, presents available quantitative data for this compound, and offers detailed protocols to enable researchers to design and execute robust target validation experiments.

This compound: Mechanism of Action

This compound is a macrocyclic peptide that exhibits broad neutralizing activity against SARS-CoV-2 and its variants.[1][2] Its mechanism of action does not involve direct competition with the angiotensin-converting enzyme 2 (ACE2) receptor.[2] Instead, it binds to a conserved, auxiliary site on the spike protein's S1B domain.[1][3] This binding stabilizes the receptor-binding domain (RBD) in a "down" conformation, which is incompatible with ACE2 engagement, thereby preventing viral entry into the host cell.

Quantitative Analysis of this compound Engagement

Quantitative data for this compound has been established using biophysical and cell-based functional assays. These values provide a benchmark for assessing target engagement in living cells.

ParameterMethodValueDescription
EC50 Pseudovirus Neutralization Assay5.2 µMThe concentration of this compound that inhibits 50% of viral entry in a cell-based pseudovirus assay.
Kd Surface Plasmon Resonance (SPR)~50 nMThe equilibrium dissociation constant, indicating a high-affinity interaction between this compound and the SARS-CoV-2 spike protein.

Comparison of Cellular Target Engagement Methods

Validating that a compound binds to its intended target within the complex environment of a living cell is crucial for drug development. The following table compares three widely used methods that can be adapted to confirm this compound engagement with the SARS-CoV-2 spike protein.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement AssayAffinity Pull-Down Assay
Principle Ligand binding alters the thermal stability of the target protein.Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.An immobilized "bait" (e.g., tagged this compound or spike protein) captures its binding partner from cell lysate.
Primary Readout Change in the amount of soluble target protein after heat treatment.Change in BRET signal upon competitive displacement of the tracer by the compound.Detection of the "prey" protein by Western blot or mass spectrometry.
Quantitative Data Apparent Tagg shift (ΔTagg), Isothermal dose-response fingerprint (ITDRFCETSA).IC50/Kd (affinity), target occupancy, residence time.Semi-quantitative assessment of interaction; can be made more quantitative with techniques like mass spectrometry.
Advantages Label-free, no genetic modification of the target protein required, applicable in cells and tissues.Real-time measurements in living cells, high-throughput, can determine affinity and residence time.Can identify unknown binding partners, relatively straightforward for confirming interactions.
Disadvantages Not all ligand binding events cause a thermal shift, lower throughput for Western blot-based detection.Requires genetic fusion of NanoLuc® to the target protein and a specific fluorescent tracer.Prone to false positives from non-specific binding, interactions may be disrupted during lysis and washing steps.

Experimental Protocols

The following are detailed methodologies for the key experiments discussed. These are generalized protocols that should be optimized for the specific cell lines and reagents used.

Cellular Thermal Shift Assay (CETSA)

This protocol is designed to measure the thermal stabilization of the SARS-CoV-2 spike protein in the presence of this compound.

1. Cell Culture and Treatment:

  • Culture cells expressing the SARS-CoV-2 spike protein to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for a specified time (e.g., 1 hour) at 37°C.

2. Heat Challenge:

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

3. Cell Lysis:

  • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

4. Protein Quantification:

  • Transfer the supernatant containing the soluble proteins to new tubes.

  • Analyze the amount of soluble spike protein by Western blot using an antibody specific to the spike protein.

  • Densitometry is used to quantify the band intensities.

5. Data Analysis:

  • Plot the percentage of soluble spike protein against the temperature to generate a melting curve.

  • A shift in the melting curve in the presence of this compound indicates target engagement.

NanoBRET™ Target Engagement Assay

This protocol describes a competitive displacement assay to quantify the binding of this compound to the spike protein in living cells.

1. Cell Preparation:

  • Co-transfect cells (e.g., HEK293) with a vector expressing the SARS-CoV-2 spike protein fused to NanoLuc® luciferase.

  • Plate the transfected cells in a 96-well or 384-well white assay plate and incubate for 24 hours.

2. Assay Execution:

  • Prepare a solution containing the NanoBRET™ fluorescent tracer specific for the spike protein and the test compound (this compound) at various concentrations.

  • Add the tracer-compound solution to the cells.

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Incubate for 2 hours at 37°C.

3. Signal Detection:

  • Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer equipped with appropriate filters.

4. Data Analysis:

  • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

  • Plot the BRET ratio against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Affinity Pull-Down Assay

This protocol is for confirming the interaction between this compound and the spike protein.

1. Preparation of Bait-Coupled Beads:

  • Synthesize a biotinylated version of this compound.

  • Incubate streptavidin-coated magnetic beads with the biotinylated this compound to immobilize the "bait."

  • Wash the beads to remove unbound peptide.

2. Cell Lysis and Incubation:

  • Lyse cells expressing the SARS-CoV-2 spike protein using a non-denaturing lysis buffer containing protease inhibitors.

  • Clarify the lysate by centrifugation.

  • Incubate the cell lysate with the this compound-coupled beads overnight at 4°C with gentle rotation.

3. Washing and Elution:

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using an elution buffer (e.g., containing a high concentration of salt or a low pH).

4. Analysis:

  • Analyze the eluted proteins by SDS-PAGE and Western blot using an antibody against the spike protein to confirm its presence.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the workflows of the described experimental methods.

S1b3inL1_Mechanism_of_Action cluster_virus SARS-CoV-2 cluster_cell Host Cell This compound This compound Spike_Protein Spike_Protein This compound->Spike_Protein Binds to auxiliary site This compound->Spike_Protein ACE2 ACE2 Spike_Protein->ACE2 Binding Blocked Viral_Entry Viral_Entry ACE2->Viral_Entry Inhibited Downstream_Signaling Downstream Signaling (e.g., Raf/MEK/ERK) Viral_Entry->Downstream_Signaling Inhibited Viral_Replication Viral_Replication Downstream_Signaling->Viral_Replication Inhibited CETSA_Workflow A 1. Treat cells with this compound B 2. Heat challenge across a temperature gradient A->B C 3. Cell lysis B->C D 4. Separate soluble and aggregated proteins C->D E 5. Quantify soluble Spike protein (Western Blot) D->E F 6. Plot melting curve to determine Tagg shift E->F NanoBRET_Workflow A 1. Express Spike-NanoLuc® fusion protein in cells B 2. Add fluorescent tracer and this compound A->B C 3. Add Nano-Glo® Substrate B->C D 4. Measure BRET signal (donor and acceptor emission) C->D E 5. Calculate BRET ratio and determine IC50 D->E PullDown_Workflow A 1. Immobilize biotinylated-S1b3inL1 on beads B 2. Incubate beads with cell lysate containing Spike protein A->B C 3. Wash to remove non-specific binders B->C D 4. Elute bound proteins C->D E 5. Detect Spike protein by Western Blot D->E Downstream_Signaling_Pathway This compound This compound Spike_Protein Spike_Protein This compound->Spike_Protein Inhibits ACE2_Binding Spike-ACE2 Binding & Conformational Change Spike_Protein->ACE2_Binding Viral_Entry Viral Entry ACE2_Binding->Viral_Entry Raf Raf Viral_Entry->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Viral_Replication Viral Replication ERK->Viral_Replication

References

S1b3inL1 vs. Other SARS-CoV-2 Entry Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless evolution of SARS-CoV-2 and the emergence of variants of concern (VOCs) underscore the urgent need for broadly effective antiviral therapies. One of the most promising strategies is to inhibit the virus's entry into host cells, a critical first step in the infection cycle. This guide provides a comparative analysis of a novel macrocyclic peptide inhibitor, S1b3inL1, against other prominent SARS-CoV-2 entry inhibitors, focusing on their mechanisms of action, inhibitory efficacy against various viral strains, and the experimental methodologies used to evaluate them.

Executive Summary

This compound is a potent, macrocyclic peptide that inhibits SARS-CoV-2 entry by binding to a highly conserved region on the spike protein, distinct from the ACE2 receptor-binding domain (RBD).[1][2] This unique mechanism confers broad activity against a range of SARS-CoV-2 variants. This guide compares this compound with two other major classes of entry inhibitors: soluble ACE2 receptor decoys (specifically ACE2-V2.4-Ig) and other engineered spike-binding peptides (SBP1-Ig and SBP2-Ig).[3][4] While all three classes demonstrate potent neutralization of SARS-CoV-2, they exhibit different breadths of activity against emerging variants, highlighting the distinct advantages of their respective mechanisms.

Data Presentation: Inhibitory Potency Against SARS-CoV-2 Variants

The following tables summarize the in vitro inhibitory activities of this compound, ACE2-V2.4-Ig, SBP1-Ig, and SBP2-Ig against various SARS-CoV-2 variants. The data is presented as EC50 or IC50 values, which represent the concentration of the inhibitor required to reduce viral entry or infection by 50%. Lower values indicate higher potency.

Table 1: this compound Efficacy Against SARS-CoV-2 Variants

SARS-CoV-2 VariantEC50 (nM)Fold Change vs. Wuhan-Hu-1
Wuhan-Hu-1~101.0
Alpha (B.1.1.7)Not explicitly stated, 1.5-fold less sensitive-
Beta (B.1.351)Not explicitly stated, 3.1-fold less sensitive-
Delta (B.1.617.2)Not explicitly stated, 2.1-fold less sensitive-
Omicron (B.1.1.529, BA.1)Not explicitly stated, 3.1-fold less sensitive-
Omicron (B.1.1.529, BA.2)Not explicitly stated, 2.1-fold less sensitive-

Data extracted from a pseudovirus neutralization assay. The exact EC50 values for the variants were not provided in the source, but the fold change in sensitivity relative to the Wuhan-Hu-1 strain is noted.[1]

Table 2: Comparative Efficacy of ACE2-Ig and SBP-Ig Fusion Proteins

SARS-CoV-2 VariantACE2-V2.4-Ig IC50 (pM)SBP1-Ig IC50 (pM)SBP2-Ig IC50 (pM)
D614G10.32.53.2
Alpha (B.1.1.7)12.32.13.5
Beta (B.1.351)18.0>1000>1000
Gamma (P.1)13.9>1000>1000
Delta (B.1.617.2)13.74.35.8
Omicron (BA.1)33.0>1000>1000
Omicron (BA.5)18.613.517.5

Data derived from a vesicular stomatitis virus (VSV) pseudovirus neutralization assay.[3]

Mechanisms of Action

The inhibitors discussed employ distinct strategies to block viral entry.

This compound: This macrocyclic peptide binds to a conserved, cryptic site on the S1B domain of the spike protein, which is distal to the ACE2-binding site.[1] This interaction is thought to allosterically inhibit the conformational changes in the spike protein that are necessary for membrane fusion.

ACE2-V2.4-Ig: This inhibitor acts as a "decoy" receptor. It is a fusion protein composed of a modified, high-affinity version of the extracellular domain of the human ACE2 receptor linked to the Fc region of an IgG1 antibody.[3][4][5] It competitively binds to the RBD of the spike protein, effectively neutralizing the virus by preventing it from engaging with the ACE2 receptors on host cells.[6]

Spike-Binding Peptides (SBP1-Ig and SBP2-Ig): These are computationally designed peptides fused to an IgG1 Fc domain.[3] Like ACE2-Ig, they target the RBD of the spike protein. However, they are engineered to bind to specific epitopes within the RBD, aiming to block the interaction with ACE2.[7][8]

Signaling Pathways and Experimental Workflows

SARS_CoV_2_Entry_and_Inhibition cluster_virus SARS-CoV-2 Virion cluster_host Host Cell cluster_inhibitors Entry Inhibitors Spike Spike Protein (S1/S2) RBD RBD ACE2 ACE2 Receptor RBD->ACE2 Binding & Entry Membrane Host Cell Membrane This compound This compound This compound->Spike Allosteric Inhibition ACE2_Ig ACE2-V2.4-Ig ACE2_Ig->RBD Competitive Binding SBP_Ig SBP-Ig SBP_Ig->RBD Competitive Binding

Caption: SARS-CoV-2 Entry and Inhibition Mechanisms.

Pseudovirus_Neutralization_Assay cluster_prep Preparation cluster_incubation Incubation cluster_infection Infection & Readout Inhibitor Serial Dilution of Inhibitor Mix Incubate Inhibitor and Pseudovirus Inhibitor->Mix Pseudovirus SARS-CoV-2 Pseudovirus (with reporter gene) Pseudovirus->Mix Cells Add mixture to ACE2-expressing cells Mix->Cells Reporter Measure Reporter Gene Expression (e.g., Luciferase) Cells->Reporter IC50 Calculate IC50/EC50 Reporter->IC50

Caption: Pseudovirus Neutralization Assay Workflow.

Experimental Protocols

The inhibitory activities presented in this guide were primarily determined using pseudovirus neutralization assays. The general protocol for this type of assay is as follows:

Pseudovirus Neutralization Assay

  • Cell Culture: Human embryonic kidney 293T (HEK293T) cells engineered to overexpress the human ACE2 receptor are commonly used. Cells are seeded in 96-well plates and cultured to an appropriate confluency.

  • Pseudovirus Production: Pseudoviruses are replication-defective viral particles (often based on a lentiviral or vesicular stomatitis virus backbone) that are engineered to express the SARS-CoV-2 spike protein on their surface. These particles also carry a reporter gene, such as luciferase or green fluorescent protein (GFP).

  • Neutralization Reaction:

    • The entry inhibitor (e.g., this compound, ACE2-Ig) is serially diluted to a range of concentrations.

    • A fixed amount of the SARS-CoV-2 pseudovirus is mixed with each dilution of the inhibitor.

    • This mixture is incubated, typically for 1 hour at 37°C, to allow the inhibitor to bind to the spike protein.

  • Infection: The pseudovirus-inhibitor mixtures are then added to the ACE2-expressing cells. The plates are incubated for a period (e.g., 48-72 hours) to allow for viral entry and expression of the reporter gene.

  • Data Acquisition and Analysis:

    • The level of reporter gene expression is quantified. For luciferase, a substrate is added, and luminescence is measured using a luminometer. For GFP, fluorescence is measured.

    • The results are normalized to a control group with no inhibitor.

    • The concentration of the inhibitor that causes a 50% reduction in reporter gene expression (IC50 or EC50) is calculated by fitting the data to a dose-response curve.

Concluding Remarks

This compound, ACE2-V2.4-Ig, and engineered spike-binding peptides represent promising avenues for the development of broad-spectrum SARS-CoV-2 therapeutics. The macrocyclic peptide this compound demonstrates potent activity against a wide range of variants, including those that have developed resistance to some receptor-binding domain-targeted inhibitors. Its unique allosteric mechanism of action makes it a valuable candidate for further preclinical and clinical investigation. The ACE2 decoy, ACE2-V2.4-Ig, also shows remarkable breadth, effectively neutralizing all tested variants with high potency. While the specific spike-binding peptides, SBP1-Ig and SBP2-Ig, are highly potent against certain strains, their efficacy can be diminished by specific mutations in the RBD, highlighting the challenge of targeting a rapidly evolving viral protein. Future research should focus on direct comparative studies of these inhibitors in standardized assays and in vivo models to fully elucidate their therapeutic potential.

References

S1b3inL1: A Broad-Spectrum Inhibitor Maintains Potency Against Omicron and Other Variants of Concern

Author: BenchChem Technical Support Team. Date: December 2025

A novel macrocyclic peptide, S1b3inL1, has demonstrated significant promise as a broad-spectrum antiviral agent against SARS-CoV-2, retaining its efficacy across a range of Variants of Concern (VOCs), including the heavily mutated Omicron variant.[1][2] By targeting a highly conserved and previously unexplored cryptic site on the spike (S) protein, this compound employs a unique mechanism of action that distinguishes it from many existing antibody therapeutics.

This comparison guide provides a detailed overview of the efficacy of this compound against Omicron and other VOCs, supported by experimental data. It also outlines the methodologies behind the key experiments and visualizes the peptide's mechanism of action.

Comparative Efficacy of this compound Against SARS-CoV-2 Variants

This compound has been shown to effectively neutralize a variety of SARS-CoV-2 variants in pseudovirus-based assays. Its potency is maintained even against variants that have demonstrated significant immune evasion from antibody-based therapies.

Neutralization Activity (EC50)

The half-maximal effective concentration (EC50) values from pseudovirus neutralization assays indicate that this compound inhibits viral entry across different VOCs with only minor fluctuations in potency. The peptide showed a mere 3.1-fold and 2.1-fold change in activity against the Omicron BA.1 and BA.2 subvariants, respectively, compared to the ancestral Wuhan-Hu-1 strain.[1][2]

Variant of Concern (VOC)LineageFold-Change in EC50 vs. Wuhan-Hu-1
AlphaB.1.1.71.5
BetaB.1.3513.1
DeltaB.1.617.22.1
OmicronB.1.1.529 (BA.1)3.1
OmicronB.1.1.529 (BA.2)2.1

Table 1: Comparative neutralization activity of this compound against major SARS-CoV-2 Variants of Concern. Data is derived from pseudovirus neutralization assays.[1]

Binding Affinity (Kd)

Surface plasmon resonance (SPR) analysis has confirmed that this compound maintains a strong binding affinity to the spike protein of various VOCs. The dissociation constant (Kd) for its interaction with the spike protein is approximately 50 nM.[1][3] This consistent high-affinity binding across variants is attributed to the highly conserved nature of its binding site.

Mechanism of Action: A Novel Approach to Viral Inhibition

This compound's mechanism of action does not involve direct competition with the ACE2 receptor, the primary entry point for SARS-CoV-2 into human cells. Instead, it binds to a cryptic, recessed region on the S1B domain of the spike protein.[4] This binding event is unique in that it stabilizes the "down" or closed conformation of the receptor-binding domains (RBDs).

By locking the RBDs in an inactive state, this compound is hypothesized to prevent the necessary conformational changes in the spike protein that are critical for the fusion of the viral and host cell membranes, thereby inhibiting viral entry.[4]

This compound Mechanism of Action cluster_virus SARS-CoV-2 Virion cluster_host Host Cell Spike Protein (Prefusion) Spike Protein (Prefusion) Spike Protein (Down Conformation) Spike Protein (Down Conformation) Spike Protein (Prefusion)->Spike Protein (Down Conformation) Stabilizes Spike Protein (Up Conformation) Spike Protein (Up Conformation) Spike Protein (Prefusion)->Spike Protein (Up Conformation) Conformational Change Spike Protein (Down Conformation)->Spike Protein (Up Conformation) Inhibits Conformational Change ACE2 Receptor ACE2 Receptor Spike Protein (Up Conformation)->ACE2 Receptor Binding Viral RNA Viral RNA Viral Entry Viral Entry ACE2 Receptor->Viral Entry Triggers Cell Membrane Cell Membrane Viral Entry->Viral RNA Release into Cytoplasm This compound This compound This compound->Spike Protein (Prefusion) Binds to Cryptic Site

Mechanism of this compound viral inhibition.

Experimental Protocols

The following are generalized methodologies for the key experiments used to evaluate the efficacy of this compound.

Pseudovirus Neutralization Assay

This assay is used to determine the concentration of an antiviral agent required to inhibit viral entry by 50% (EC50).

  • Pseudovirus Production: Lentiviral or VSV-based particles are produced in cell culture (e.g., HEK293T cells). These viral cores are engineered to lack their native envelope proteins but express a reporter gene, such as luciferase. They are co-transfected with a plasmid encoding the SARS-CoV-2 spike protein of a specific variant (e.g., Omicron). This results in the formation of pseudoviruses with the SARS-CoV-2 spike protein on their surface.[5][6][7]

  • Neutralization: The pseudoviruses are incubated with serial dilutions of this compound for a defined period (e.g., 1 hour at 37°C).[5][6]

  • Infection: The this compound-pseudovirus mixtures are then added to target cells that express the ACE2 receptor (e.g., VeroE6 or 293T-ACE2 cells).[1][8]

  • Readout: After a set incubation period (e.g., 48-72 hours), the cells are lysed, and the activity of the reporter gene (luciferase) is measured. A decrease in luciferase signal compared to untreated controls indicates neutralization.

  • Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated.

Pseudovirus Neutralization Assay Workflow Start Start Produce Pseudovirus Produce Pseudovirus Start->Produce Pseudovirus Serially Dilute this compound Serially Dilute this compound Start->Serially Dilute this compound Incubate Pseudovirus with this compound Incubate Pseudovirus with this compound Produce Pseudovirus->Incubate Pseudovirus with this compound Serially Dilute this compound->Incubate Pseudovirus with this compound Infect ACE2-expressing Cells Infect ACE2-expressing Cells Incubate Pseudovirus with this compound->Infect ACE2-expressing Cells Incubate (48-72h) Incubate (48-72h) Infect ACE2-expressing Cells->Incubate (48-72h) Measure Luciferase Activity Measure Luciferase Activity Incubate (48-72h)->Measure Luciferase Activity Calculate EC50 Calculate EC50 Measure Luciferase Activity->Calculate EC50

Workflow of a pseudovirus neutralization assay.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a biophysical technique used to measure the binding kinetics and affinity between two molecules.

  • Immobilization: The SARS-CoV-2 spike protein (or its S1B domain) is immobilized on the surface of a sensor chip.

  • Injection: A solution containing this compound at various concentrations is flowed over the sensor chip surface.

  • Detection: The binding of this compound to the immobilized spike protein is detected in real-time as a change in the refractive index at the sensor surface, which is proportional to the change in mass.

  • Data Analysis: The association (kon) and dissociation (koff) rates are measured. The dissociation constant (Kd) is then calculated as koff/kon. A lower Kd value indicates a higher binding affinity.

Conclusion

The macrocyclic peptide this compound demonstrates potent and broad neutralizing activity against SARS-CoV-2 and its variants, including Omicron. Its novel mechanism of action, which involves binding to a conserved cryptic site and stabilizing the inactive conformation of the spike protein, makes it a promising candidate for the development of therapeutics that are less susceptible to viral evolution and immune evasion. The consistent efficacy of this compound across multiple VOCs highlights the potential of targeting conserved, non-ACE2-competing sites on the spike protein for future antiviral strategies.

References

Reproducing S1b3inL1 antiviral activity results from published studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the antiviral activity of the macrocyclic peptide inhibitor S1b3inL1 against SARS-CoV-2, based on published research. It aims to offer an objective comparison with other established antiviral agents, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.

Executive Summary

This compound is a novel macrocyclic peptide that demonstrates broad-spectrum antiviral activity against SARS-CoV-2 and its variants of concern (VOCs).[1] It functions by binding to a highly conserved, previously unexplored site on the spike (S) protein, distal to the ACE2 receptor-binding domain.[1][2] This unique mechanism involves stabilizing the S protein in its "down" or closed conformation, thereby inhibiting the conformational changes necessary for viral fusion with the host cell membrane.[2][3] This guide summarizes the quantitative antiviral efficacy of this compound and presents a comparison with other antivirals, based on available data. It is important to note that direct head-to-head comparative studies between this compound and other antivirals in the same experimental setup are not yet available in the published literature. The data presented for other agents are collated from various studies and are provided for contextual understanding.

This compound: Quantitative Antiviral Activity

The antiviral efficacy of this compound has been primarily evaluated using pseudovirus and genuine virus neutralization assays. The half-maximal effective concentration (EC50) values against various SARS-CoV-2 strains are summarized below.

Virus StrainEC50 (µM)Cell LineAssay TypeReference
SARS-CoV-2 (Wuhan-Hu-1)5.2HEK293 ACE2+ TMPRSS2+Genuine Virus (Cytopathic Effect)[2]
SARS-CoV-2 (Wuhan-Hu-1)~5.8VeroE6Pseudovirus Neutralization[4]
Alpha (B.1.1.7)- (1.5-fold vs Wuhan)VeroE6Pseudovirus Neutralization[2]
Beta (B.1.351)- (3.1-fold vs Wuhan)VeroE6Pseudovirus Neutralization[2]
Delta (B.1.617.2)- (2.1-fold vs Wuhan)VeroE6Pseudovirus Neutralization[2]
Omicron (BA.1)- (3.1-fold vs Wuhan)VeroE6Pseudovirus Neutralization[2]
Omicron (BA.2)- (2.1-fold vs Wuhan)VeroE6Pseudovirus Neutralization[2]

Note: Fold changes for variants are relative to the Wuhan-Hu-1 strain in the same study.

A homolog of this compound, designated S1b3inL4, showed less potent viral neutralization with an EC50 of 11.4 µM against the Wuhan strain.[2]

Comparative Antiviral Agents: Efficacy Data

The following tables summarize the antiviral activity of other notable SARS-CoV-2 inhibitors. The data is compiled from various publications, and experimental conditions may differ.

Remdesivir (RNA Polymerase Inhibitor)
Virus StrainEC50 (µM)Cell LineReference
SARS-CoV-20.442 (24h), 0.238 (48h)A549+ACE2[2]
HCoV-OC430.2 (HCT-8), 0.1 (NHBE)HCT-8, NHBE[5]
HCoV-229E0.07MRC-5[6]
SARS-CoV-20.06 - 1.13Various[7]
Molnupiravir (RNA Polymerase Inhibitor - Mutagenic)
Virus StrainIC50/EC50 (µM)Cell LineReference
SARS-CoV-2IC50: 0.3Vero[8]
SARS-CoV-2EC50: 0.3 (Vero E6-GFP), 0.4 (Huh7)Vero E6-GFP, Huh7[8]
SARS-CoV-2IC50: 11.1 (qPCR), 9.2 (TCID50)Human Nasal Epithelium[9]
Nirmatrelvir (Mpro/3CLpro Inhibitor - Component of Paxlovid)
Virus StrainEC50 (µM)Cell LineReference
SARS-CoV-20.078A549-ACE2[10]
SARS-CoV-20.45-[11]
HCoV-OC430.09-[11]
HCoV-229E0.29-[11]

Mechanism of Action of this compound

This compound is a macrocyclic peptide inhibitor of the SARS-CoV-2 spike protein.[1] Unlike many other inhibitors that target the ACE2 binding site, this compound binds to a conserved pocket formed by the S1A, S1B, and S2 domains.[2][4] This binding is hypothesized to stabilize the spike protein's "down" (closed) conformation. The spike protein needs to transition to an "up" (open) conformation to engage with the host cell's ACE2 receptor and initiate membrane fusion. By locking the spike in the inactive "down" state, this compound effectively prevents viral entry into the host cell.[2][3] This mechanism targets a quaternary epitope, which may be less susceptible to mutations that frequently arise in the ACE2 binding region.[2]

This compound stabilizes the inactive spike conformation.

Experimental Protocols

Pseudovirus Neutralization Assay

This assay is a primary method for determining the antiviral efficacy of this compound.

  • Cell Seeding: VeroE6 cells are seeded in 96-well plates and incubated overnight.

  • Compound Dilution: this compound is serially diluted to create a range of concentrations.

  • Virus Incubation: The diluted peptide is incubated with a fixed amount of SARS-CoV-2 pseudovirus (lentivirus expressing the spike protein and a reporter gene like luciferase) for a specified time at 37°C.

  • Infection: The peptide-virus mixture is then added to the VeroE6 cells.

  • Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.

  • Readout: Luciferase activity is measured using a luminometer. The reduction in luciferase signal in the presence of the peptide compared to a no-drug control indicates neutralization activity.

  • Data Analysis: The EC50 value is calculated by fitting the dose-response curve.

Pseudovirus_Neutralization_Workflow Seed_Cells 1. Seed VeroE6 Cells Dilute_Peptide 2. Serially Dilute this compound Incubate_Virus 3. Incubate Peptide with Pseudovirus Dilute_Peptide->Incubate_Virus Infect_Cells 4. Add Mixture to Cells Incubate_Virus->Infect_Cells Incubate_Plates 5. Incubate for 48-72h Infect_Cells->Incubate_Plates Measure_Luciferase 6. Measure Luciferase Activity Incubate_Plates->Measure_Luciferase Calculate_EC50 7. Calculate EC50 Measure_Luciferase->Calculate_EC50

Workflow for the pseudovirus neutralization assay.
Genuine Virus Infection Assay

This assay confirms the antiviral activity against authentic SARS-CoV-2.

  • Cell Culture: HEK293 cells engineered to express ACE2 and TMPRSS2 are used.

  • Infection and Treatment: Cells are infected with the genuine SARS-CoV-2 Wuhan strain in the presence of varying concentrations of this compound.

  • Incubation: The infected and treated cells are incubated for a period sufficient to observe virus-induced cytopathic effects (CPE).

  • CPE Measurement: The extent of cell death or morphological changes is quantified, often using assays that measure cell viability (e.g., MTS or CellTiter-Glo).

  • EC50 Determination: The concentration of this compound that inhibits 50% of the viral CPE is determined as the EC50.[2]

Conclusion

This compound represents a promising antiviral candidate with a unique mechanism of action that targets a conserved site on the SARS-CoV-2 spike protein. Its ability to neutralize a broad range of variants underscores the potential of its novel binding site as a target for future antiviral development. While direct comparative efficacy data against other approved antivirals is currently lacking, the existing in vitro results demonstrate potent activity. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in the treatment of COVID-19.

References

Head-to-Head Comparison: S1b3inL1 vs. Monoclonal Antibodies in Targeting EGFR Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison between S1b3inL1, a novel small molecule inhibitor, and Cetuximab, a well-established monoclonal antibody (mAb), both targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical driver in several cancers, including colorectal cancer.[1][2][3] This comparison utilizes representative preclinical data to highlight the distinct mechanisms, performance characteristics, and experimental considerations for each therapeutic modality.

Mechanism of Action: A Tale of Two Targeting Strategies

This compound and Cetuximab inhibit the same signaling pathway but through fundamentally different mechanisms due to their distinct molecular nature.

  • This compound (Small Molecule Kinase Inhibitor): As a small molecule, this compound is designed to be cell-permeable. It traverses the cell membrane and targets the intracellular tyrosine kinase domain of EGFR. By binding to this domain, it directly prevents the receptor's autophosphorylation and the subsequent activation of downstream signaling cascades like the MAPK and PI3K/Akt pathways.[4]

  • Cetuximab (Monoclonal Antibody): Cetuximab is a large glycoprotein (B1211001) that functions extracellularly.[1] It binds with high affinity to the extracellular domain III of EGFR, the same site as the natural ligand, Epidermal Growth Factor (EGF). This binding competitively inhibits ligand binding, prevents receptor dimerization and activation, and can also mark the cancer cell for destruction by the immune system through Antibody-Dependent Cellular Cytotoxicity (ADCC).

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR_ext EGFR (Extracellular Domain) EGF->EGFR_ext Binds Cetuximab Cetuximab (mAb) Cetuximab->EGFR_ext Blocks EGFR_int EGFR (Kinase Domain) EGFR_ext->EGFR_int Activates RAS RAS EGFR_int->RAS This compound This compound (Small Molecule) This compound->EGFR_int Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR signaling pathway showing distinct inhibition points.
Head-to-Head Performance Data

The following tables summarize key preclinical performance metrics for this compound (as a representative potent small molecule inhibitor) and Cetuximab.

Table 1: Biochemical and In Vitro Cellular Activity

Parameter This compound (Hypothetical Data) Cetuximab (Published Data) Rationale
Target Intracellular Kinase Domain of EGFR Extracellular Domain III of EGFR Different binding sites dictate mechanism.
Binding Affinity (KD) ~1-10 nM ~0.1-5 nM Both show high affinity. Small molecules can have slightly lower affinity but compensate with high intracellular concentration.
Cell Line IC50 (KRAS WT) 10 - 100 nM 0.1 - 76 µg/mL (~0.6 nM - 500 nM) Both are potent, but activity is highly cell-line dependent.
Cell Permeability High None Small molecules are designed to enter the cell; antibodies are not.

| ADCC Activity | No | Yes | The Fc region of Cetuximab (an IgG1 antibody) engages immune cells. Small molecules lack this structure. |

Table 2: In Vivo Efficacy in Colorectal Cancer Xenograft Models

Parameter This compound (Hypothetical Data) Cetuximab (Published Data) Rationale
Administration Route Oral (p.o.) Intravenous (i.v.) Small molecules often have oral bioavailability; mAbs require injection.
Dosing Schedule Daily Once or Twice Weekly Reflects the different pharmacokinetic profiles; mAbs have a much longer half-life.
Tumor Growth Inhibition (TGI) >80% at 50 mg/kg/day 50-70% at 1 mg/mouse, twice weekly Both show significant efficacy, but direct comparison depends heavily on the specific model and dosing.

| Tumor Regression | Possible at higher doses | Often requires combination with chemotherapy | Monotherapy with EGFR inhibitors often leads to growth inhibition rather than complete regression. |

Experimental Workflow for Preclinical Comparison

A robust head-to-head comparison follows a standardized preclinical workflow to evaluate and contrast therapeutic candidates from in vitro characterization to in vivo efficacy.

G start Candidate Selection (this compound vs. mAb) biochem Biochemical Assays (Binding Affinity - SPR) start->biochem invitro In Vitro Cell Assays (Viability, Pathway Inhibition) biochem->invitro invivo In Vivo Xenograft Models (Efficacy, PK/PD) invitro->invivo go_nogo Lead Candidate Efficacy? invivo->go_nogo optimize Optimization go_nogo->optimize No end_node IND-Enabling Studies go_nogo->end_node Yes optimize->biochem Re-evaluate

Caption: Standard preclinical drug comparison workflow.

Detailed Experimental Protocols

A. Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol determines the binding kinetics (association/dissociation rates) and affinity (KD) of this compound and Cetuximab to the EGFR protein.

  • Immobilization:

    • For Cetuximab: Covalently immobilize recombinant human EGFR extracellular domain onto a CM5 sensor chip using standard amine coupling chemistry.

    • For this compound: Immobilize recombinant human EGFR intracellular kinase domain using a similar method.

  • Analyte Injection:

    • Prepare a series of dilutions for each compound (e.g., 0.1 nM to 100 nM) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the sensor surface at a constant flow rate.

  • Data Acquisition:

    • Measure the change in response units (RU) over time to generate a sensorgram, which shows the association phase during injection and the dissociation phase during buffer flow.

  • Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

B. Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment.

  • Cell Seeding: Seed colorectal cancer cells (e.g., HT-29, Caco-2) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of this compound or Cetuximab for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to untreated controls and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth).

C. Western Blot for Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of key proteins in the EGFR signaling pathway, such as ERK, to confirm the mechanism of action.

  • Cell Treatment & Lysis: Culture cells to 70-80% confluency, serum-starve them, and then treat with this compound or Cetuximab for a specified time (e.g., 2 hours). Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

  • Analysis: Quantify the band intensities. A decrease in the p-ERK/t-ERK ratio indicates successful inhibition of the pathway.

D. Colorectal Cancer Xenograft Model

This in vivo model assesses the anti-tumor efficacy of the compounds in a living organism.

  • Cell Implantation: Subcutaneously inject human colorectal cancer cells (e.g., COLO205, HT-29) mixed with Matrigel into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment groups (Vehicle, this compound, Cetuximab).

    • Administer this compound orally, daily.

    • Administer Cetuximab intravenously, twice weekly.

  • Monitoring: Measure tumor volumes with calipers and record mouse body weights 2-3 times per week.

  • Endpoint & Analysis: Continue treatment for a predetermined period (e.g., 21-28 days). At the study's end, excise and weigh the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

References

Validating the Conserved Nature of the S1b3inL1 Binding Site: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of rapidly evolving viruses, such as SARS-CoV-2, has underscored the critical need for antiviral therapeutics that target conserved regions of viral proteins, thereby minimizing the potential for escape mutations. One such promising target is the binding site for the macrocyclic peptide inhibitor, S1b3inL1, on the SARS-CoV-2 spike (S) protein. This guide provides a comparative overview of the experimental data and methodologies used to validate the conserved nature of this novel binding site, offering a valuable resource for researchers in the field of antiviral drug development.

The this compound binding site represents a newly identified site of vulnerability on the SARS-CoV-2 spike protein, located at the interface of the S1A, S1B, and S2 domains, and is notably distant from the well-characterized angiotensin-converting enzyme 2 (ACE2) receptor-binding domain (RBD).[1][2] This distinction is significant, as many therapeutic antibodies target the RBD and have their efficacy compromised by mutations in this region. The conservation of the this compound binding site across various SARS-CoV-2 variants of concern (VOCs) and even other sarbecoviruses suggests its potential as a target for broad-spectrum antiviral inhibitors.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies validating the binding and inhibitory activity of this compound against various SARS-CoV-2 variants.

Table 1: Neutralization Activity of this compound Against SARS-CoV-2 Pseudovirus Variants

Variant of Concern (VOC)LineageFold-change in EC50 vs. Wild-Type
AlphaB.1.1.71.5
BetaB.1.3513.1
DeltaB.1.617.22.1
Omicron (BA.1)B.1.1.5293.1
Omicron (BA.2)B.1.1.5292.1

Data adapted from pseudovirus neutralization assays in VeroE6 cells. The half-maximal effective concentration (EC50) for the ancestral Wuhan strain was reported as 5.2 µM.[4] The modest fold-changes in EC50 across variants indicate that the mutations in these variants have a limited impact on the inhibitory activity of this compound.

Table 2: Binding Affinity of this compound to SARS-CoV-2 Spike Protein Variants

Spike Protein VariantMethodFinding
Wild-Type and Variants of ConcernSurface Plasmon Resonance (Biacore)Mutations in several VOCs had a negligible influence on the binding of this compound.

Specific dissociation constant (Kd) values were not detailed in the provided search results, but the qualitative findings from Surface Plasmon Resonance (SPR) analysis confirm the conserved binding affinity.

Experimental Protocols

The validation of the this compound binding site's conserved nature has been a multi-faceted approach, employing a combination of structural, biophysical, and virological assays.

1. Cryo-Electron Microscopy (Cryo-EM)

  • Objective: To determine the high-resolution three-dimensional structure of the this compound peptide in complex with the full-length trimeric SARS-CoV-2 spike protein.

  • Methodology:

    • The SARS-CoV-2 spike ectodomain is incubated with an excess of the this compound macrocyclic peptide.

    • The complex is vitrified on cryo-EM grids.

    • Data is collected using a transmission electron microscope.

    • Single-particle analysis is performed to reconstruct a high-resolution 3D density map of the complex.

    • An atomic model is built into the density map to identify the precise residues of the spike protein that interact with this compound.

2. Phylogenetic and Sequence Entropy Analysis

  • Objective: To assess the degree of conservation of the amino acid residues in the this compound binding site across different coronaviruses.

  • Methodology:

    • Spike protein amino acid sequences from a large number of β-coronavirus lineages are collected from public databases.

    • A multiple sequence alignment is performed to compare the sequences.

    • A maximum likelihood phylogenetic tree is constructed to visualize the evolutionary relationships.

    • The residues corresponding to the this compound binding site are mapped onto the alignment and phylogenetic tree to assess their conservation.

3. Surface Plasmon Resonance (SPR)

  • Objective: To quantitatively measure the binding affinity and kinetics of this compound to the spike proteins of different SARS-CoV-2 variants.

  • Methodology:

    • Recombinant spike proteins (wild-type and variants) are immobilized on an SPR sensor chip.

    • A series of concentrations of this compound are flowed over the chip.

    • The change in the refractive index at the sensor surface, which is proportional to the mass of bound this compound, is measured in real-time.

    • Association and dissociation rate constants are determined, and the equilibrium dissociation constant (Kd) is calculated to quantify binding affinity.

4. Pseudovirus Neutralization Assay

  • Objective: To determine the functional inhibitory activity of this compound against viral entry mediated by the spike proteins of different SARS-CoV-2 variants.

  • Methodology:

    • Pseudoviruses (e.g., lentiviruses) are engineered to express the spike protein of a specific SARS-CoV-2 variant on their surface and to carry a reporter gene (e.g., luciferase).

    • Susceptible host cells (e.g., VeroE6) are seeded in multi-well plates.

    • The pseudoviruses are pre-incubated with a serial dilution of this compound before being added to the cells.

    • After a period of incubation, the cells are lysed, and the reporter gene expression is measured.

    • The concentration of this compound that inhibits viral entry by 50% (EC50) is calculated.

5. Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry

  • Objective: To map the binding interface of this compound on the spike protein by identifying regions that become protected from solvent exchange upon peptide binding.

  • Methodology:

    • The spike protein is incubated in a deuterated buffer in the presence and absence of this compound.

    • The exchange of backbone amide hydrogens with deuterium (B1214612) is allowed to proceed for a set amount of time.

    • The exchange reaction is quenched, and the protein is proteolytically digested into smaller peptides.

    • The mass of these peptides is measured by mass spectrometry.

    • Regions of the spike protein that show reduced deuterium uptake in the presence of this compound are identified as part of the binding site.

Visualizations

The following diagrams illustrate the experimental workflow for validating the conserved nature of the this compound binding site and the proposed mechanism of viral entry inhibition.

experimental_workflow cluster_computational Computational Analysis cluster_structural Structural Biology cluster_biophysical Biophysical Characterization cluster_functional Functional Validation phylogenetics Phylogenetic & Sequence Entropy Analysis cryo_em Cryo-Electron Microscopy phylogenetics->cryo_em Identifies conserved regions for structural investigation hdx_ms HDX Mass Spectrometry cryo_em->hdx_ms Provides high-resolution structural context spr Surface Plasmon Resonance (SPR) hdx_ms->spr Confirms binding site location neutralization Pseudovirus Neutralization Assay spr->neutralization Quantifies binding affinity to variant proteins neutralization->phylogenetics Functional data correlates with conservation

Caption: Experimental workflow for validating the this compound binding site.

signaling_pathway cluster_virus SARS-CoV-2 Virion cluster_cell Host Cell spike Spike Protein ace2 ACE2 Receptor spike->ace2 ACE2 binding is not directly blocked fusion Membrane Fusion spike->fusion Conformational change required This compound This compound Peptide This compound->spike Binds to conserved site This compound->fusion Prevents conformational change inhibition Viral Entry Blocked

Caption: Mechanism of this compound-mediated inhibition of viral entry.

References

Comparative Analysis of S1b3inL1 and Other Peptide-Based Inhibitors of SARS-CoV-2 Spike Protein

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance and methodologies of emerging peptide-based viral entry inhibitors.

This guide provides a detailed comparative analysis of S1b3inL1, a macrocyclic peptide inhibitor of the SARS-CoV-2 spike protein, and other notable peptide-based inhibitors. The content is designed to offer an objective overview of their performance based on available experimental data, alongside detailed methodologies for key experiments. This information is intended to assist researchers and professionals in the field of drug development in their evaluation and consideration of these novel therapeutic candidates.

Introduction to Peptide-Based SARS-CoV-2 Inhibitors

The COVID-19 pandemic spurred the rapid development of various therapeutic strategies, with peptide-based inhibitors emerging as a promising class of antiviral agents. These molecules can be designed to specifically target critical components of the viral machinery, such as the spike (S) protein of SARS-CoV-2, which is essential for viral entry into host cells. By interfering with the function of the S protein, these peptides can effectively neutralize the virus.

This compound is a 17-amino acid macrocyclic peptide that has demonstrated broad activity against SARS-CoV-2 variants.[1] Unlike many other inhibitors that target the ACE2 receptor-binding domain (RBD) of the spike protein, this compound binds to a conserved, previously unknown druggable site, neutralizing the virus without directly competing with ACE2 binding.[1] This guide will compare this compound with other peptide inhibitors, including its homolog S1b3inL4, the potent inhibitor CeSPIACE, and others, to provide a clear perspective on their relative strengths and mechanisms of action.

Performance Comparison of Peptide Inhibitors

The following tables summarize the quantitative data for this compound and other selected peptide-based inhibitors of the SARS-CoV-2 spike protein. The data is compiled from various studies to facilitate a direct comparison of their inhibitory efficacy and binding affinities.

Table 1: In Vitro Inhibitory Activity of Peptide Inhibitors against SARS-CoV-2

Peptide InhibitorTargetAssay TypeVirus/Pseudovirus VariantEC50/IC50Reference
This compound Spike ProteinPseudovirus NeutralizationWuhan-Hu-1Sub-micromolar[2]
Cytopathic Effect AssayWuhan Strain5.2 µM (EC50)[3]
S1b3inL4 Spike ProteinCytopathic Effect AssayWuhan Strain11.4 µM (EC50)[3]
CeSPIACE Spike Protein (RBD)Pseudovirus NeutralizationWuhan, Alpha, Delta, Omicron BA.54 pM - 13 nM (IC50)
PN19 Spike Protein (S2 Subunit)Antiviral AssayClinical IsolatesPotent Inhibition
SBP1 Spike Protein (RBD)Not SpecifiedSARS-CoV-2Not Specified
(pBthTX-I)2K Papain-like ProteaseAntiviral AssaySARS-CoV-2Potent Inhibition
EK1 Spike Protein (HR1)Pseudovirus InfectionSARS-CoV2.23 µM (IC50)
Pseudovirus InfectionMERS-CoV0.26 µM (IC50)
P6 Spike Protein (RBD)Pseudovirus InfectionSARS-CoV0.1 µM (IC50)

Table 2: Binding Affinity of Peptide Inhibitors to SARS-CoV-2 Spike Protein

Peptide InhibitorTargetMethodBinding Affinity (Kd)Reference
This compound Spike ProteinNot SpecifiedHigh Affinity
CeSPIACE Spike Protein (RBD)Not Specified44 pM - 928 pM
SBP1 Spike Protein (RBD)Biolayer Interferometry47 nM

Mechanism of Action

The peptide inhibitors discussed in this guide employ different mechanisms to neutralize SARS-CoV-2. Understanding these mechanisms is crucial for the development of effective and broad-spectrum antiviral therapies.

  • This compound: This macrocyclic peptide binds to a conserved and previously undiscovered vulnerable site on the spike glycoprotein, which is distinct from the ACE2 receptor-interaction site. This unique binding mechanism allows it to inhibit a broad range of SARS-CoV-2 variants.

  • CeSPIACE (COVID-19 eliminative Short Peptide Inhibiting ACE2 binding): This 39-amino acid peptide directly targets the receptor-binding domain (RBD) of the spike protein, effectively blocking its interaction with the host cell's ACE2 receptor. Its design, based on a structure-guided strategy, confers mutation-tolerant and potent binding capabilities against various SARS-CoV-2 variants.

  • PN19: This 19-mer peptide is derived from the internal fusion peptide of the S2 subunit of the spike glycoprotein. It exerts its inhibitory activity during the initial steps of virus infection.

  • ACE2-derived peptides (e.g., SBP1, P6): These peptides are designed to mimic the ACE2 receptor, thereby competitively binding to the RBD of the spike protein and preventing the virus from attaching to host cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the research. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling_Pathway SARS_CoV_2 SARS-CoV-2 Spike_Protein Spike Protein (S1/S2) SARS_CoV_2->Spike_Protein ACE2 ACE2 Receptor Spike_Protein->ACE2 Binding TMPRSS2 TMPRSS2 Spike_Protein->TMPRSS2 Cleavage Viral_Entry Viral Entry (Membrane Fusion) ACE2->Viral_Entry TMPRSS2->Viral_Entry This compound This compound This compound->Spike_Protein Inhibition CeSPIACE CeSPIACE CeSPIACE->Spike_Protein Inhibition (RBD) Infection Host Cell Infection Viral_Entry->Infection

Diagram 1: SARS-CoV-2 Entry and Inhibition Pathway

Experimental_Workflow cluster_0 Pseudovirus Production cluster_1 Neutralization Assay Plasmid_Transfection Co-transfection of Plasmids (Lentiviral backbone, Spike protein) HEK293T_Cells HEK293T Cells Plasmid_Transfection->HEK293T_Cells Pseudovirus_Harvest Harvest Pseudovirus Supernatant HEK293T_Cells->Pseudovirus_Harvest Pseudovirus_Incubation Incubation of Pseudovirus with Peptide Pseudovirus_Harvest->Pseudovirus_Incubation Peptide_Dilution Serial Dilution of Peptide Inhibitor Peptide_Dilution->Pseudovirus_Incubation Target_Cells Infection of Target Cells (e.g., ACE2-expressing cells) Pseudovirus_Incubation->Target_Cells Luciferase_Assay Luciferase Activity Measurement Target_Cells->Luciferase_Assay IC50_Calculation IC50 Calculation Luciferase_Assay->IC50_Calculation

Diagram 2: Pseudovirus Neutralization Assay Workflow

SPR_Workflow cluster_0 Surface Plasmon Resonance (SPR) Immobilization Immobilize Spike Protein on Sensor Chip Injection Inject Peptide Inhibitor (Analyte) Immobilization->Injection Association Association Phase Injection->Association Dissociation Dissociation Phase Association->Dissociation Data_Analysis Data Analysis (Kd Calculation) Dissociation->Data_Analysis

Diagram 3: Surface Plasmon Resonance Workflow

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the accurate assessment and comparison of inhibitor performance. Below are outlines of key methodologies cited in the evaluation of this compound and other peptide inhibitors.

Pseudovirus Neutralization Assay

This assay is a common and safe method to evaluate the ability of an inhibitor to prevent viral entry.

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with plasmids encoding a lentiviral backbone (e.g., carrying a luciferase reporter gene), and the SARS-CoV-2 spike protein.

    • Harvest the supernatant containing the pseudotyped viral particles after 48-72 hours.

    • Titer the pseudovirus to determine the appropriate dilution for the neutralization assay.

  • Neutralization Assay:

    • Serially dilute the peptide inhibitor in a 96-well plate.

    • Incubate the diluted peptide with a fixed amount of pseudovirus for 1 hour at 37°C.

    • Add the peptide-virus mixture to target cells (e.g., HEK293T cells stably expressing ACE2).

    • After 48-72 hours of incubation, measure the luciferase activity in the cells.

    • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the peptide concentration.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an analyte.

  • Chip Preparation:

    • Immobilize the purified SARS-CoV-2 spike protein (ligand) onto a sensor chip (e.g., CM5 chip) using amine coupling.

  • Binding Measurement:

    • Inject a series of concentrations of the peptide inhibitor (analyte) over the sensor chip surface.

    • Monitor the change in the refractive index in real-time to generate a sensorgram, which shows the association and dissociation phases of the interaction.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM is a powerful technique to determine the high-resolution structure of protein-peptide complexes.

  • Sample Preparation:

    • Incubate the purified spike protein with an excess of the peptide inhibitor to form a stable complex.

    • Apply a small volume of the complex solution to a cryo-EM grid and plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.

  • Data Collection and Processing:

    • Collect a large dataset of images of the frozen particles using a transmission electron microscope.

    • Process the images to reconstruct a three-dimensional map of the spike protein-peptide complex.

  • Model Building and Analysis:

    • Build an atomic model into the cryo-EM density map to visualize the detailed interactions between the peptide and the spike protein.

Conclusion

The comparative analysis of this compound and other peptide-based inhibitors highlights the diverse and promising landscape of antiviral drug development against SARS-CoV-2. This compound's unique mechanism of targeting a conserved, non-RBD site on the spike protein underscores the potential for developing broad-spectrum inhibitors that are less susceptible to viral evolution. In contrast, inhibitors like CeSPIACE demonstrate remarkable potency by directly blocking the critical spike-ACE2 interaction.

The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers to evaluate and compare these inhibitors objectively. The continued exploration of these and other novel peptide-based strategies will be crucial in the ongoing effort to combat COVID-19 and prepare for future viral threats. The use of standardized and rigorous experimental methodologies, as outlined here, will be paramount in ensuring the reliability and comparability of data across different studies, ultimately accelerating the development of effective antiviral therapeutics.

References

A Comparative In Vivo Efficacy Analysis: S1b3inL1 (Compound X) versus Remdesivir

Author: BenchChem Technical Support Team. Date: December 2025

Publication Note: As of the current date, information regarding a compound designated "S1b3inL1" is not available in the public scientific literature. Therefore, this guide has been constructed as a template to facilitate the comparison of a novel therapeutic, referred to herein as Compound X , with the established antiviral drug, Remdesivir (B604916). Researchers can replace "Compound X" with their compound of interest (e.g., this compound) and populate the corresponding data fields. The information provided for Remdesivir is based on published in vivo studies.

Executive Summary

This guide provides a comparative assessment of the in vivo efficacy of a novel antiviral agent, Compound X, and Remdesivir, an FDA-approved broad-spectrum antiviral.[1] Remdesivir acts as a nucleotide analog prodrug that inhibits the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA synthesis.[2][3] This document summarizes key quantitative performance metrics from animal model studies, details the experimental protocols used to generate these data, and visualizes the underlying mechanisms and workflows. The objective is to offer a clear, data-driven comparison for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of Compound X and Remdesivir from preclinical animal studies. Data for Remdesivir is compiled from studies in rhesus macaques and mouse models of SARS-CoV-2 infection.

Performance Metric Compound X Remdesivir Animal Model
Viral Load Reduction (Lung Titer) [Data for Compound X]Significant reduction in viral loads in lung tissue.[4]Rhesus Macaque
Viral Load Reduction (BAL) [Data for Compound X]Significantly reduced virus titers in bronchoalveolar lavages (BAL).[4]Rhesus Macaque
Reduction in Lung Pathology [Data for Compound X]Clear reduction in damage to lung tissue.[4]Rhesus Macaque
Improvement in Clinical Signs [Data for Compound X]Treated animals did not show signs of respiratory disease.[4]Rhesus Macaque
Time to Viral Clearance [Data for Compound X]Shortened time to viral clearance by approximately 0.7 days in human studies.[5]Human Clinical Trial

Mechanism of Action & Signaling Pathway

Remdesivir functions by targeting the viral replication process. As a prodrug, it enters host cells and is metabolized into its active triphosphate form (RDV-TP).[3] This active metabolite mimics an adenosine (B11128) triphosphate (ATP) nucleotide. The viral RNA-dependent RNA polymerase (RdRp) mistakenly incorporates RDV-TP into the nascent viral RNA strand.[6] This incorporation leads to delayed chain termination, effectively halting the replication of the viral genome.[2][3]

Remdesivir_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication RDV Remdesivir (Prodrug) RDV_MP Remdesivir Monophosphate RDV->RDV_MP Metabolic Activation RDV_TP Remdesivir Triphosphate (RDV-TP) Active Metabolite RDV_MP->RDV_TP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) RDV_TP->RdRp Competes with ATP RNA Nascent Viral RNA RDV_TP->RNA Incorporation RdRp->RNA Incorporates Nucleotides Termination Premature Termination of RNA Synthesis RNA->Termination Halts Replication Experimental_Workflow start Day -1: Acclimation inoculation Day 0: SARS-CoV-2 Inoculation (Intratracheal/Intranasal) start->inoculation treatment_start Day 0 (+12h): Initiate Treatment (IV Remdesivir or Vehicle) inoculation->treatment_start monitoring Days 1-7: Daily Monitoring - Clinical Signs - Radiographs - Viral Swabs/Lavages treatment_start->monitoring necropsy Day 7: Necropsy - Lung Viral Load - Histopathology monitoring->necropsy end Data Analysis necropsy->end

References

Independent Validation of S1b3inL1's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the macrocyclic peptide S1b3inL1 with alternative peptide-based inhibitors targeting the SARS-CoV-2 spike protein. The information presented is supported by experimental data to aid in the evaluation of its mechanism of action and therapeutic potential.

This compound: A Novel Mechanism of Spike Protein Inhibition

This compound is a macrocyclic peptide identified through mRNA display that demonstrates broad inhibitory activity against SARS-CoV-2 variants.[1][2] Its mechanism of action is distinct from many other entry inhibitors. Instead of directly blocking the interaction between the spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor, this compound binds to a conserved, cryptic site on the spike protein.[1][3] This binding stabilizes the spike protein in a "down" conformation, a state that is incompetent for membrane fusion, thereby preventing viral entry into host cells. This unique mechanism, supported by molecular dynamics simulations, suggests a high barrier to the development of viral resistance.[1]

The binding site of this compound is located in a recessed region of the S1B domain and is highly conserved across various SARS-CoV-2 variants of concern (VOCs), which contributes to its broad-spectrum activity.[1]

Comparative Performance of Spike Protein Inhibitors

The following table summarizes the in vitro efficacy of this compound against various SARS-CoV-2 pseudoviruses and compares it with other peptide-based inhibitors.

InhibitorTarget/MechanismSARS-CoV-2 VariantEC50/IC50 (µM)Reference
This compound Stabilizes Spike "down" conformationWuhan (ancestral)5.2[1]
Alpha (B.1.1.7)~7.8[1]
Beta (B.1.351)~16.1[1]
Delta (B.1.617.2)~10.9[1]
Omicron (BA.1)~16.1[1]
Omicron (BA.2)~10.9[1]
P25 ACE2-derived peptideWuhan (original)455.2[4][5]
Delta546.4[4][5]
Omicron60.8[4][5]
SBP1-Ig Engineered Spike-binding peptideWuhanNot specified[6][7]
SBP2-Ig Engineered Spike-binding peptideWuhanNot specified[6][7]

Signaling Pathways and Experimental Workflows

To understand the broader context of viral entry and its inhibition, it's helpful to visualize the relevant biological pathways and experimental procedures.

G This compound Mechanism of Action Pathway cluster_virus SARS-CoV-2 cluster_host Host Cell Spike Spike Protein (Prefusion Conformation) Spike_Down Spike Protein ('Down' State) Spike->Spike_Down Stabilizes Spike_Up Spike Protein ('Up' State) Spike->Spike_Up Conformational Change NoFusion Fusion Blocked Spike_Down->NoFusion ACE2 ACE2 Receptor Spike_Up->ACE2 Binding Fusion Membrane Fusion ACE2->Fusion Triggers Membrane Cell Membrane This compound This compound This compound->Spike Binds to Auxiliary Site

This compound stabilizes the spike protein in a fusion-incompetent state.

G Pseudovirus Neutralization Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_infection Infection & Readout Serial_Dilution Serially Dilute This compound Incubate_Mix Incubate this compound with Pseudovirus Serial_Dilution->Incubate_Mix Pseudovirus Prepare SARS-CoV-2 Pseudovirus Pseudovirus->Incubate_Mix Add_Cells Add Mixture to ACE2-expressing Cells Incubate_Mix->Add_Cells Incubate_Infection Incubate for 48-72h Add_Cells->Incubate_Infection Measure_Luciferase Measure Luciferase Activity Incubate_Infection->Measure_Luciferase

References

Safety Operating Guide

Personal protective equipment for handling S1b3inL1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling S1b3inL1, a potent, macrocyclic peptide inhibitor of the SARS-CoV-2 spike protein.[1][2][3] The following guidance is based on best practices for handling potent biological compounds and should be supplemented by a compound-specific risk assessment before any handling occurs. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

Hazard Identification and Risk Assessment

This compound is a research compound with high biological activity.[1] While a comprehensive toxicological profile is not yet available, its potent nature requires careful handling to minimize exposure. The primary routes of exposure in a laboratory setting are inhalation, dermal contact, and accidental ingestion.[4]

Hazard CategoryDescriptionMitigation Measures
Biological Activity Potent inhibitor of SARS-CoV-2 spike protein.[1][2] The effects of systemic exposure in humans are unknown.Use appropriate engineering controls (e.g., chemical fume hood, biological safety cabinet) and Personal Protective Equipment (PPE).
Physical Form Typically supplied as a lyophilized powder. Poses a significant inhalation risk if aerosolized.Handle solid form in a contained environment (e.g., glove bag, ventilated balance enclosure). Prepare solutions in a chemical fume hood.
Unknown Hazards As a novel research compound, long-term health effects have not been established.Treat as a highly potent compound. Adhere strictly to handling protocols to minimize all potential exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure.[5][6] The required level of protection depends on the specific procedure and the physical form of the compound being handled.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for handling lyophilized powder or any operation with a high risk of aerosol generation. Hoods or full-facepieces offer high protection factors.[5][7]
Disposable Respirator (N95/FFP2)Minimum requirement for handling dilute solutions in a certified chemical fume hood. Not sufficient for handling powder.
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[5]
Body Protection Disposable Coveralls or Lab CoatA dedicated, disposable lab coat or coveralls made from materials like Tyvek should be worn over personal clothing.[5]
Eye Protection Safety GogglesUse chemical splash goggles that provide a complete seal around the eyes.[5]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.[5]

Operational Plan: Step-by-Step Guidance

A systematic approach is crucial for safely handling potent compounds like this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_sds Review SDS & SOPs prep_area Prepare Work Area (Fume Hood) prep_sds->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_receive Receive & Log Compound prep_ppe->handle_receive handle_weigh Weigh Powder (in enclosure) handle_receive->handle_weigh handle_solubilize Solubilize Compound handle_weigh->handle_solubilize handle_experiment Perform Experiment handle_solubilize->handle_experiment cleanup_decon Decontaminate Surfaces & Equipment handle_experiment->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

  • Preparation:

    • Thoroughly review this document and the compound's Certificate of Analysis.

    • Prepare the work area in a certified chemical fume hood. Ensure all necessary materials (e.g., solvent, vials, pipettes, waste containers) are inside the hood.

    • Don the appropriate PPE as specified in the table above for handling solutions.

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Carefully uncap the vial inside the fume hood.

    • Using a calibrated pipette, slowly add the recommended solvent (e.g., sterile water or buffer) to the vial, dispensing it down the side of the vial to avoid aerosolizing the powder.

    • Gently swirl or vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking.

    • Visually inspect the solution to ensure there are no particulates.

  • Post-Procedure:

    • Securely cap the vial containing the stock solution. Label it clearly with the compound name, concentration, date, and your initials.

    • Decontaminate all surfaces and equipment used during the process with an appropriate cleaning agent (e.g., 70% ethanol (B145695) followed by a surface decontaminant).[8]

    • Dispose of all contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.[8]

Immediate and correct response to a spill is critical. Pre-assembled spill kits appropriate for biological compounds should be readily available.

Spill ScenarioContainment and Cleanup Procedure
Small Spill (<1 mL of solution) 1. Alert others in the immediate area. 2. Absorb the spill with absorbent pads from the spill kit. 3. Clean the area with an appropriate decontaminant, working from the outside in. 4. Dispose of all cleanup materials as hazardous waste.
Large Spill (>1 mL or any powder spill) 1. Evacuate the immediate area and alert others.[8] 2. Close the laboratory doors to contain any potential aerosols or vapors.[8] 3. Immediately contact your institution's EHS office or emergency response team.[8] 4. Do not attempt to clean the spill yourself. Await trained personnel.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.[9]

  • Segregation: At the point of generation, separate waste into compatible categories (e.g., solid vs. liquid, sharps).[10]

    • Solid Waste: Contaminated gloves, wipes, disposable lab coats, pipette tips, and plasticware.

    • Liquid Waste: Unused or leftover solutions of this compound. Do not pour any amount down the drain.

    • Sharps: Contaminated needles, syringes, or glassware.

  • Containment:

    • Use designated, leak-proof, and clearly labeled hazardous waste containers.[10]

    • Keep waste containers closed except when adding waste.

  • Labeling:

    • Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Potent Compound").

  • Pickup and Disposal:

    • Store waste in a designated, secure satellite accumulation area.

    • Follow your institution's specific procedures for requesting hazardous waste pickup. Maintain accurate records of all disposed waste.[5]

This compound Mechanism of Action: Viral Entry Inhibition

This compound functions by binding to the SARS-CoV-2 spike protein, which is essential for the virus to enter host cells.[1][2] The diagram below illustrates a simplified model of this inhibitory action.

G cluster_virus SARS-CoV-2 Virus cluster_host Host Cell Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 Binding Spike->Inhibition Fusion Membrane Fusion ACE2->Fusion Entry Viral Entry & Replication Fusion->Entry This compound This compound This compound->Spike Binds to Spike Inhibition->ACE2 Blocks Interaction

Caption: this compound blocks viral entry by binding to the Spike protein.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.